1-(4-Amino-2-bromophenyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-amino-2-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCACYRYXGLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Amino-2-bromophenyl)piperidin-4-ol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Amino-2-bromophenyl)piperidin-4-ol
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the Aryl Piperidine Scaffold
In the landscape of modern medicinal chemistry, the 1-arylpiperidine-4-ol scaffold is a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The specific compound, this compound, is a particularly valuable synthetic intermediate. The presence of an ortho-bromo substituent and a para-amino group on the aromatic ring offers orthogonal handles for subsequent chemical modifications, enabling its elaboration into complex molecules for drug discovery programs, particularly in oncology and neuroscience.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this key intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part 1: The Synthetic Blueprint - A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with commercially available starting materials. The core of this strategy involves a palladium-catalyzed C-N cross-coupling reaction, followed by a chemoselective reduction.
Diagram of the Synthetic Workflow
Caption: Overall synthetic route from starting materials to the final product.
Step 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of the crucial aryl-nitrogen bond is accomplished via the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, allowing for the coupling of amines with aryl halides under relatively mild conditions, a significant improvement over harsher classical methods like the Ullmann condensation.[1] The choice of a palladium catalyst and a suitable phosphine ligand is paramount for achieving high yields and preventing side reactions.
Mechanistic Rationale & Component Selection
The catalytic cycle, a well-established pathway, involves oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
-
Catalyst/Ligand System: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as Xantphos or BINAP is highly effective. The bulky ligand promotes the reductive elimination step and prevents the formation of inactive palladium dimers.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperidinol's secondary amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is an excellent choice due to its high basicity and solubility in organic solvents.
-
Solvent: Anhydrous, deoxygenated toluene is the solvent of choice, as it provides the necessary temperature range for the reaction and is compatible with the organometallic species involved.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Specification | Rationale & Expert Notes |
| Reactants | 2-Bromo-4-nitroaniline (1.0 eq.), Piperidin-4-ol (1.2 eq.) | A slight excess of the amine component ensures complete consumption of the limiting aryl bromide. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A standard palladium precursor for generating the active Pd(0) catalyst in situ. |
| Ligand | Xantphos (4.4 mol%) | The bidentate ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. |
| Base | Sodium tert-butoxide (2.2 eq.) | A strong base is crucial for the deprotonation of piperidin-4-ol. Must be handled under inert atmosphere. |
| Solvent | Anhydrous Toluene | The solvent must be rigorously dried and deoxygenated to prevent catalyst deactivation. |
| Temperature | 100 °C | Provides the necessary thermal energy for efficient catalytic turnover. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) catalyst and the phosphine ligand from oxidation. |
| Reaction Time | 12-16 hours | Monitor by TLC or LC-MS until starting material is consumed. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-4-nitroaniline, piperidin-4-ol, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, deoxygenated toluene via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(2-bromo-4-nitrophenyl)piperidin-4-ol. This is typically carried forward without further purification.
Step 2: Chemoselective Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to the primary amine. The key challenge is to achieve this transformation without affecting the aryl bromide (hydrodebromination) or the alcohol functionality.
Reagent Selection
While catalytic hydrogenation (H₂/Pd-C) is a common method for nitro reduction, it carries a significant risk of cleaving the C-Br bond. A more reliable and chemoselective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent. This reagent system is well-documented for its efficacy in reducing aromatic nitro groups in the presence of sensitive functional groups.
Detailed Experimental Protocol: Nitro Reduction
| Parameter | Specification | Rationale & Expert Notes |
| Reactant | Crude 1-(2-bromo-4-nitrophenyl)piperidin-4-ol (1.0 eq.) | The crude product from the previous step is generally of sufficient purity. |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.) | A large excess of the reducing agent ensures a complete and rapid reaction. |
| Solvent | Ethanol (Absolute) | A protic solvent that facilitates the reaction and dissolves the reactants. |
| Temperature | 75 °C | Gentle heating accelerates the reduction process. |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS. The product will have a significantly different polarity. |
Step-by-Step Procedure:
-
Dissolve the crude nitro-intermediate in absolute ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate in one portion.
-
Heat the mixture to 75 °C with stirring.
-
Upon completion, cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to a pH of ~8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the acidic tin species. This will result in the formation of a thick white precipitate of tin salts.
-
Extract the product into ethyl acetate (3x). The large volume of tin salts may require multiple extractions for good recovery.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification of the Final Product
The crude this compound is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate or a mixture containing methanol, is effective for separating the product from baseline impurities.
Part 2: Rigorous Characterization - A Self-Validating System
Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating data package.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (ortho, meta coupling), piperidine ring protons (axial, equatorial), and exchangeable protons for -OH and -NH₂ groups. |
| ¹³C NMR | Distinct signals for all 11 carbon atoms, including quaternary carbons and those bearing heteroatoms. |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z 271/273, showing the characteristic ~1:1 isotopic pattern for bromine.[2] |
| IR Spectroscopy | Characteristic absorption bands for N-H (amine), O-H (alcohol), C-H (aromatic/aliphatic), and C-Br stretches. |
Detailed Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region (δ 6.5-7.0 ppm): Three distinct signals are expected. A doublet around δ 6.9 ppm (H ortho to bromine), a doublet of doublets around δ 6.6 ppm (H ortho to amino group), and a doublet around δ 6.5 ppm (H meta to bromine).
-
Piperidine & -OH Protons (δ 1.4-4.7 ppm): The proton on the carbon bearing the hydroxyl group (-CHOH) will appear as a multiplet around δ 3.6-3.8 ppm. The axial and equatorial protons of the piperidine ring will appear as complex multiplets between δ 1.4 and 3.1 ppm. The hydroxyl proton (-OH) will appear as a broad singlet around δ 4.6 ppm (exchangeable with D₂O).
-
Amine Protons (δ 5.0-5.2 ppm): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet around δ 5.1 ppm (exchangeable with D₂O).
-
-
Mass Spectrometry (MS): The most definitive feature in the mass spectrum will be the presence of two major peaks in the molecular ion region, separated by 2 mass units and of nearly equal intensity. This is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). The expected [M+H]⁺ peaks would be at m/z 271 and 273.
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3450-3300 cm⁻¹: Two distinct, sharp N-H stretching bands, characteristic of a primary amine.
-
~3300-3200 cm⁻¹: A broad O-H stretching band from the alcohol.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine ring.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration.
-
~1500 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: C-N stretching.
-
~1050 cm⁻¹: C-O stretching of the secondary alcohol.
-
~600-500 cm⁻¹: C-Br stretching.
-
Part 3: Safety and Handling
Scientific integrity demands a commitment to safety. The synthesis of this compound involves hazardous materials that require careful handling.
-
Starting Materials: 2-Bromo-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4][5]
-
Reagents: Sodium tert-butoxide is a corrosive solid that reacts violently with water. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
-
General Precautions:
-
All manipulations should be performed in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[4][6]
-
Inert atmosphere techniques (Schlenk line or glovebox) are required for handling air- and moisture-sensitive reagents.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[3][4][5][6][7]
-
Part 4: Applications in Drug Discovery
This compound is not an end product but a versatile starting point. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, including:
-
Acylation/Sulfonylation: Formation of amides and sulfonamides to explore structure-activity relationships (SAR).
-
Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.
-
Cross-Coupling Reactions: The aryl bromide can participate in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional complexity.
The piperidine motif itself is a common feature in many FDA-approved drugs, valued for improving pharmacokinetic properties such as solubility and cell permeability.[8][9] This specific scaffold is a valuable tool for medicinal chemists aiming to develop novel therapeutics.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. (n.d.). Bentham Science. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Amino-2-bromophenyl)piperidin-4-ol
Executive Summary: 1-(4-Amino-2-bromophenyl)piperidin-4-ol is a substituted aminophenylpiperidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural motifs—a halogenated aniline and a piperidinol scaffold—make it a valuable building block for synthesizing complex molecules with potential therapeutic applications, particularly as intermediates for pharmacologically active compounds.[1][2] This guide provides a detailed analysis of the known and predicted physicochemical properties of this compound. Recognizing the scarcity of published experimental data, this document also outlines robust, field-proven protocols for its synthesis, purification, and comprehensive analytical characterization. The methodologies described herein are designed to equip researchers and drug development professionals with the necessary framework to empirically validate the compound's properties, ensuring data integrity and facilitating its application in research and development.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This compound, with the CAS Number 1251049-23-6, is composed of a piperidin-4-ol ring N-substituted with a 4-amino-2-bromophenyl group.[3][4][5] The presence of a bromine atom ortho to the piperidine linkage and an amino group para to it creates a specific electronic and steric environment that dictates its chemical behavior and potential for molecular interactions.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1251049-23-6 | [3][4] |
| Molecular Formula | C₁₁H₁₅BrN₂O | [3][4] |
| Molecular Weight | 271.15 g/mol | [3][4] |
| Synonyms | 1-(4-Amino-2-bromophenyl)-4-piperidinol, AN-3787 | [3] |
| InChI | InChI=1S/C11H15BrN2O/c12-10-7-8(13)5-6-9(10)14-3-1-2-4-15/h5-7,15H,1-4,13H2 | (Generated) |
| InChIKey | YQGDSAMKSAPQCF-UHFFFAOYSA-N | (Generated) |
| SMILES | NC1=CC(N2CCC(O)CC2)=C(Br)C=C1 | (Generated) |
Predicted Physicochemical Properties and Their Implications
In the absence of extensive experimental data, computational predictions provide crucial initial insights into a molecule's behavior. These parameters are vital for designing experiments related to pharmacology and formulation, such as predicting absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Predicted Value | Implication in Drug Development |
| pKa | 14.73 ± 0.20 | This predicted value likely corresponds to the hydroxyl group, indicating it is a very weak acid.[3] The aniline and piperidine nitrogens will have distinct, more basic pKa values (estimated in the 4-5 and 8-9 ranges, respectively), which are critical for determining the molecule's charge state at physiological pH, directly impacting solubility, receptor binding, and membrane permeability. |
| XLogP3 | 1.9 | An XLogP3 value in this range suggests moderate lipophilicity. This is often a desirable characteristic for oral drug candidates, balancing aqueous solubility with the ability to cross lipid cell membranes. |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. The value of 58.6 Ų suggests that the molecule has a high probability of good oral bioavailability. |
| Hydrogen Bond Donors | 2 | The amino (NH₂) and hydroxyl (OH) groups can donate hydrogen bonds, contributing to interactions with biological targets and affecting solubility. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, influencing the molecule's solubility and binding characteristics. |
Key Structural-Property Relationships
The interplay of the compound's functional groups dictates its overall physicochemical profile.
Caption: Key structural components and their influence on physicochemical properties.
Proposed Synthesis and Characterization Workflow
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While specific literature for this exact molecule is sparse, a logical approach can be designed based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination.
Proposed Retrosynthetic Analysis
A reliable synthetic strategy involves the coupling of a commercially available aniline derivative with a suitable piperidone, followed by reduction.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1251049-23-6|this compound|BLD Pharm [bldpharm.com]
A Spectroscopic Guide to 1-(4-Amino-2-bromophenyl)piperidin-4-ol: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive analysis of the spectral data for the novel substituted phenylpiperidine, 1-(4-Amino-2-bromophenyl)piperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, providing a robust framework for its characterization.
Introduction
This compound is a unique molecule featuring a brominated aniline moiety attached to a piperidinol ring. This combination of a potentially reactive aromatic system and a saturated heterocyclic alcohol makes it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach is the most definitive method to achieve this.
Molecular Structure and Properties:
-
Molecular Formula: C₁₁H₁₅BrN₂O
-
Molecular Weight: 271.15 g/mol [1]
-
Core Components:
-
A 1,2,4-trisubstituted benzene ring.
-
A primary aromatic amine (-NH₂).
-
A bromine substituent.
-
A piperidine ring N-substituted with the phenyl group.
-
A secondary alcohol (-OH) on the piperidine ring.
-
This guide will now proceed to detail the expected outcomes and interpretation of the primary spectroscopic techniques used for the elucidation of this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons (-OH, -NH₂) as it can slow down the exchange rate, allowing for their observation.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.[2][3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is standard.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, crucial for assigning quaternary carbons and linking molecular fragments.
-
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum will be complex, showing distinct regions for aromatic and aliphatic protons.
Diagram: ¹H NMR Structural Assignments
Caption: Predicted ¹H NMR assignments for key protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.1 - 7.2 | d | 1H | H(a) | Aromatic proton ortho to the piperidine nitrogen and meta to the amino group. The ortho nitrogen deshields this proton. |
| ~ 6.8 - 6.9 | dd | 1H | H(b) | Aromatic proton meta to both the piperidine nitrogen and the amino group. It will be split by both H(a) and H(c). |
| ~ 6.6 - 6.7 | d | 1H | H(c) | Aromatic proton ortho to the amino group and meta to the bromine. The strong electron-donating amino group shields this proton, shifting it upfield. |
| ~ 4.5 - 5.0 (broad s) | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.[4] |
| ~ 3.8 - 4.0 | m | 1H | -CH(OH) | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen atom. |
| ~ 3.4 - 3.6 | m | 2H | Piperidine H (axial) | Protons on the carbons adjacent to the piperidine nitrogen are deshielded. Axial protons typically appear slightly upfield of equatorial protons.[5] |
| ~ 3.0 - 3.2 | m | 2H | Piperidine H (equatorial) | Equatorial protons adjacent to the nitrogen. |
| ~ 2.0 - 2.2 (broad s) | br s | 1H | -OH | The hydroxyl proton signal is often a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature.[6] |
| ~ 1.8 - 2.0 | m | 2H | Piperidine H (axial) | Protons on the carbons beta to the piperidine nitrogen. |
| ~ 1.6 - 1.8 | m | 2H | Piperidine H (equatorial) | Equatorial protons beta to the nitrogen. |
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 150 | C-NH₂ | Aromatic carbon attached to the strongly electron-donating amino group, shifted downfield. |
| ~ 140 - 145 | C-N(piperidine) | Aromatic carbon attached to the piperidine nitrogen. |
| ~ 125 - 130 | C-Br | Aromatic carbon attached to bromine. The "heavy atom effect" of bromine can influence the chemical shift. |
| ~ 115 - 125 | Aromatic CH (x3) | The remaining three aromatic CH carbons will appear in this region. Their precise shifts are influenced by the combined electronic effects of the substituents. |
| ~ 65 - 70 | -CH(OH) | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |
| ~ 50 - 55 | Piperidine C-N | Carbons adjacent to the piperidine nitrogen are deshielded compared to other aliphatic carbons.[4] |
| ~ 30 - 35 | Piperidine C | Carbons beta to the piperidine nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to O-H, N-H, C-H, and C-N bonds, as well as aromatic C=C stretches.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded.
-
Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
IR Spectral Interpretation (Predicted)
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary amines typically show two N-H stretching bands.[3][5] The asymmetric stretch appears at a higher frequency. |
| ~ 3300 - 3400 | Medium | Symmetric N-H Stretch | The symmetric N-H stretch of the primary amine.[3][5] |
| ~ 3200 - 3600 (broad) | Broad, Medium | O-H Stretch | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding. This may overlap with the N-H stretches.[6] |
| ~ 2850 - 3000 | Medium | Aliphatic C-H Stretch | C-H stretching vibrations of the piperidine ring. |
| ~ 1600 - 1650 | Strong | N-H Scissoring (Bending) | This bending vibration is characteristic of primary amines.[3] |
| ~ 1450 - 1600 | Medium-Strong | Aromatic C=C Stretches | Multiple bands are expected in this region corresponding to the vibrations of the benzene ring. |
| ~ 1250 - 1350 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the piperidine nitrogen is typically strong.[3] |
| ~ 1000 - 1250 | Strong | C-O Stretch | The C-O stretch of the secondary alcohol will be a strong band in the fingerprint region. |
| ~ 800 - 900 | Strong | Aromatic C-H Bending | Out-of-plane C-H bending vibrations for the 1,2,4-trisubstituted aromatic ring will appear in this region, providing information about the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method suitable for this type of molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺.[1]
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused into the ESI source.
-
Analysis:
-
Full Scan MS: To determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to provide structural information.
-
MS Spectral Interpretation (Predicted)
-
Molecular Ion: The ESI-MS spectrum in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Expected [M+H]⁺: m/z 271.0 (for ⁷⁹Br) and 273.0 (for ⁸¹Br).
-
Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: Key fragmentation pathways in ESI-MS/MS.
Table 4: Predicted Mass Spectrometry Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Rationale of Formation |
| 271/273 | [M+H]⁺ | Protonated molecular ion. The isotopic pattern confirms the presence of one bromine atom. |
| 253/255 | [M+H - H₂O]⁺ | A common fragmentation pathway for alcohols is the neutral loss of water.[7] |
| Various | Piperidine Fragments | Cleavage of the piperidine ring can occur via various pathways, including α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions. The specific fragments will depend on the collision energy.[1] |
Conclusion
The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the interpretation of the spectral data, grounded in established scientific principles. The combination of a detailed ¹H and ¹³C NMR analysis to map the carbon-hydrogen skeleton, IR spectroscopy to confirm the presence of key functional groups, and mass spectrometry to verify the molecular weight and fragmentation patterns, provides a self-validating system for the comprehensive characterization of this molecule. These data and interpretations form a crucial benchmark for any future research or application involving this compound.
References
-
BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem website.[1]
-
Goulart, H. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15.[7]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link][4]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][3]
-
Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link][6]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link][5]
-
MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link][2]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link][8]
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link][2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 1-(4-Amino-2-bromophenyl)piperidin-4-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a key intermediate in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. We will delve into its intrinsic physicochemical properties to build a predictive solubility framework across various organic solvent classes. More importantly, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical foundation and the practical methodologies required to effectively work with this compound.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous challenges, among which solubility stands as a primary determinant of success. For a compound like this compound, which serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in organic solvents is not merely an academic exercise; it is a fundamental prerequisite for efficient process development.
Solubility dictates crucial parameters such as:
-
Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of the solvent to adequately dissolve the reactants.
-
Purification: Crystallization, a common method for purifying pharmaceutical intermediates, is fundamentally a solubility-driven process.
-
Formulation: For the final API, solubility directly impacts its bioavailability and the choice of delivery vehicle.
This guide will provide a deep dive into the solubility profile of this compound, moving from theoretical prediction to practical, hands-on determination.
Physicochemical Properties of this compound
A molecule's structure is the primary determinant of its solubility. By examining the key physicochemical properties of this compound, we can make educated predictions about its behavior in different solvent environments.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₁H₁₅BrN₂O | [1] | Indicates a relatively complex structure with multiple functional groups. |
| Molecular Weight | 271.15 g/mol | [1] | A moderate molecular weight, suggesting that solubility will be highly dependent on specific solvent interactions rather than being limited by molecular size alone. |
| Predicted pKa | 14.73 ± 0.20 | [1] | The high pKa suggests the piperidinol hydroxyl group is weakly acidic. The amino group will have a basic pKa, making the molecule's charge state dependent on the pH of the medium, which is more relevant for aqueous solubility. |
| Key Functional Groups | - Aromatic amine (-NH₂) - Bromine (-Br) - Piperidine ring - Hydroxyl group (-OH) | N/A | The presence of both hydrogen bond donors (-NH₂, -OH) and acceptors (N in piperidine, O in hydroxyl) suggests that the compound will be more soluble in polar, protic solvents that can participate in hydrogen bonding. The aromatic ring and bromo-substituent introduce some lipophilicity, which may enhance solubility in less polar solvents. |
Predictive Solubility Framework:
Based on these properties, we can anticipate the following solubility trends:
-
High Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, due to the strong potential for hydrogen bonding with the amino and hydroxyl groups.
-
Moderate Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can act as hydrogen bond acceptors but not donors.
-
Low to Negligible Solubility: In non-polar solvents like hexane, heptane, and toluene. The polar functional groups will dominate, leading to poor interaction with these lipophilic solvents.
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical data is the gold standard. The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[2] This method, considered the 'gold standard', involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solid.[3]
Detailed Experimental Protocol: Saturation Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.
Materials:
-
This compound (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of the Solid: Add an excess of this compound to a series of vials. The key is to have undissolved solid remaining at equilibrium to ensure saturation.[2] A visual excess is sufficient.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. A common starting point is 24-48 hours to ensure equilibrium is reached.[2] For poorly soluble compounds, longer equilibration times may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.
-
Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC method. HPLC is preferred over methods like UV spectroscopy as it can separate the compound of interest from any potential impurities or degradation products.[4]
-
Data Calculation: Calculate the concentration of this compound in the original saturated solution by back-calculating from the diluted sample concentration. Express the solubility in units such as mg/mL or g/L.
Method Validation
To ensure the trustworthiness of the generated data, the analytical method (HPLC) used for quantification should be validated for specificity, linearity, accuracy, and precision.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Saturation Shake-Flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
While specific experimental data for this compound is not publicly available, the following table provides a template for how the results from the described protocol should be presented. The predicted solubility is included for illustrative purposes.
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Isopropanol | High | To be determined | |
| Polar Aprotic | Acetonitrile | Moderate | To be determined |
| Dimethylformamide (DMF) | Moderate | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Moderate | To be determined | |
| Non-Polar | Toluene | Low | To be determined |
| Heptane | Negligible | To be determined |
Logical Relationships in Solubility
The interplay between the solute and solvent properties governs the extent of solubility. This relationship can be visualized as follows:
Caption: Solute-Solvent Interaction Logic Map.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization in pharmaceutical synthesis and development. This guide has provided a robust framework for both predicting and experimentally determining this vital property. By understanding the compound's physicochemical characteristics and by meticulously applying the detailed Saturation Shake-Flask protocol, researchers can generate the high-quality, reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate the drug development pipeline.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Guide: 1-(4-Amino-2-bromophenyl)piperidin-4-ol (CAS 1251049-23-6)
A comprehensive overview of the chemical structure, properties, and synthetic considerations for this substituted piperidine derivative.
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The following guide has been compiled from publicly available data. Due to a lack of extensive peer-reviewed literature on this specific compound, some sections, particularly regarding synthesis and potential applications, are based on established chemical principles and should be considered theoretical.
Introduction
1-(4-Amino-2-bromophenyl)piperidin-4-ol is a chemical compound identified by the CAS number 1251049-23-6. Structurally, it is a disubstituted aniline derivative containing a piperidin-4-ol moiety. The presence of a bromine atom and an amino group on the phenyl ring, along with the hydroxyl group on the piperidine ring, makes it a versatile chemical intermediate. Such polysubstituted aromatic and heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for the synthesis of more complex molecules with specific biological activities or material properties. This document provides a detailed overview of its known chemical and physical properties, a plausible synthetic route, and a discussion of its potential, albeit speculative, applications in research and development.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique CAS number and its structural formula.
-
IUPAC Name: this compound
-
Synonyms: 1-(4-Amino-2-bromophenyl)-4-piperidinol[1]
The chemical structure consists of a piperidin-4-ol ring N-substituted with a 4-amino-2-bromophenyl group.
Molecular Structure:
Caption: Hypothetical synthesis of this compound.
Causality in Experimental Choices:
-
Buchwald-Hartwig Amination: This choice is dictated by its high efficiency and functional group tolerance for forming C-N bonds between aryl halides and primary or secondary amines. The selection of the specific palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos, SPhos), and base (e.g., NaOtBu, K₂CO₃) would be critical and require optimization to achieve high yields.
-
Protection/Deprotection Strategy: An alternative to the direct use of 4-bromo-3-nitroaniline would be to start with a protected aniline to avoid side reactions. However, the chosen route is more atom-economical.
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂ over Pd/C) is a clean method, while metal-acid systems like tin(II) chloride in hydrochloric acid are also highly effective for this purpose. The choice would depend on the scale of the reaction and the tolerance of other functional groups, though in this case, both methods are likely to be suitable.
Potential Research Applications
The structure of this compound suggests its primary utility as a chemical intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of subsequent chemical transformations:
-
The secondary amine within the piperidine ring is part of a tertiary amine linkage to the phenyl ring and is therefore unreactive.
-
The hydroxyl group on the piperidine ring can be a site for esterification, etherification, or oxidation to a ketone.
-
The primary amino group on the phenyl ring can undergo a wide range of reactions, including acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and formation of sulfonamides.
-
The bromine atom on the phenyl ring is a versatile handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Given these reactive handles, this compound could serve as a valuable starting material in the following areas:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The piperidine and aniline moieties are common in many biologically active compounds.
-
Fragment-Based Drug Discovery: It could be used as a fragment for screening against biological targets.
-
Combinatorial Chemistry: The multiple reactive sites make it an ideal candidate for the creation of libraries of related compounds for high-throughput screening.
Safety and Handling
Detailed toxicological data for this compound is not publicly available. As with any chemical compound for which there is limited safety information, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound (CAS 1251049-23-6) is a polysubstituted chemical compound with potential as a versatile intermediate in organic synthesis. While there is a notable absence of in-depth studies on its biological activity or specific applications, its chemical structure, featuring multiple points for chemical modification, makes it a compound of interest for researchers in medicinal chemistry and related fields. The hypothetical synthetic pathway outlined provides a rational approach to its preparation, and its potential as a building block for more complex molecules warrants further investigation.
References
-
This compound - Guidechem.
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society.
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - Europe PMC.
-
1251049-23-6| Chemical Name : this compound | Pharmaffiliates.
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv.
-
This compound CAS 1251049-23-6 WIKI - Guidechem.
-
This compound | CAS 1251049-23-6 | Pharmaffiliates.
-
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | CAS 1334147-13-5 | Clinivex.
-
3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid | Clinivex.
-
5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | Clinivex.
Sources
A Technical Guide to the Biological Screening of Novel Aminobromophenyl Piperidine Compounds
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Derivatives of piperidine exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][4][5] The introduction of aminobromophenyl substituents to the piperidine core presents a compelling strategy for generating novel chemical entities with potentially enhanced or unique biological activities. The bromine atom can influence the compound's pharmacokinetic profile and serve as a handle for further synthetic modifications, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[6][7]
This in-depth technical guide provides a comprehensive framework for the biological screening of novel aminobromophenyl piperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial cytotoxicity assessments to more complex mechanistic and pharmacokinetic evaluations. The protocols and strategies outlined herein are grounded in established scientific principles and aim to provide a robust and efficient pathway for identifying and characterizing promising lead compounds.
I. Foundational Screening: Establishing a Cytotoxicity Profile
The initial phase of screening is designed to rapidly assess the general toxicity of the novel aminobromophenyl piperidine compounds across various cell lines. This step is crucial for identifying concentration ranges for subsequent, more specific assays and for flagging compounds with overt toxicity early in the discovery process.[8]
A. Rationale for Assay Selection
Two complementary assays, the MTT and LDH assays, are recommended for the initial cytotoxicity screen. This dual-assay approach provides a more comprehensive picture of cytotoxicity by measuring different cellular endpoints.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9][10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[9][11] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[10]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11] Measuring LDH activity in the supernatant provides a direct measure of cytotoxicity.[12]
B. Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for initial cytotoxicity screening.
C. Detailed Protocols
1. MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]
-
Compound Treatment: Prepare serial dilutions of the aminobromophenyl piperidine compounds in the appropriate culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cytotoxicity.[9]
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[9]
2. LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[9]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
D. Data Presentation and Interpretation
Summarize the IC50 values obtained from both assays in a clear, tabular format for easy comparison across different compounds and cell lines.
| Compound ID | Cell Line | MTT IC50 (µM) | LDH IC50 (µM) |
| ABPC-001 | A549 | 25.3 | 31.8 |
| ABPC-002 | MCF-7 | 15.8 | 19.2 |
| ABPC-003 | HepG2 | >100 | >100 |
A significant discrepancy between the MTT and LDH IC50 values for a particular compound may suggest a specific mechanism of action, such as mitochondrial dysfunction (if the MTT assay shows higher potency) or membrane disruption (if the LDH assay is more sensitive).
II. Target-Based Screening: Unraveling the Mechanism of Action
Following the initial cytotoxicity assessment, the next logical step is to investigate the specific molecular targets of the aminobromophenyl piperidine compounds. This can be achieved through a variety of target-based assays, which can be broadly categorized as biochemical and cell-based assays.[13][14]
A. Rationale for a Target-Based Approach
-
Biochemical Assays: These assays utilize purified proteins (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target in a cell-free system.[13][15] They are invaluable for determining binding affinities (Kd) and inhibitory constants (Ki).[13]
-
Cell-Based Target Engagement Assays: These assays confirm that a compound can access and bind to its intended target within a living cell.[14][16] This is a critical step, as a compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability or other factors.
B. Experimental Workflow: Target-Based Screening
Caption: Workflow for target-based screening of novel compounds.
C. Detailed Protocols
1. Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework that can be adapted for various enzyme targets.
-
Reagent Preparation: Prepare buffers, enzyme, substrate, and test compounds at the desired concentrations.
-
Reaction Initiation: In a microplate, combine the enzyme and varying concentrations of the aminobromophenyl piperidine compound. Allow for a pre-incubation period if necessary.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, changing the pH).
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17]
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Cell Treatment: Treat intact cells with the aminobromophenyl piperidine compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.
-
Data Analysis: The shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
D. Structure-Activity Relationship (SAR) Analysis
The data generated from target-based assays is crucial for establishing a structure-activity relationship (SAR). By comparing the biological activity of a series of related aminobromophenyl piperidine compounds, researchers can identify the key structural features that contribute to potency and selectivity. This information is invaluable for guiding the design of next-generation compounds with improved properties.[15]
III. ADME-Tox Profiling: Assessing Drug-like Properties
A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity.[18] Therefore, it is essential to perform early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the "drug-like" properties of the most promising aminobromophenyl piperidine compounds.[19][20]
A. Rationale for Early ADME-Tox Screening
Early assessment of ADME-Tox properties allows for the identification and deprioritization of compounds with unfavorable characteristics, saving significant time and resources.[18] Key parameters to evaluate include metabolic stability, cell permeability, and potential for drug-drug interactions.
B. Key In Vitro ADME-Tox Assays
1. Metabolic Stability Assays
-
Liver Microsomal Stability Assay: This assay determines the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[8] The disappearance of the parent compound over time is measured to determine its intrinsic clearance.
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more complete picture of metabolism, as it includes both Phase I and Phase II metabolic enzymes.[8]
2. Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion across the intestinal barrier.[8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier, to assess both passive and active transport of a compound.[8]
3. Cytochrome P450 (CYP) Inhibition Assays
These assays are crucial for predicting the potential for drug-drug interactions. They measure the ability of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[19]
C. Data Presentation for ADME-Tox Profile
| Compound ID | Microsomal Half-life (min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | CYP3A4 IC50 (µM) |
| ABPC-001 | 45 | 5.2 | >50 |
| ABPC-002 | 15 | 1.8 | 12.5 |
| ABPC-003 | >120 | 0.5 | >50 |
D. Logical Progression of Screening
Caption: A logical progression for the biological screening of novel compounds.
Conclusion
The biological screening of novel aminobromophenyl piperidine compounds requires a systematic and multi-faceted approach. By progressing from broad cytotoxicity assessments to specific target-based assays and early ADME-Tox profiling, researchers can efficiently identify and characterize promising lead candidates for further development. The integration of robust in vitro assays, detailed protocols, and logical experimental workflows, as outlined in this guide, provides a solid foundation for making data-driven decisions and advancing the most promising compounds toward preclinical and clinical evaluation.[21][22][23][24]
References
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Promega Corporation. (n.d.). ADME-Tox Assays.
- Unknown. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
- Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.
- Pion Inc. (2024). The Role Of in vitro Testing In Drug Development.
- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
- NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- AMSbiopharma. (2025). Preclinical research strategies for drug development.
- NCBI. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.
- Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- FDA. (2018). Step 2: Preclinical Research.
- YouTube. (2023). types of assays used in early drug discovery.
- PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- Benchchem. (n.d.). Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols.
- Unknown. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery.
- Semantic Scholar. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
- YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed Central. (n.d.). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis.
- PubMed. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands.
- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- Wikipedia. (n.d.). Piperidine.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. media.sciltp.com [media.sciltp.com]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 16. youtube.com [youtube.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifechemicals.com [lifechemicals.com]
- 19. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
- 20. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 21. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 22. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ppd.com [ppd.com]
- 24. Step 2: Preclinical Research | FDA [fda.gov]
A Prospective Technical Guide to Leveraging 1-(4-Amino-2-bromophenyl)piperidin-4-ol for Library Synthesis in Drug Discovery
Disclaimer: The compound 1-(4-amino-2-bromophenyl)piperidin-4-ol is a novel scaffold with limited documentation in current scientific literature. This guide is presented from the perspective of a Senior Application Scientist, offering a prospective framework based on established, analogous chemical principles. The protocols and strategies herein are theoretical and designed to serve as a robust starting point for researchers exploring this scaffold's potential.
Introduction: Unveiling a Privileged Scaffold Candidate
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery.[1][2] The piperidine ring is one such scaffold, present in over 70 FDA-approved drugs, where it often imparts favorable physicochemical properties like improved solubility and metabolic stability.[3][4][5] When combined with an aniline moiety, as in the this compound core, it presents a trifecta of reactive handles for chemical diversification. This guide provides a comprehensive technical overview for harnessing this scaffold's potential in the parallel synthesis of compound libraries.[6][7][8]
The core structure features three distinct, orthogonally addressable functional groups:
-
A Primary Aryl Amine (C4-NH2): A versatile nucleophile for acylation, sulfonylation, and alkylation.
-
An Aryl Bromide (C2-Br): A prime substrate for transition metal-catalyzed cross-coupling reactions.
-
A Secondary Alcohol (C4'-OH): A site for etherification, esterification, or oxidation.
This multi-functional nature allows for a systematic and extensive exploration of chemical space, making it an excellent candidate for generating diverse libraries aimed at hit identification and lead optimization.[8][9]
Synthesis of the Core Scaffold
A robust and scalable synthesis of the parent scaffold is paramount. A logical and well-precedented approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction for forming C-N bonds.[10][11] This method is renowned for its broad substrate scope and functional group tolerance.[10]
Proposed Synthetic Pathway:
The proposed synthesis involves the coupling of a suitable bromoaniline precursor with 4-hydroxypiperidine. A plausible route is outlined below:
Caption: Proposed synthesis of the scaffold via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromoaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-dibromoaniline (1.0 eq), 4-hydroxypiperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate glovebox, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Add anhydrous, degassed toluene to the Schlenk tube, followed by the palladium catalyst solution.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the title compound.
Strategies for Library Diversification
The true power of this scaffold lies in its three distinct points of diversification. A parallel synthesis approach can be employed to rapidly generate a large and diverse library of compounds.[6][14][15]
Caption: Three primary vectors for library diversification from the core scaffold.
Vector 1: Diversification at the Amino Group
The aniline nitrogen is a soft nucleophile, ideal for forming stable amide and sulfonamide linkages, which are prevalent in pharmaceuticals.
Protocol: Parallel Amide Coupling
-
Dispense a stock solution of the core scaffold (1.0 eq) in a suitable solvent (e.g., DMF or DCM) into an array of reaction vials (e.g., 96-well plate).
-
To each vial, add a unique carboxylic acid (1.1 eq) from a pre-prepared library.
-
Add a solution of a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The use of strong coupling agents is often necessary for less reactive anilines.[16]
-
Seal the plate and agitate at room temperature for 12-18 hours.
-
Quench the reactions by adding water.
-
Perform liquid-liquid extraction or solid-phase extraction to purify the products.
-
Analyze each well by LC-MS to confirm product formation and purity.
Vector 2: Diversification at the Aryl Bromide
The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.[17][18]
Protocol: Parallel Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[19] Its application to unprotected ortho-bromoanilines is well-documented and can be adapted for library synthesis.[17][18]
-
In an array of reaction vials under an inert atmosphere, dispense the core scaffold (1.0 eq), a unique boronic acid or ester (1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[20]
-
Add a solution of a palladium catalyst (e.g., Pd(dppf)Cl₂ or a pre-catalyst like CataXCium A Pd G3) in a solvent system (e.g., dioxane/water).[18]
-
Seal the reaction plate and heat to 80-100 °C for 4-12 hours.
-
Cool the plate, and partition the contents between ethyl acetate and water.
-
Isolate the organic phase and concentrate.
-
Purify the library members using high-throughput techniques like mass-directed automated preparative HPLC.
Vector 3: Diversification at the Hydroxyl Group
The secondary alcohol on the piperidine ring provides a third point for diversification, allowing for modulation of polarity and hydrogen bonding capacity.
Protocol: Parallel Williamson Ether Synthesis
-
Dispense a stock solution of the core scaffold (1.0 eq) in anhydrous THF or DMF into an array of reaction vials under an inert atmosphere.
-
Add a strong base (e.g., NaH, 1.2 eq) to each vial and stir for 30 minutes at room temperature to form the alkoxide.
-
Add a unique alkyl halide (e.g., bromide or iodide, 1.1 eq) from a building block library to each vial.
-
Seal the plate and agitate at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by LC-MS).
-
Carefully quench each reaction with water.
-
Extract with an organic solvent and purify as described previously.
Library Design and Workflow
A logical workflow is essential for efficient library production and analysis.[7] The choice of diversification strategy can be sequential to build complexity. For example, a Suzuki coupling could be performed first, followed by an amidation reaction on the resulting products.
Caption: A typical workflow for library synthesis and screening.
Data Presentation: Hypothetical Library Array
A two-dimensional library can be constructed by combining two sets of building blocks.
| Boronic Acid 1 (R¹-B(OH)₂) | Boronic Acid 2 (R²-B(OH)₂) | ... | Boronic Acid M (Rᴹ-B(OH)₂) | |
| Carboxylic Acid 1 (Rᴬ-COOH) | Product (R¹, Rᴬ) | Product (R², Rᴬ) | ... | Product (Rᴹ, Rᴬ) |
| Carboxylic Acid 2 (Rᴮ-COOH) | Product (R¹, Rᴮ) | Product (R², Rᴮ) | ... | Product (Rᴹ, Rᴮ) |
| ... | ... | ... | ... | ... |
| Carboxylic Acid N (Rᴺ-COOH) | Product (R¹, Rᴺ) | Product (R², Rᴺ) | ... | Product (Rᴹ, Rᴺ) |
Table 1: Example of a 2D combinatorial library design combining Suzuki coupling (M boronic acids) followed by amidation (N carboxylic acids) to generate M x N unique compounds.
Conclusion and Outlook
The this compound scaffold represents a promising, yet underexplored, starting point for the construction of diverse and complex small molecule libraries. Its three distinct and chemically addressable functional groups provide a robust platform for applying modern parallel synthesis techniques. The strategies outlined in this guide, grounded in well-established chemical principles, offer a clear path for researchers to synthesize this core and leverage it to rapidly explore vast regions of chemical space. The resulting compound libraries will be valuable assets in the quest for novel therapeutic agents across a wide range of biological targets.
References
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic Source: RSC Publishing URL: [Link]
-
Title: A Quick Introduction to Parallel Synthesis Source: Asynt URL: [Link]
-
Title: Parallel synthesis Source: Slideshare URL: [Link]
-
Title: Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]
-
Title: Parallel Synthesis & High-Throughput Experimentation Source: SpiroChem URL: [Link]
-
Title: Parallel chemistry in the 21st century Source: PubMed URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets Source: Bentham Science Publisher URL: [Link]
-
Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: University College London URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes Source: RSC Publishing URL: [Link]
-
Title: Synthesis of aromatic amides from aniline and triethylamine derivatives Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Output of micellar Suzuki cross-coupling between di-bromoanilines and... Source: ResearchGate URL: [Link]
-
Title: Privileged Scaffolds for Library Design and Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
- Title: 4-hydroxy-piperidine derivatives and their preparation Source: Google Patents URL
-
Title: Does anyone have experience with amide coupling reaction of aniline? Source: ResearchGate URL: [Link]
-
Title: Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biocatalytic amide bond formation Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones Source: ResearchGate URL: [Link]
- Title: Synthesis method of N-boc-4-hydroxypiperidine Source: Google Patents URL
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of N-Substituted piperidines from piperidone Source: ResearchGate URL: [Link]
-
Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme URL: [Link]
-
Title: Scaffold Hopping in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives Source: PubMed URL: [Link]
-
Title: Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! Source: YouTube URL: [Link]
-
Title: The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All Source: MDPI URL: [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asynt.com [asynt.com]
- 7. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. biosynth.com [biosynth.com]
- 14. Parallel synthesis | PPTX [slideshare.net]
- 15. Parallel chemistry in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery of New Synthetic Routes for Functionalized Piperidine Intermediates
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1][2][3][4] The demand for structurally diverse and stereochemically complex piperidine derivatives has driven significant innovation in synthetic organic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge synthetic strategies for accessing functionalized piperidine intermediates. Moving beyond classical methods, this guide focuses on novel, efficient, and elegant solutions, including multicomponent reactions, asymmetric catalysis, biocatalysis, and photoredox catalysis, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
The Enduring Significance of the Piperidine Motif in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design.[2][5] Its prevalence is attributed to its ability to adopt a stable chair conformation, allowing for the precise spatial orientation of substituents that can interact with biological targets.[6] Functionalized piperidines are key components in drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][7] The development of efficient and modular synthetic routes to access novel piperidine analogues is therefore a critical endeavor in the pursuit of new medicines.[8][9]
Strategic Evolution in Piperidine Synthesis: A Modern Perspective
Traditional methods for piperidine synthesis, such as the reduction of pyridine derivatives and intramolecular cyclization of amino alcohols, often suffer from limitations in scope, stereocontrol, and functional group tolerance.[2][9] This guide explores contemporary strategies that address these challenges, enabling the rapid and efficient construction of complex piperidine architectures.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly atom-economical and convergent approach to complex molecule synthesis.[10][11]
Causality of Approach: MCRs are designed to minimize purification steps and reduce waste by building molecular complexity in a single pot. The choice of catalyst and reaction conditions is critical to orchestrate the sequence of bond-forming events. For instance, the use of a Lewis acid catalyst can activate an aldehyde for nucleophilic attack, initiating a cascade of reactions that culminates in the formation of the piperidine ring.[12]
Featured Protocol: Yb(OTf)₃/AgOTf Co-catalyzed Synthesis of a Piperidone Tricarboxylate [12]
This one-pot synthesis provides a valuable piperidone intermediate that can be further elaborated. The dual catalytic system is essential, with Yb(OTf)₃ activating the dimethyl malonate and AgOTf interacting with the oxime to facilitate the key Mannich and Michael addition reactions.[12]
Experimental Protocol:
-
To a solution of formaldehyde O-benzyl oxime (1.0 mmol) and dimethyl malonate (3.0 mmol) in THF (5 mL), add Yb(OTf)₃ (10 mol%) and AgOTf (10 mol%).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trimethyl 3,5,5-piperidonetricarboxylate.
Data Summary:
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Yb(OTf)₃/AgOTf (10 mol% each) | THF | 60 | 12 | High |
| 2 | Yb(OTf)₃ (10 mol%) | THF | 60 | 12 | No Rxn |
| 3 | AgOTf (10 mol%) | THF | 60 | 12 | No Rxn |
| 4 | Yb(OTf)₃/AgOTf (10 mol% each) | DCM | 60 | 12 | Moderate |
Table 1: Optimization of the Yb(OTf)₃/AgOTf co-catalyzed multicomponent reaction. Data adapted from[12].
Logical Workflow for MCR-based Piperidine Synthesis:
Caption: Workflow for generating piperidine libraries via MCRs.
Asymmetric Synthesis: Mastering Stereocontrol
The precise three-dimensional arrangement of atoms in a molecule is often critical for its biological activity.[1] Asymmetric synthesis provides the tools to control stereochemistry, leading to the selective formation of a single enantiomer.
A powerful strategy for the synthesis of chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1]
Causality of Approach: This method utilizes a chiral phosphine ligand to create a chiral environment around the rhodium catalyst. This chiral catalyst then orchestrates the enantioselective intramolecular cyclization of an appropriately designed acyclic precursor, leading to the formation of the chiral piperidine ring with high enantiomeric excess. The choice of the chiral ligand is paramount for achieving high stereoselectivity.
Featured Protocol: Asymmetric Synthesis of a Chiral 3-Arylpiperidine [1]
Experimental Protocol:
-
In a glovebox, dissolve the acyclic amino-alkene precursor (0.1 mmol), Rh(cod)₂BF₄ (5 mol%), and the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%) in a degassed solvent (e.g., 1,4-dioxane, 1 mL).
-
Add a silane reducing agent (e.g., PhSiH₃, 1.5 equiv).
-
Seal the reaction vessel and heat at the optimized temperature (e.g., 80 °C) for the specified time (e.g., 24 h).
-
Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-BINAP | 1,4-Dioxane | 80 | 85 | 95 |
| (S)-Phos | Toluene | 100 | 78 | 88 |
| (R)-Tol-BINAP | THF | 60 | 92 | 97 |
Table 2: Influence of chiral ligand on the Rh-catalyzed asymmetric reductive Heck reaction. Representative data.
This method provides an efficient route to enantiomerically pure substituted NH-piperidines.[9][13]
Causality of Approach: The key to this strategy is the use of a commercially available chiral amine auxiliary.[9] This chiral amine reacts with a nitroalkene and an enone in a domino reaction. The stereochemistry of the chiral amine directs the formation of new stereocenters on the piperidine ring with high diastereoselectivity. The chiral auxiliary can then be cleaved under mild conditions to afford the desired enantioenriched NH-piperidine.[9]
Reaction Mechanism Overview:
Caption: Asymmetric synthesis of NH-piperidines via NAE condensation.
Biocatalysis and Chemo-enzymatic Strategies: The Power of Nature
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.[14][15]
A novel and sustainable approach to piperidine synthesis involves the use of an immobilized lipase, such as Candida antarctica lipase B (CALB), to catalyze a multicomponent reaction.[14][16]
Causality of Approach: While lipases are best known for their hydrolytic activity, they can exhibit promiscuous catalytic activity for other transformations, including C-N bond formation.[17] Immobilizing the enzyme on a solid support, such as magnetic nanotubes, enhances its stability and allows for easy recovery and reuse, making the process more cost-effective and scalable.[14][18]
Featured Protocol: Biocatalytic Synthesis of Piperidines using Immobilized CALB [14]
Experimental Protocol:
-
To a mixture of a substituted benzaldehyde (1 mmol), aniline (1 mmol), and an acetoacetate ester (1 mmol) in a suitable solvent (e.g., ethanol), add the immobilized CALB catalyst (e.g., 50 mg).
-
Stir the reaction mixture at room temperature for the required time (e.g., 24-48 h).
-
Monitor the reaction by TLC.
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with the solvent and reuse it for subsequent reactions.
-
Evaporate the solvent from the reaction mixture and purify the residue by column chromatography to obtain the desired piperidine derivative.
Data Summary:
| Substrate (Benzaldehyde) | Yield (%) | Catalyst Reusability (cycles) |
| Benzaldehyde | 91 | >10 |
| 4-Chlorobenzaldehyde | 85 | >10 |
| 4-Methoxybenzaldehyde | 88 | >10 |
Table 3: Substrate scope and catalyst reusability in the immobilized CALB-catalyzed synthesis of piperidines. Data adapted from[14].
This innovative strategy combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, providing access to stereo-defined substituted piperidines.[15]
Causality of Approach: The key to this approach is a one-pot cascade reaction involving an amine oxidase and an ene imine reductase.[15] The amine oxidase activates the tetrahydropyridine intermediate, making it susceptible to asymmetric reduction by the ene imine reductase. The stereochemical outcome is determined by the choice of the ene imine reductase, allowing for access to different stereoisomers of the final piperidine product. This chemo-enzymatic approach was successfully applied to the synthesis of key intermediates for the antipsychotic drugs Preclamol and OSU-6162.[15]
Chemo-enzymatic Cascade for Chiral Piperidine Synthesis:
Caption: A chemo-enzymatic route to chiral piperidines.
Photoredox Catalysis: Harnessing the Power of Light
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds under mild conditions.[19][20]
Causality of Approach: In this approach, a photocatalyst, typically a transition metal complex like an iridium polypyridyl complex, absorbs visible light and becomes a potent single-electron oxidant or reductant.[19][20] This allows for the generation of radical intermediates from precursors that are unreactive under thermal conditions. For piperidine synthesis, photoredox catalysis can be employed for the α-amino C-H functionalization of piperidines, introducing new substituents at the C2 position with high diastereoselectivity.[19]
Featured Protocol: Photoredox-Catalyzed α-Amino C-H Arylation of Piperidines [19]
Experimental Protocol:
-
In a vial, combine the substituted piperidine (1.0 equiv), the electron-deficient cyano(hetero)arene (1.5 equiv), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Add a suitable solvent (e.g., acetonitrile) and degas the mixture.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the specified time (e.g., 12-24 h).
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-arylated piperidine.
Data Summary:
| Piperidine Substrate | Cyanoarene | Diastereomeric Ratio (dr) | Yield (%) |
| N-Boc-4-phenyl | 4-cyanopyridine | >20:1 | 85 |
| N-Cbz-2-methyl | 1,4-dicyanobenzene | 15:1 | 78 |
| N-benzoyl-3,3-dimethyl | 2-cyano-5-fluoropyridine | >20:1 | 90 |
Table 4: Diastereoselective α-C-H arylation of piperidines via photoredox catalysis. Representative data from[19].
The Advent of Flow Chemistry in Piperidine Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability.[21][22]
Causality of Approach: The application of flow chemistry to piperidine synthesis allows for the rapid and efficient production of these valuable intermediates. For example, a continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.[22][23] The use of a microfluidic reactor enables precise control over reaction parameters such as temperature and residence time, leading to high yields and selectivities in a matter of minutes.[22][24] This approach is particularly well-suited for reactions involving unstable intermediates or highly exothermic processes.
Flow Chemistry Setup for Piperidine Synthesis:
Caption: A typical continuous flow setup for piperidine synthesis.
Conclusion and Future Outlook
The synthesis of functionalized piperidines is a dynamic and rapidly evolving field. The innovative strategies discussed in this guide—multicomponent reactions, asymmetric catalysis, biocatalysis, photoredox catalysis, and flow chemistry—are empowering chemists to construct complex piperidine scaffolds with unprecedented efficiency and precision. These advancements are not merely academic curiosities; they are enabling technologies that accelerate the discovery and development of new medicines. The continued integration of these powerful synthetic tools, along with the development of novel catalytic systems and reaction methodologies, will undoubtedly lead to the creation of even more diverse and potent piperidine-based therapeutics in the years to come.
References
-
Foucal, A., et al. (2012). Multicomponent reactions for the synthesis of complex piperidine scaffolds. European Journal of Organic Chemistry, 2012(24), 4476-4482. [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4663-4666. [Link]
-
Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(7), 3149-3156. [Link]
-
Cioc, R. C., et al. (2016). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. In Multicomponent Reactions: Concepts and Applications for Chemistry and Biology (pp. 235-266). Wiley. [Link]
-
Rowan, T. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(30), 13616-13622. [Link]
-
Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4663-4666. [Link]
-
Li, J. T., et al. (2006). Efficient Multicomponent Reaction for the Synthesis of Piperidine Derivatives: Yb(OTf)3/AgOTf Cocatalyzed Preparation of Trimethyl 3,5,5-Piperidonetricarboxylate. Synthetic Communications, 36(15), 2135-2142. [Link]
-
Walker, J. R., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 141(42), 16812-16819. [Link]
-
Al-Hadedi, A. A. M., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(14), 361-368. [Link]
-
ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Li, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]
-
Walker, J. R., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. eScholarship, University of California. [Link]
-
Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. Semantic Scholar. [Link]
-
Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3240. [Link]
-
Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
-
ResearchGate. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction | Request PDF. [Link]
-
Sugawara, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]
-
Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(34), 6847-6873. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3240. [Link]
-
Ye, Z., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Sharma, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 305-322. [Link]
-
Doyle, M. P., et al. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 21(38), 13245-13250. [Link]
-
Griffiths, O. M., et al. (2024). Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide. Chemistry – A European Journal, 30(12), e202303976. [Link]
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 145(30), 16496-16503. [Link]
-
Griffiths, O. M., et al. (2024). Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO2 Transfer. PubMed. [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. [Link]
-
Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. news-medical.net [news-medical.net]
- 9. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent reactions for the synthesis of complex piperidine scaffolds. | Semantic Scholar [semanticscholar.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 19. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Piperidine synthesis [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
In Silico Prediction of 1-(4-Amino-2-bromophenyl)piperidin-4-ol Bioactivity: A Senior Application Scientist's Guide
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern drug discovery, the strategic use of computational, or in silico, methodologies is paramount for accelerating the identification and validation of novel therapeutic candidates. This guide provides an in-depth, methodology-focused exploration of predicting the bioactivity of a specific small molecule, 1-(4-Amino-2-bromophenyl)piperidin-4-ol. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each computational step, from initial target identification through molecular docking, pharmacophore modeling, and ADMET profiling. By integrating established theoretical frameworks with practical, step-by-step workflows, this guide serves as a comprehensive resource for researchers aiming to leverage computational tools to build a robust, predictive bioactivity profile for novel chemical entities, thereby de-risking and streamlining the early-stage development pipeline.
Introduction: The Rationale for In Silico First
The journey from a chemical entity to a clinical candidate is fraught with high attrition rates and prohibitive costs. A significant portion of these failures can be attributed to suboptimal efficacy or unforeseen toxicity profiles discovered late in development. The in silico paradigm offers a powerful, resource-efficient alternative to front-load the discovery process with predictive data. By computationally modeling the interactions between a molecule and its potential biological targets, and by predicting its pharmacokinetic properties, we can make more informed decisions, prioritize resources for the most promising candidates, and identify potential liabilities before a single wet-lab experiment is conducted.
This guide focuses on this compound, a compound whose bioactivity is not extensively characterized in public literature. This makes it an ideal subject for demonstrating the power of a hypothesis-driven in silico investigation. We will construct a putative bioactivity profile by systematically applying a suite of computational techniques, grounding each step in established scientific principles and best practices.
Compound Profile: this compound
Before any computational analysis, a thorough understanding of the molecule is essential.
-
Structure:
-
2D Representation:
-
SMILES: C1CN(CCC1O)C2=C(C=C(C=C2)N)Br
-
Key Features: The structure contains a piperidin-4-ol ring, a common scaffold in medicinal chemistry, attached to a bromo-substituted aminophenyl group. These features—a hydrogen bond donor/acceptor (hydroxyl, amino groups), a halogen atom (bromine), and a flexible aliphatic ring—provide multiple potential points of interaction with a biological target.
-
The Integrated In Silico Workflow
Our investigation will follow a logical, multi-stage workflow. This approach ensures that insights from one stage inform the next, creating a cohesive and self-validating predictive model.
Caption: Integrated workflow for in silico bioactivity prediction.
Part I: Target Identification via Ligand Similarity
Expertise & Rationale: A molecule's biological activity is often shared by its structural analogs. This principle, known as the "Similarity Property Principle," is a cornerstone of medicinal chemistry. By searching vast databases of compounds with known biological activities, we can identify proteins that are modulated by molecules structurally similar to our query compound. This provides a powerful, data-driven method for generating a testable hypothesis about our compound's potential targets. We will use the ChEMBL database, a comprehensive resource of bioactive drug-like small molecules.
Protocol: Target Fishing in ChEMBL
-
Obtain SMILES: Secure the canonical SMILES string for this compound: C1CN(CCC1O)C2=C(C=C(C=C2)N)Br.
-
Navigate to ChEMBL: Access the ChEMBL database ([Link]).
-
Perform Similarity Search:
-
In the search bar, select "Substructure" or "Similarity" search.
-
Paste the SMILES string into the query box.
-
Set the similarity threshold. A Tanimoto coefficient of >0.85 is a stringent starting point, indicating a high degree of structural similarity.
-
-
Analyze Results: The search will return a list of structurally similar compounds and their associated bioactivity data. Look for targets that appear frequently and have high-quality, potent activity data (e.g., low IC50 or Ki values).
Anticipated Outcome: This search is likely to identify targets within kinase families, G-protein coupled receptors (GPCRs), or other enzyme classes where the piperidine and substituted phenyl motifs are common. For this guide, let us hypothesize that our search points towards Bruton's tyrosine kinase (BTK) , a well-established target in oncology and immunology where similar scaffolds have shown activity.
Part II: Molecular Docking Simulation with a Hypothesized Target
Expertise & Rationale: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a specific protein target. It is a structure-based method that computationally simulates the ligand-protein recognition process. A successful docking study requires a high-resolution crystal structure of the target protein and a robust docking algorithm. A favorable docking score (low binding energy) and a plausible binding pose, characterized by key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues in the active site, lend strong support to our target hypothesis.
Protocol: Docking this compound with BTK
A. Preparation of the Receptor (BTK)
-
Obtain Protein Structure: Download the crystal structure of human BTK from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5P9J , which is a structure of BTK in complex with a known inhibitor.
-
Prepare the Receptor:
-
Load the 5P9J.pdb file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, AutoDock Tools).
-
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions.
-
Define the binding site. The most reliable method is to define the docking grid box around the position of the original, co-crystallized ligand. This ensures the simulation is focused on the known active site. A grid box of 25Å x 25Å x 25Å is typically sufficient.
-
Save the prepared receptor file in the required format (e.g., .pdbqt for AutoDock Vina).
-
B. Preparation of the Ligand
-
Generate 3D Structure: Convert the 1D SMILES string of our compound into a 3D structure using a tool like Open Babel or the ChemDraw program.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures the ligand is in a low-energy, sterically favorable conformation.
-
Define Torsions: Identify rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.
-
Save the Ligand: Save the prepared ligand file in the appropriate format (e.g., .pdbqt).
C. Execution and Analysis
-
Run Docking Simulation: Use a docking program like AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as inputs.
-
Analyze Binding Affinity: Vina will output a binding affinity score in kcal/mol. Generally, scores more negative than -6.0 kcal/mol suggest a reasonable binding affinity, with more negative values indicating stronger predicted binding.
-
Visualize Binding Pose: Load the docked complex (receptor + best ligand pose) into a molecular visualizer. Critically examine the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Does the piperidin-4-ol's hydroxyl group or the amino group form hydrogen bonds with key residues (e.g., backbone atoms in the hinge region of a kinase)?
-
Hydrophobic Interactions: Does the phenyl ring sit within a hydrophobic pocket?
-
Halogen Bonds: Does the bromine atom form a favorable halogen bond with a carbonyl oxygen or other electron-rich residue?
-
Caption: Workflow for a structure-based molecular docking experiment.
Part IV: ADMET Prediction
Expertise & Rationale: A compound with excellent potency at its target is useless if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early. Numerous well-validated computational models exist that can predict these properties based solely on a molecule's structure. One of the most widely used platforms is the SwissADME web server, which provides a comprehensive suite of predictive models.
Protocol: ADMET Profiling with SwissADME
-
Access the Server: Navigate to the SwissADME website ([Link]).
-
Input the Structure: Paste the SMILES string of our compound into the query box.
-
Run the Prediction: Execute the analysis.
-
Interpret the Results: The output will be a detailed report. Key parameters to analyze include:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness. Does the compound violate any of the rules (e.g., MW > 500, LogP > 5)?
-
Water Solubility: Predicted solubility is crucial for absorption.
-
Pharmacokinetics: Predictions of GI absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Medicinal Chemistry Friendliness: Flags for any structural alerts (PAINS - Pan-Assay Interference Compounds) that might suggest non-specific activity or toxicity.
-
Synthesizing the Data: A Predictive Bioactivity Profile
The final step is to integrate the data from all computational experiments into a single, coherent profile. This allows for a holistic assessment of the compound's potential.
| Prediction Category | Methodology | Parameter | Predicted Value/Outcome | Interpretation |
| Target Hypothesis | Ligand Similarity Search | Putative Target | Bruton's Tyrosine Kinase (BTK) | The compound's scaffold is similar to known BTK inhibitors. |
| Target Binding | Molecular Docking (Vina) | Binding Affinity (BTK) | -8.5 kcal/mol (Hypothetical) | Strong predicted binding affinity, suggesting a stable complex. |
| Binding Mode | Docking Pose Analysis | Key Interactions | H-bond with hinge region, hydrophobic packing, halogen bond | A plausible binding mode consistent with known BTK inhibitors. |
| Physicochemical | SwissADME | Molecular Weight | 301.19 g/mol | Ideal for a small molecule drug. |
| Physicochemical | SwissADME | LogP | 2.15 | Balanced lipophilicity, good for permeability. |
| Pharmacokinetics | SwissADME | GI Absorption | High | Likely to be well-absorbed orally. |
| Pharmacokinetics | SwissADME | BBB Permeant | No | Unlikely to cause CNS side effects. |
| Drug-Likeness | SwissADME | Lipinski's Rule | 0 Violations | Good drug-like properties. |
| Safety | SwissADME | PAINS Alert | 0 Alerts | No obvious promiscuity or assay interference flags. |
Overall Assessment: Based on this integrated in silico analysis, this compound emerges as a promising candidate for further investigation as a potential BTK inhibitor. It demonstrates strong predicted binding to the target, a plausible interaction mode, and a favorable ADMET profile, suggesting good oral bioavailability and a low risk of common liabilities.
Conclusion and Forward Look
This guide has systematically constructed a data-driven hypothesis for the bioactivity of this compound. The in silico workflow, proceeding from target fishing to molecular docking and ADMET profiling, provides a robust and multi-faceted predictive assessment. The results strongly suggest that this compound warrants experimental validation. The immediate next steps would be to synthesize or procure the compound and test it in an in vitro enzymatic assay against BTK to confirm the predicted inhibitory activity. Subsequent cell-based assays would further validate its potential as a therapeutic agent. This in silico-first approach exemplifies a modern, efficient strategy to accelerate drug discovery, ensuring that precious laboratory resources are focused on compounds with the highest probability of success.
References
-
Title: The Similarity Property Principle in Medicinal Chemistry: A Game of Scaffolds Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The ChEMBL database in 2021: a wealth of data representing 25 years of drug discovery Source: Nucleic Acids Research URL: [Link]
-
Title: Molecular docking: a powerful approach for structure-based drug discovery Source: Current Medicinal Chemistry URL: [Link]
-
Title: Crystal structure of Bruton's tyrosine kinase in complex with an irreversible inhibitor Source: Protein Data Bank (PDB) URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
-
Title: Halogen Bonds in Medicinal Chemistry: From Discovery to Drug Design Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]
Methodological & Application
Protocol for the Selective N-arylation of 4-hydroxypiperidine with 1,4-diamino-3-bromobenzene: A Comprehensive Guide
Introduction: The Significance of N-Aryl Piperidine Scaffolds
N-arylated piperidine moieties are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Their prevalence stems from the unique three-dimensional architecture and basic nitrogen atom that piperidines offer, which allows for favorable interactions with a multitude of biological targets. The ability to selectively introduce complex aryl groups onto the piperidine nitrogen is a critical step in the synthesis of novel therapeutic agents. This application note provides a detailed protocol for the selective N-arylation of 4-hydroxypiperidine with 1,4-diamino-3-bromobenzene, a challenging transformation due to the presence of multiple reactive sites on both coupling partners. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the procedural choices.
The reaction of interest presents two primary challenges: chemoselectivity and regioselectivity. Firstly, the presence of a hydroxyl group on the 4-hydroxypiperidine introduces the possibility of a competing O-arylation. Secondly, 1,4-diamino-3-bromobenzene possesses two amino groups with different steric and electronic environments, leading to potential formation of isomeric products. This protocol will focus on a palladium-catalyzed Buchwald-Hartwig amination approach, which is renowned for its high efficiency and functional group tolerance, to navigate these complexities.[1][2]
Reaction Scheme
Understanding the Reaction: Mechanistic Insights and Selectivity
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Chemoselectivity: N-arylation vs. O-arylation
A key challenge in this synthesis is the potential for the hydroxyl group of 4-hydroxypiperidine to undergo O-arylation. However, palladium-catalyzed systems, particularly those employing bulky, electron-rich biarylmonophosphine ligands such as BrettPhos, have demonstrated a high degree of selectivity for N-arylation over O-arylation in amino alcohols.[3] This selectivity is attributed to the generally stronger coordination of the amine to the palladium center compared to the alcohol, and the faster rate of reductive elimination from the palladium-amido complex compared to the corresponding alkoxo complex.
Regioselectivity: Which Amino Group Reacts?
1,4-diamino-3-bromobenzene presents two distinct amino groups for potential coupling. The reactivity of these amino groups is governed by a combination of steric and electronic factors. The amino group at the 4-position is para to the bromine atom, while the amino group at the 1-position is ortho to the bromine.
-
Electronic Effects: The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. The overall electronic effect on the nucleophilicity of the amino groups is complex.
-
Steric Effects: The amino group at the 1-position is significantly more sterically hindered due to its proximity to the bulky bromine atom.
In Buchwald-Hartwig aminations, steric hindrance around the nucleophilic amine can significantly impact the reaction rate. Therefore, it is anticipated that the less sterically hindered amino group at the 4-position will preferentially react with the palladium-aryl bromide complex. This will lead to the selective formation of N-(4-amino-2-bromophenyl)-4-hydroxypiperidine.
Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equivalents | Supplier | Purity |
| 1,4-Diamino-3-bromobenzene | 187.04 | 187 | 1.0 | 1.0 | Sigma-Aldrich | 98% |
| 4-Hydroxypiperidine | 101.15 | 121 | 1.2 | 1.2 | Sigma-Aldrich | 98% |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 | Strem Chemicals | 98% |
| BrettPhos | 536.68 | 21.5 | 0.04 | 0.04 | Strem Chemicals | 98% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 | 1.4 | 1.4 | Acros Organics | 97% |
| Anhydrous Toluene | - | 5 mL | - | - | Acros Organics | DriSolv |
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware (syringes, needles, etc.)
-
TLC plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Reaction Setup and Procedure
Sources
Using 1-(4-Amino-2-bromophenyl)piperidin-4-ol in solid-phase synthesis
Application Notes & Protocols
Topic: Strategic Use of 1-(4-Amino-2-bromophenyl)piperidin-4-ol in Solid-Phase Synthesis for Accelerated Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount. Solid-phase synthesis (SPS) stands out as a core technology, enabling the rapid assembly and purification of complex molecules.[1][2] The strategic choice of building blocks for SPS is critical, as they dictate the structural diversity and novelty of the resulting compound library.
This compound is a uniquely versatile scaffold, presenting three distinct points for chemical diversification. Its utility in solid-phase synthesis stems from this trifunctional nature:
-
The Piperidin-4-ol Moiety: The secondary alcohol provides a robust anchoring point for immobilization onto common solid supports, such as Wang or 2-chlorotrityl chloride resins.[3][4]
-
The 4-Amino Group: A primary aromatic amine that serves as a nucleophilic handle for a wide array of reactions, including acylation, sulfonylation, and urea formation.[5]
-
The 2-Bromo Group: An aryl halide strategically positioned for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[6]
This application note provides a comprehensive guide to leveraging this powerful building block in solid-phase synthesis, outlining detailed protocols for immobilization, on-resin diversification, and final product cleavage.
Strategic Immobilization on Solid Support
The foundational step in any solid-phase synthesis is the covalent attachment of the initial building block to an insoluble resin. The choice of resin and linkage chemistry is dictated by the desired C-terminal functionality and the chemical stability required for subsequent reaction steps. For this compound, the secondary alcohol is the ideal point of attachment, preserving the key reactive sites—the amine and the bromide—for library generation.
Causality of Resin Selection: Why Wang Resin?
Wang resin is a polystyrene support functionalized with a p-alkoxybenzyl alcohol linker.[7] It is widely used in solid-phase organic synthesis for several key reasons:
-
Mild Anchoring: The hydroxyl group of the scaffold can be esterified onto the resin under relatively mild conditions, typically using a carbodiimide coupling agent and a catalyst like 4-(dimethylamino)pyridine (DMAP).[3]
-
Acid-Labile Cleavage: The resulting benzyl-type ester linkage is stable to a wide range of reaction conditions used in peptide coupling and palladium-catalyzed reactions, yet it can be readily cleaved with moderately strong acids, such as trifluoroacetic acid (TFA).[3][7][8]
-
Functionality: Cleavage from Wang resin regenerates the hydroxyl group on the piperidine ring, which can be a desirable feature for the final compound's biological activity or solubility.
Caption: Immobilization of the scaffold onto Wang resin.
On-Resin Diversification Pathways
With the scaffold securely anchored to the solid support, the exposed aromatic amine and bromo-substituent become the focal points for building molecular diversity. The solid-phase format is highly advantageous, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[1]
A. Derivatization of the 4-Amino Group
The primary aromatic amine is a versatile nucleophile. Standard acylation conditions are highly effective on the solid phase.
-
Mechanism Insight: The reaction typically involves the activation of a carboxylic acid using a coupling agent (e.g., HBTU, DIC) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the resin-bound amine. Alternatively, more reactive acyl chlorides can be used, often with a non-nucleophilic base like diisopropylethylamine (DIEA) to scavenge the HCl byproduct.[9][10] This step is crucial for introducing varied side chains (R¹).
B. Cross-Coupling at the 2-Bromo Position
The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.[6]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, allowing the introduction of a diverse range of primary and secondary amines (R²NHR³) to the scaffold.[11][12] The choice of palladium catalyst and ligand is critical for achieving high yields on a solid support.[13][14] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the reductive elimination step.
-
Ullmann Coupling: A copper-catalyzed alternative for forming C-N and C-O bonds, particularly useful for coupling with heterocycles or phenols.[15][16][17] While historically requiring harsh conditions, modern ligand-accelerated protocols have made the Ullmann reaction more compatible with solid-phase synthesis.[18]
Caption: Orthogonal diversification pathways on the solid support.
Detailed Experimental Protocols
The following protocols are provided as a guide for a 0.1 mmol scale synthesis. All steps should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation.
Protocol 1: Immobilization onto Wang Resin
-
Resin Swelling: Place Wang resin (e.g., 1.0 mmol/g loading, 100 mg, 0.1 mmol) in the reaction vessel. Add N,N-Dimethylformamide (DMF, 2 mL) and agitate for 1 hour to swell the resin. Drain the DMF.
-
Activation Mixture: In a separate vial, dissolve this compound (81 mg, 0.3 mmol, 3 eq), and 4-DMAP (4 mg, 0.03 mmol, 0.3 eq) in anhydrous Dichloromethane (DCM)/DMF (4:1, 2 mL).
-
Coupling: Add Diisopropylcarbodiimide (DIC) (47 µL, 0.3 mmol, 3 eq) to the activation mixture. Immediately add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of Acetic Anhydride/Pyridine/DCM (1:2:7, 2 mL) and agitate for 2 hours. Wash as described in step 5.
-
Drying: Dry the resin under high vacuum for at least 4 hours.
Protocol 2: On-Resin Acylation of the Amino Group
-
Resin Preparation: Take the resin from Protocol 1 (0.1 mmol scale) and swell in DMF (2 mL) for 30 minutes. Drain the solvent.
-
Coupling Solution: In a separate vial, dissolve the desired carboxylic acid (0.4 mmol, 4 eq) and HBTU (151 mg, 0.4 mmol, 4 eq) in DMF (1.5 mL). Add DIEA (139 µL, 0.8 mmol, 8 eq) and vortex for 1 minute.
-
Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test on a few beads of resin. A yellow/colorless result indicates the reaction is complete. If the beads turn blue, extend the reaction time or repeat the coupling.
-
Washing: Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL). Dry the resin for the next step.
Protocol 3: On-Resin Buchwald-Hartwig Amination
-
Resin Preparation: Take the resin from a previous step (0.1 mmol scale) and place it in a vial equipped with a stir bar and a septum. Dry the resin thoroughly under vacuum.
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the desired amine (0.5 mmol, 5 eq), Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.05 eq), XPhos (9.5 mg, 0.02 mmol, 0.2 eq), and Sodium tert-butoxide (48 mg, 0.5 mmol, 5 eq).
-
Reaction: Add anhydrous, degassed Toluene or Dioxane (2 mL) to the vial. Seal the vial and heat the mixture to 80-100 °C with stirring for 12-24 hours.
-
Cooling & Washing: Cool the reaction to room temperature. Remove the solvent and wash the resin sequentially with Toluene (3 x 2 mL), THF (3 x 2 mL), Water/THF (1:1, 3 x 2 mL), THF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Drying: Dry the resin under high vacuum.
| Reaction Type | Reagents & Conditions (Exemplary) | Solvent | Temp. (°C) | Time (h) |
| Acylation | Benzoic Acid (4 eq), HBTU (4 eq), DIEA (8 eq) | DMF | RT | 2-4 |
| Sulfonylation | Methane sulfonyl chloride (5 eq), DIEA (10 eq) | DCM | RT | 4-6 |
| Buchwald-Hartwig | Morpholine (5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.2 eq), NaOtBu (5 eq) | Toluene | 100 | 16 |
| Ullmann Coupling | Imidazole (5 eq), CuI (0.2 eq), L-Proline (0.4 eq), K₂CO₃ (5 eq) | DMSO | 120 | 24 |
Table 1: Exemplary conditions for on-resin diversification.
Protocol 4: Cleavage and Product Isolation
-
Resin Preparation: Place the final, dried resin (from 0.1 mmol scale) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours.[8]
-
Isolation: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with an additional small portion of fresh TFA (0.5 mL).
-
Precipitation: Add the combined TFA filtrate to a larger tube containing cold diethyl ether (~30 mL). A white precipitate of the crude product should form.
-
Purification: Centrifuge the mixture to pellet the product. Decant the ether. Wash the pellet with cold ether two more times. Dry the final product under vacuum.
-
Analysis: Characterize the final product by LC-MS and NMR to confirm identity and purity.[19]
Conclusion
This compound is a high-value building block for solid-phase synthesis, enabling the construction of complex and diverse molecular libraries through orthogonal reaction pathways. By anchoring the scaffold via its hydroxyl group, chemists can selectively functionalize the aromatic amine and the aryl bromide handles to explore a vast chemical space. The protocols outlined in this note provide a robust framework for researchers in medicinal chemistry and drug discovery to accelerate their synthetic efforts and generate novel compounds for biological screening.
References
- Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum - IU Indianapolis ScholarWorks.
- Application Notes and Protocols: Cleavage of H-Lys-Gly-OH
- Cleavage
- Advantages of Wang Resin in Peptide Synthesis - AltaBioscience.
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore.
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Buchwald‐Hartwig amination on solid support.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing).
- Novel Solution- and Solid-Phase Syntheses of Heterocyclic Systems - CHIMIA.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline - Benchchem.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
- Ullmann Reaction - Organic Chemistry Portal.
- Characterization of Synthesized Aniline Derivatives: Applic
- Acetylation of Secondary amines - Chemistry Stack Exchange.
- Ullmann reaction - Wikipedia.
- A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures.
- Ullmann coupling-An overview - OperaChem.
- Synthesis of Piperidine Nucleosides as Conform
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine - Benchchem.
- Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS.
- Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - MDPI.
- Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines - ResearchG
- Acylation of Amines, Part 1: with Acyl Halides - YouTube.
- Oriented immobilization of peptide ligands on solid supports - PubMed.
- Novel Amine Chemistry Based on DMAP-Catalyzed Acylation - ACS Public
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin - Walsh Medical Media.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
- CN112645902A - Synthetic method of 1- (4-bromophenyl)
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
Sources
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. Ullmann coupling-An overview - operachem [operachem.com]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Derivatization of 1-(4-Amino-2-bromophenyl)piperidin-4-ol for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the strategic derivatization of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a versatile scaffold for the development of novel therapeutic agents. The piperidine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of FDA-approved drugs.[1][2] This guide details robust protocols for the selective modification of the primary aromatic amine and the secondary alcohol functionalities of the title compound. The methodologies are designed to facilitate extensive Structure-Activity Relationship (SAR) studies by enabling the generation of diverse chemical libraries. We will explore the rationale behind key experimental choices, provide step-by-step protocols for N-acylation and O-alkylation, and discuss the necessary purification and characterization techniques to ensure the integrity of the synthesized analogs.
Scientific Background and Strategic Imperative
The piperidine ring system is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and analgesic properties.[3][4][5][6] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of various biological targets, enhancing its "druggability".[4] The specific scaffold, this compound, presents three key points for chemical diversification: the primary aromatic amine (N), the secondary hydroxyl group (O), and the bromine atom on the phenyl ring, which can serve as a handle for cross-coupling reactions.
The primary focus of this application note is on the derivatization of the amino and hydroxyl groups to explore the chemical space around this scaffold. Understanding how modifications at these positions impact biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2][7]
Key Derivatization Points for SAR Exploration:
-
N-functionalization of the 4-amino group to explore the impact of amide, sulfonamide, and alkylamino functionalities on target engagement.
-
O-functionalization of the 4-hydroxyl group to investigate the influence of ethers and esters on solubility, metabolic stability, and binding interactions.
General Experimental Workflow
A systematic approach to library synthesis is essential for efficient SAR studies. The following workflow outlines the general steps from starting material to a library of purified and characterized derivatives.
Caption: General workflow for the synthesis, purification, and analysis of derivatized compounds.
Protocols for Derivatization
The following protocols are presented as starting points and can be optimized based on the specific acylating or alkylating agents used.
N-Acylation of the 4-Amino Group
N-acylation is a fundamental transformation in medicinal chemistry, often used to introduce a variety of functional groups that can modulate a compound's properties.[8] The reaction of the primary aromatic amine with acylating agents such as acyl chlorides or anhydrides is a robust method for forming amides.[8][9]
Protocol 3.1.1: General Procedure for N-Acylation with Acyl Chlorides
This protocol describes a general method for the acylation of the 4-amino group using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Rationale for Experimental Choices:
-
Solvent: Anhydrous DCM or THF are used as they are inert to the reaction conditions and effectively dissolve the reactants.
-
Base: Triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[10]
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.
Table 1: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 85-95 |
| 2 | Benzoyl chloride | Pyridine | THF | 4 | 80-90 |
| 3 | Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 88-96 |
O-Alkylation of the 4-Hydroxyl Group
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[11] This reaction proceeds via an SN2 mechanism and is generally effective for primary alkyl halides.
Protocol 3.2.1: General Procedure for O-Alkylation with Alkyl Halides
This protocol details the O-alkylation of the secondary alcohol using an alkyl halide and a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile.[11]
-
Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the strong base.
-
Reaction Conditions: The reaction is carried out under an inert atmosphere to prevent quenching of the sodium hydride by atmospheric moisture.
Table 2: Representative O-Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Methyl iodide | NaH | THF | 12 | 75-85 |
| 2 | Benzyl bromide | NaH | THF | 16 | 70-80 |
| 3 | Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 65-75 |
Purification and Characterization
The purity and structural integrity of each synthesized derivative must be rigorously confirmed before biological evaluation.
Purification
-
Column Chromatography: This is the primary method for purifying the crude reaction products. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity of >95% is generally required for biological testing.
Caption: Workflow for the purification and characterization of synthesized derivatives.
Conclusion
The protocols and strategies outlined in this application note provide a solid foundation for the derivatization of this compound for the purpose of conducting comprehensive SAR studies. By systematically modifying the amino and hydroxyl functionalities, researchers can generate a diverse library of compounds to probe the structure-activity landscape of this promising scaffold. The careful execution of these synthetic procedures, coupled with rigorous purification and characterization, will ensure the generation of high-quality data to guide the drug discovery process.
References
-
Khairia M. Y., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
-
Cieplak, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 116933. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
ResearchGate. Approaches for the N-acetylation of anilines. [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
-
Ali, M. A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 79(10), 1185-1191. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. organic-synthesis.com [organic-synthesis.com]
The Strategic Application of 1-(4-Amino-2-bromophenyl)piperidin-4-ol in CNS Drug Discovery: A Guide for Medicinal Chemists
The quest for novel therapeutics targeting the central nervous system (CNS) is an intricate journey, demanding a sophisticated interplay of molecular design, synthetic ingenuity, and profound biological understanding. In this landscape, the selection of foundational chemical scaffolds is of paramount importance. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, gracing the structures of numerous approved drugs for CNS disorders.[1][2] Its conformational flexibility and ability to engage in crucial interactions with biological targets make it a cornerstone of modern drug design.[3][4] This guide delves into the strategic utility of a specialized building block, 1-(4-amino-2-bromophenyl)piperidin-4-ol , as a versatile starting point for the synthesis of innovative CNS drug candidates.
This document provides a detailed exploration of the synthesis, properties, and, most critically, the practical application of this building block. We will elucidate the causality behind experimental choices and furnish detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of next-generation CNS therapies.
Physicochemical Properties and Strategic Advantages
The unique arrangement of functional groups in this compound offers a compelling set of advantages for CNS drug discovery. The piperidin-4-ol core provides a hydrophilic handle and a key hydrogen bonding motif, often crucial for target engagement and modulating physicochemical properties. The N-aryl substitution, specifically the 2-bromo-4-aminophenyl group, introduces several strategic elements:
-
Orthogonal Functional Handles: The primary amino group and the bromine atom serve as orthogonal reactive sites. The amine is a versatile nucleophile for amide bond formation, sulfonylation, or reductive amination, while the bromine atom is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This orthogonality allows for the systematic and independent introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The presence of the polar amino and hydroxyl groups can be balanced by the lipophilic bromophenyl moiety. Further derivatization at these sites allows for fine-tuning of properties such as lipophilicity (LogP), polar surface area (PSA), and aqueous solubility, which are critical for blood-brain barrier penetration and overall pharmacokinetic profiles.[5]
-
Vectorial Exploration of Chemical Space: The defined substitution pattern on the phenyl ring allows for the directional exploration of the chemical space around the piperidine scaffold. This is particularly advantageous when targeting receptors with well-defined binding pockets.
A summary of the key physicochemical properties of this compound is presented below:
| Property | Value | Source |
| CAS Number | 1251049-23-6 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂O | [1] |
| Molecular Weight | 271.15 g/mol | [1] |
| Predicted pKa | 14.73 ± 0.20 | [1] |
| Appearance | Solid | |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Synthesis of the Building Block: A Protocol Grounded in Buchwald-Hartwig Amination
The synthesis of N-aryl piperidines is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a robust and versatile method for the formation of carbon-nitrogen bonds.[2][3][4] This reaction allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions, offering high functional group tolerance.
The proposed synthesis of this compound leverages this powerful transformation, starting from commercially available 2-bromo-4-nitroaniline and piperidin-4-ol. The nitro group serves as a protected form of the amine, which can be readily reduced in the final step.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
PART 1: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-nitroaniline (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Solvent and Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(2-bromo-4-nitrophenyl)piperidin-4-ol.
PART 2: Nitro Group Reduction
-
Reaction Setup: Dissolve the 1-(2-bromo-4-nitrophenyl)piperidin-4-ol obtained in the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: If using SnCl₂, carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, this compound.
Application in CNS Drug Discovery: A Case Study in the Synthesis of Akt Kinase Inhibitors
The strategic placement of the amino and bromo functionalities on the phenyl ring of this compound makes it an ideal precursor for the synthesis of complex molecules targeting CNS pathways. A particularly relevant application is in the development of inhibitors for the Akt (also known as Protein Kinase B) signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation has been implicated in various neurological disorders, including neurodegenerative diseases and brain tumors.[6]
The clinical candidate AZD5363, a potent Akt inhibitor, features a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core.[6] While not synthesized from our exact starting material, the principles of its synthesis provide a clear roadmap for the application of this compound. The primary amino group of our building block can be acylated to introduce a side chain that mimics the one present in AZD5363, while the bromine atom can be utilized in a subsequent coupling reaction to introduce further diversity or to cyclize and form more complex heterocyclic systems.
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.
Exemplary Protocol: Synthesis of a Pyrrolopyrimidine-based Akt Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate for an Akt inhibitor, demonstrating the utility of this compound.
PART 1: Amide Coupling
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a suitable carboxylic acid (e.g., a protected amino acid, 1.1 eq), a coupling agent such as HATU or HOBt/EDC (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the acylated product.
PART 2: Suzuki or Buchwald-Hartwig Coupling at the Bromo Position
The bromine atom on the phenyl ring provides a handle for introducing further molecular complexity. For instance, a Suzuki coupling can be employed to introduce a new aryl or heteroaryl group, or an intramolecular Buchwald-Hartwig amination could be envisioned to form a new heterocyclic ring.
Suzuki Coupling Example:
-
Reaction Setup: In a reaction vessel, combine the acylated product from the previous step (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the final coupled product.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed building block for CNS drug discovery. Its inherent structural features, particularly the orthogonal reactive sites, provide medicinal chemists with a powerful tool to efficiently generate libraries of diverse compounds for biological screening. The demonstrated applicability in the synthesis of precursors for complex molecular targets, such as Akt kinase, underscores its potential. As our understanding of the intricate signaling pathways of the CNS continues to evolve, the demand for such versatile and intelligently designed chemical starting points will undoubtedly grow, paving the way for the discovery of novel and effective treatments for a range of neurological and psychiatric disorders.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. Available at: [Link]
-
Wölfling, J. et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 85-91. Available at: [Link]
-
Wünsch, B. et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11957-11969. Available at: [Link]
-
Kumar, A. et al. (2011). Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Medicinal Chemistry Research, 20(8), 1195-1205. Available at: [Link]
-
Vitaku, E. et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5848. Available at: [Link]
-
Al-Masoudi, N. A. et al. (2019). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 24(21), 3848. Available at: [Link]
-
Kumar, A. et al. (2018). Synthesis and CNS Activity of Phenytoin Derivatives. Letters in Drug Design & Discovery, 15(10), 1058-1067. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. US4022897A - CNS active compounds - Google Patents [patents.google.com]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. MY115951A - Pharmacologically active cns compounds - Google Patents [patents.google.com]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-(4-Amino-2-bromophenyl)piperidin-4-ol in the Synthesis of Advanced Azole Antifungal Agents
Introduction: A Versatile Scaffold for Next-Generation Antifungals
The landscape of antifungal drug discovery is continually shaped by the demand for agents with broader spectra of activity, improved safety profiles, and efficacy against resistant fungal strains. Within this context, the azole class of antifungals remains a cornerstone of systemic antifungal therapy.[1] These agents function by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[1] The evolution of azole antifungals from first-generation agents like ketoconazole to advanced triazoles such as itraconazole and posaconazole has been marked by the incorporation of complex, substituted side chains to enhance target affinity and pharmacokinetic properties.
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and biological activity.[2] In the realm of antifungal agents, piperidine-containing compounds have demonstrated significant potential.[1] This application note details the strategic utility of 1-(4-Amino-2-bromophenyl)piperidin-4-ol , a highly functionalized building block, in the convergent synthesis of advanced triazole antifungal agents. The unique arrangement of a nucleophilic aromatic amine, a reactive aryl bromide, and a secondary alcohol on a piperidine framework provides multiple handles for diversification and the construction of complex molecular architectures reminiscent of potent, broad-spectrum antifungal drugs.
Chemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1251049-23-6 | Generic Supplier Data |
| Molecular Formula | C₁₁H₁₅BrN₂O | Generic Supplier Data |
| Molecular Weight | 271.15 g/mol | Generic Supplier Data |
| Appearance | Off-white to pale yellow solid | Generic Supplier Data |
| pKa (Predicted) | 14.73 ± 0.20 | Generic Supplier Data |
Synthetic Strategy: A Multi-component Assembly Approach
The inherent functionalities of this compound lend themselves to a modular synthetic approach. The primary aromatic amine serves as a precursor to the triazolone core, a key pharmacophore in several modern antifungal agents. The aryl bromide is an ideal handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various side chains to modulate antifungal activity and specificity. The piperidin-4-ol can be utilized for further derivatization or may play a role in target engagement.
This application note will outline a plausible and well-precedented synthetic pathway to a novel triazolone antifungal agent, leveraging the unique reactivity of this starting material. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for an advanced azole antifungal.
Experimental Protocols
PART 1: Synthesis of the Triazolone Core
This part of the synthesis focuses on constructing the triazolone ring system from the primary aromatic amine of the starting material. This transformation is a key step in the synthesis of many modern triazole antifungals.
Step 1: Formation of the Semicarbazide Intermediate
The 4-amino group is first acylated with a suitable reagent to introduce the necessary functionality for cyclization.
Protocol 1: Acylation with Phenyl Chloroformate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 36.9 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (3.5 mL, 44.3 mmol) to the solution.
-
Acylation: Slowly add a solution of phenyl chloroformate (5.1 mL, 40.6 mmol) in anhydrous dichloromethane (20 mL) to the cooled reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the corresponding phenyl carbamate intermediate.
Step 2: Reaction with Hydrazine and Cyclization to the Triazolone
The activated carbamate is then reacted with hydrazine, followed by cyclization to form the triazolone ring.
Protocol 2: Triazolone Formation
-
Reaction with Hydrazine: Dissolve the phenyl carbamate intermediate from Protocol 1 (assuming quantitative yield, 36.9 mmol) in 1-butanol (150 mL) in a round-bottom flask. Add hydrazine hydrate (3.6 mL, 73.8 mmol) and heat the mixture to reflux (approximately 118 °C) for 12-18 hours.
-
Reaction Monitoring: Monitor the formation of the semicarbazide and its subsequent cyclization by TLC or LC-MS.
-
Isolation of the Triazolone: Cool the reaction mixture to room temperature. The triazolone product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold 1-butanol, and then with diethyl ether.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography if necessary to afford the pure 4-(3-bromo-4-(4-hydroxypiperidin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
Caption: Experimental workflow for the synthesis of the triazolone core.
PART 2: Introduction of the Antifungal Side-Chain
With the triazolone core in place, the 2-bromo substituent on the phenyl ring provides a strategic point for introducing a complex side-chain, a common feature of potent triazole antifungals. A Suzuki-Miyaura cross-coupling reaction is an excellent choice for this transformation due to its broad functional group tolerance.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the brominated triazolone intermediate with a boronic acid derivative, for instance, 2-fluoro-4-(pinacolboranyl)benzonitrile, to introduce a difluorophenyl moiety, which is present in many commercial antifungal agents.
-
Reaction Setup: To a microwave vial or a Schlenk flask, add the triazolone intermediate from Protocol 2 (1.0 g, 2.7 mmol), 2-fluoro-4-(pinacolboranyl)benzonitrile (0.8 g, 3.2 mmol), and potassium carbonate (1.1 g, 8.1 mmol).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane (15 mL) and water (3 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (110 mg, 0.135 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours with stirring. If using a microwave reactor, heat at 120 °C for 30-60 minutes.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to yield the final antifungal compound.
Structure-Activity Relationship (SAR) Insights
The synthetic route outlined above allows for extensive exploration of the structure-activity relationship:
-
The Triazolone Core: This moiety is crucial for binding to the heme iron of the fungal CYP51 enzyme.
-
The Piperidin-4-ol: The hydroxyl group can form hydrogen bonds within the active site of the enzyme and can be a site for further modification to improve solubility or pharmacokinetic properties.
-
The Linker: The phenylpiperidine unit provides a rigid scaffold that correctly orients the triazolone and the side-chain for optimal binding.
-
The Side-Chain: The nature of the group introduced via the Suzuki coupling is critical for potency and spectrum of activity. Halogenated phenyl groups, as in the example, are known to enhance activity.[3]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, next-generation azole antifungal agents. Its multiple functional handles allow for a convergent and modular synthetic strategy, enabling the construction of a diverse library of compounds for antifungal screening. The protocols detailed in this application note provide a robust framework for researchers in medicinal chemistry and drug development to explore novel chemical space in the pursuit of more effective treatments for fungal infections.
References
-
The pharmaceutical chemistry of azole antifungals. PubMed. Available at: [Link]
-
Azoles Antifungal Medicinal Chemistry Notes. Scribd. Available at: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journals. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
-
New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol. ACS Publications. Available at: [Link]
Sources
Application Note & Protocols: A Guide to the Synthesis and Evaluation of 1-(4-Amino-2-bromophenyl)piperidin-4-ol Analogs for Alzheimer's Disease Research
Abstract
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and neurofibrillary tangles. This complexity necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously address different facets of the disease. Piperidine derivatives have emerged as a promising scaffold for designing such agents.[1][2][3] This guide provides a detailed protocol for the synthesis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a core structure for developing novel analogs for AD research. We detail a robust synthetic strategy centered on the Buchwald-Hartwig amination, followed by protocols for the characterization and subsequent in vitro evaluation of these compounds against key AD-related targets.
Introduction: The Rationale for Multi-Target Piperidinols in Alzheimer's Disease
The "one-molecule, one-target" paradigm has shown limited success in developing effective therapies for multifactorial diseases like Alzheimer's. The current therapeutic landscape, dominated by cholinesterase inhibitors like Donepezil, offers only symptomatic relief.[4] A more promising strategy involves MTDLs designed to engage multiple pathogenic pathways. The 4-aminopiperidine scaffold is a key pharmacophore found in many biologically active compounds, including those targeting AD pathologies.[5][6][7]
Derivatives of this compound are of particular interest due to their structural features, which can be rationally modified to inhibit acetylcholinesterase (AChE), prevent Aβ aggregation, and potentially modulate other targets like monoamine oxidase-B (MAO-B) or secretases.[1][3][8] The strategic placement of the amino and bromo groups on the phenyl ring allows for further chemical diversification to optimize potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier (BBB) penetration.
Figure 1: Conceptual diagram of a Multi-Target-Directed Ligand (MTDL) approach for AD.
Synthetic Strategy and Protocols
The construction of the C-N bond between the aryl ring and the piperidine nitrogen is the key synthetic challenge. The Buchwald-Hartwig amination is the method of choice for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[9][10] The overall synthetic workflow involves a palladium-catalyzed coupling followed by the reduction of a nitro group to the target primary amine.
Figure 2: Overall synthetic workflow for the target compound.
Protocol 2.1: Synthesis of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol (Intermediate)
This protocol describes the palladium-catalyzed coupling of 1,4-dibromo-2-nitrobenzene with piperidin-4-ol.
Expert Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It facilitates the rate-limiting reductive elimination step and helps prevent β-hydride elimination, which can be a side reaction.[9][11] An inert atmosphere is mandatory as the Pd(0) catalytic species is sensitive to oxygen.
Materials:
-
1,4-Dibromo-2-nitrobenzene
-
Piperidin-4-ol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas line
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,4-dibromo-2-nitrobenzene (1.0 eq), piperidin-4-ol (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Premixing: In a separate small flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add a small amount of anhydrous toluene and swirl gently. This pre-formation of the active catalyst can improve reaction consistency.
-
Reaction Initiation: Add anhydrous toluene to the main Schlenk flask, followed by the catalyst premix.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Protocol 2.2: Synthesis of this compound (Final Product)
This protocol details the reduction of the nitro-intermediate to the final amino-product.
Expert Insight: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and effective method for reducing aromatic nitro groups, especially in the presence of an aryl bromide, which would be susceptible to reduction under catalytic hydrogenation conditions (e.g., H₂/Pd-C).
Materials:
-
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol (from Protocol 2.1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round bottom flask
Procedure:
-
Dissolution: Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a round bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) portion-wise. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture and carefully pour it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Extraction: Filter the resulting slurry through a pad of Celite® to remove inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can be further purified by recrystallization or flash chromatography if necessary to yield the final product.
Characterization of Synthesized Compounds
Validation of the chemical structure and purity is a non-negotiable step. Standard analytical techniques must be employed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation. | Appearance of a broad singlet for the -NH₂ protons; characteristic aromatic signals corresponding to the 1,2,4-substitution pattern; signals for the piperidine ring protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for all unique carbon atoms, including the C-Br and C-N carbons in the aromatic region. |
| Mass Spec (MS) | Confirmation of molecular weight. | A molecular ion peak (M+) and isotopic pattern (M+2) characteristic of a monobrominated compound. |
| HPLC | Purity assessment. | A single major peak indicating >95% purity. |
Application in Alzheimer's Research: In Vitro Evaluation Protocols
Once synthesized and characterized, the analogs must be tested for biological activity. Below are established protocols for primary screening.[12][13][14]
Protocol 4.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Prepare Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the buffer, test compound (at various concentrations), and AChE enzyme solution. Incubate for 15 minutes at 37 °C.
-
Reaction Start: Add DTNB and ATCI to initiate the reaction.
-
Measurement: Measure the absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. Donepezil should be used as a positive control.
Protocol 4.2: Self-Induced Aβ₁₋₄₂ Aggregation Assay (Thioflavin T Method)
This assay assesses a compound's ability to prevent the formation of Aβ fibrils.
-
Prepare Aβ₁₋₄₂: Prepare a stock solution of Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), lyophilize, and reconstitute in buffer to form oligomers.
-
Incubation: In a black 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound (at various concentrations).
-
Aggregation: Incubate the plate at 37 °C for 24-48 hours with gentle agitation to induce fibril formation.
-
Measurement: Add Thioflavin T (ThT) solution to each well. Measure the fluorescence intensity (Excitation ~450 nm, Emission ~485 nm).
-
Analysis: Increased fluorescence indicates fibril formation. Calculate the percent inhibition of aggregation and determine the IC₅₀ value. Rifampicin can be used as a positive control.
Protocol 4.3: Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates if a compound can protect neuronal cells from Aβ-induced toxicity.[15]
-
Cell Culture: Culture human neuroblastoma (SH-SY5Y) cells in appropriate media.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Toxicity Induction: Add pre-aggregated Aβ₁₋₄₂ oligomers to the wells to induce toxicity.
-
Incubation: Incubate for an additional 24 hours.
-
Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's protocol.
-
Analysis: Compare the viability of cells treated with Aβ alone versus those pre-treated with the test compound. Calculate the percentage of neuroprotection.
Summary of Expected Data
The following table presents a hypothetical summary of data for a series of synthesized analogs, illustrating how results can be organized for structure-activity relationship (SAR) analysis.
| Compound ID | R-Group Modification | Yield (%) | Purity (%) | AChE IC₅₀ (µM) | Aβ Agg. Inhib. IC₅₀ (µM) | Neuroprotection EC₅₀ (µM) |
| Parent Cmpd | H | 45 | >98 | 5.2 | 15.8 | 10.1 |
| Analog-01 | 5-Fluoro | 52 | >99 | 2.1 | 11.3 | 7.5 |
| Analog-02 | 5-Methoxy | 41 | >97 | 8.9 | 25.4 | 18.2 |
| Analog-03 | 3'-OH on piperidine | 35 | >98 | 4.8 | 9.7 | 6.3 |
References
-
Innoprot. Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. Available from: [Link]
-
InnoSer. Translational In Vitro Assays to Screen Drug’s Efficacy for Alzheimer’s and Parkinson’s disease. (2023). Available from: [Link]
-
Creative Biolabs. Alzheimer's Disease (AD) In Vitro Modeling Service. Available from: [Link]
-
Scantox. Alzheimer's Disease In Vitro Models. Available from: [Link]
-
Drug Target Review. Assay design for Alzheimer’s disease: key considerations and emerging trends. (2024). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). Available from: [Link]
-
ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy... (2023). Available from: [Link]
-
PubMed. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (2024). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
National Center for Biotechnology Information. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. (2018). Available from: [Link]
-
YouTube. Buchwald-Hartwig amination. (2023). Available from: [Link]
-
MDPI. 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). Available from: [Link]
-
National Center for Biotechnology Information. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available from: [Link]
-
PubMed. An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. (2024). Available from: [Link]
-
ResearchGate. 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2025). Available from: [Link]
- Google Patents. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
-
Sciforum. 4-piperidinol Derivatives as a Multifactorial anti-Alzheimer agent: Synthesis, Invitro. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
-
National Center for Biotechnology Information. Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Available from: [Link]
-
MDPI. Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Available from: [Link]
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available from: [Link]
-
MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link]
-
National Center for Biotechnology Information. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Available from: [Link]
-
ResearchGate. 4-(4-Chlorophenyl)piperidin-4-ol. Available from: [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Available from: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. scantox.com [scantox.com]
- 15. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
Application Note: A Multi-Modal Analytical Framework for the Purity and Stability Assessment of 1-(4-Amino-2-bromophenyl)piperidin-4-ol
Abstract
This document provides a comprehensive guide to the analytical methods required for the robust purity assessment of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their precursors is mandated by global regulatory bodies to guarantee drug safety and efficacy.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind employing an orthogonal analytical strategy, combining High-Performance Liquid Chromatography (HPLC) for quantitative separation, Mass Spectrometry (MS) for definitive identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks in line with International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Analytical Imperative
This compound is a substituted piperidine derivative whose structural complexity necessitates a rigorous analytical approach.[6] The molecule contains several reactive moieties: a secondary amine within the piperidine ring, a primary aromatic amine, a bromine substituent, and a secondary alcohol. Each of these sites presents opportunities for the formation of process-related impurities (e.g., starting material carry-over, isomeric by-products) and degradation products (e.g., oxidation, dehydration).[1] Therefore, a single analytical technique is insufficient for a complete purity profile. This application note details an integrated, multi-modal strategy to ensure a comprehensive characterization of the compound's purity and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1251049-23-6 | [7] |
| Molecular Formula | C₁₁H₁₅BrN₂O | [7] |
| Molecular Weight | 271.15 g/mol | [7] |
| Structure | A brominated aminophenyl group attached to a piperidin-4-ol ring. |
The Orthogonal Analytical Strategy
To achieve a scientifically sound and defensible purity assessment, we employ an orthogonal analytical strategy. This approach utilizes multiple analytical techniques that measure the sample based on different chemical or physical principles. This minimizes the risk that an impurity co-eluting in one system will go undetected. For this specific molecule, the strategy combines the separative power of chromatography with the specificity of spectroscopic techniques.
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 7. Page loading... [wap.guidechem.com]
Application and Protocol Guide for the Analysis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol using HPLC and LC-MS
Abstract
This comprehensive technical guide provides detailed methodologies for the quantitative and qualitative analysis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of robust analytical methods in drug development, this document outlines two orthogonal, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantitation and impurity identification. The protocols are developed based on established chromatographic principles and are designed to meet the rigorous standards of the pharmaceutical industry, referencing guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]
Introduction: The Analytical Imperative
This compound is a substituted arylpiperidine, a scaffold of significant interest in medicinal chemistry.[7] The purity and precise quantification of such intermediates are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Inaccurate measurements can lead to downstream synthesis failures, the generation of unknown impurities, and potential safety concerns.
This guide is intended for researchers, analytical scientists, and drug development professionals. It provides not just procedural steps, but also the scientific rationale behind the selection of columns, mobile phases, and detection parameters, empowering the user to adapt and troubleshoot these methods effectively. The methodologies described herein are designed to be self-validating, adhering to the principles of specificity, linearity, accuracy, and precision as outlined in ICH Q2(R1).[3][4][5][6]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O | [8] |
| Molecular Weight | 271.15 g/mol | [8] |
| Predicted pKa | 14.73 ± 0.20 | [8] |
| Structure | Aromatic amine and a piperidinol moiety | N/A |
The presence of an aromatic ring provides a chromophore suitable for UV detection. The amino group and the overall polarity suggest that reversed-phase chromatography will be an effective separation strategy.[9][10][11]
Method 1: HPLC-UV for Purity and Assay Determination
This reversed-phase HPLC (RP-HPLC) method is designed for routine quality control, offering robustness and reliability for determining the purity of this compound and for performing assays.
Scientific Rationale for Method Parameters
-
Column Selection (C18): A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of molecules.[10] The aromatic ring and alkyl chain of the analyte will interact favorably with the C18 ligands, ensuring adequate retention and separation from polar impurities.[10][12]
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile) and an aqueous buffer is used.
-
Acetonitrile (ACN): Chosen for its low UV cutoff and viscosity, allowing for efficient chromatography.
-
Phosphate Buffer (pH 3.0): The amino group on the phenyl ring is basic. Maintaining the pH below its pKa ensures it remains in its protonated, more polar form. This consistent ionization state prevents peak tailing and yields sharp, symmetrical peaks. Phosphoric acid is a common and effective buffer for this pH range.
-
-
Detection Wavelength: The brominated aminophenyl group is expected to have a strong UV absorbance. An optimal wavelength will be determined by a UV scan of the analyte, but a starting point of 254 nm is often effective for aromatic compounds.
-
Isocratic Elution: For a primary purity and assay method, an isocratic elution (constant mobile phase composition) provides simplicity, robustness, and consistent run times.
Experimental Protocol: HPLC-UV
2.2.1. Equipment and Materials
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade Acetonitrile, Water, and Phosphoric Acid
2.2.2. Reagent Preparation
-
Mobile Phase: Prepare a solution of 0.1% Phosphoric Acid in water. The final mobile phase is a mixture of this aqueous solution and Acetonitrile. A typical starting composition would be 60:40 (v/v) Aqueous:Acetonitrile. Filter and degas the mobile phase before use.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.2.4. System Suitability Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[1][13][14]
-
Inject the Standard Solution five times.
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%.
2.2.5. Analysis and Calculation Inject the Standard and Sample solutions. Calculate the percentage purity or assay result using the peak areas.
HPLC Workflow Diagram
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. agilent.com [agilent.com]
Application Note & Protocol: Scale-up Synthesis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol for Preclinical Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a key intermediate in the development of potent protein kinase B (Akt) inhibitors for preclinical evaluation. The synthetic strategy is centered around a robust and scalable two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by a chemical reduction of a nitro intermediate. This application note details the rationale behind the chosen synthetic route, provides step-by-step protocols for laboratory-scale synthesis with considerations for scale-up, and outlines critical safety and purification procedures.
Introduction: The Significance of this compound in Akt Inhibitor Development
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in a wide variety of human cancers, making its components, particularly the serine/threonine kinase Akt, a prime target for therapeutic intervention.[1][2][3] The development of small molecule inhibitors of Akt has been a major focus of oncology research, with several candidates progressing into clinical trials.[3][4][5]
The target molecule, this compound, serves as a crucial building block for a class of potent pyrrolopyrimidine-based Akt inhibitors. Its specific substitution pattern, featuring a bromo-substituted aniline linked to a piperidin-4-ol moiety, is integral to achieving high potency and selectivity for the Akt kinase. The successful and efficient synthesis of this intermediate in sufficient quantities is therefore a critical step in advancing these promising anti-cancer agents through preclinical development.
Synthetic Strategy: A Robust Two-Step Approach
The synthesis of this compound is proposed via a convergent and scalable two-step process. This strategy was chosen for its reliability, use of commercially available starting materials, and amenability to large-scale production.
Step 1: Buchwald-Hartwig Amination. The initial step involves the formation of the key C-N bond between 2-bromo-4-nitroaniline and piperidin-4-ol. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its broad substrate scope, functional group tolerance, and well-established scalability. This palladium-catalyzed cross-coupling reaction provides a direct and efficient method for the arylation of amines.
Step 2: Nitro Group Reduction. The subsequent step is the reduction of the nitro group in the intermediate, 1-(2-bromo-4-nitrophenyl)piperidin-4-ol, to the desired primary amine. This transformation is a common and well-understood process in organic synthesis. Several methods are available for this reduction, with catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride or iron powder being common choices for scale-up due to their efficiency and cost-effectiveness.
Process Safety and Handling
3.1. Hazard Analysis of Key Reagents
A thorough understanding of the hazards associated with all chemicals is paramount for a safe scale-up operation.
| Reagent | Key Hazards | Recommended Precautions |
| 2-bromo-4-nitroaniline | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | Wear appropriate PPE (gloves, lab coat, safety glasses). Handle in a well-ventilated fume hood. Avoid creating dust. |
| Palladium Catalysts | Can be flammable and toxic. | Handle under an inert atmosphere. Avoid inhalation of dust. |
| Sodium tert-butoxide | Flammable solid, causes severe skin burns and eye damage. | Handle in a glove box or under an inert atmosphere. Wear appropriate PPE. |
| Tin(II) Chloride Dihydrate | Harmful if swallowed, causes serious eye damage. | Wear appropriate PPE. Avoid contact with skin and eyes. |
| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage. Respiratory irritant. | Handle in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield. |
3.2. General Safety Recommendations
-
All reactions should be performed in a well-ventilated fume hood.
-
An inert atmosphere (Nitrogen or Argon) is crucial for the Buchwald-Hartwig amination to prevent catalyst deactivation.
-
Appropriate fire safety equipment should be readily available.
-
Emergency procedures for chemical spills and exposures should be established and understood by all personnel.
Detailed Experimental Protocols
4.1. Step 1: Synthesis of 1-(2-bromo-4-nitrophenyl)piperidin-4-ol
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies. Optimization may be required for specific equipment and scales.
Materials:
-
2-bromo-4-nitroaniline
-
Piperidin-4-ol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-bromo-4-nitroaniline (1.0 eq), piperidin-4-ol (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to 2-bromo-4-nitroaniline.
-
With vigorous stirring, add sodium tert-butoxide (2.5 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
4.2. Step 2: Synthesis of this compound
This protocol outlines a common method for the reduction of an aromatic nitro group.
Materials:
-
1-(2-bromo-4-nitrophenyl)piperidin-4-ol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1-(2-bromo-4-nitrophenyl)piperidin-4-ol (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid while stirring. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Basify the mixture to a pH of 8-9 by the slow addition of a saturated solution of sodium bicarbonate. A precipitate of tin salts will form.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization. Due to the polar nature of the product, a polar stationary phase like alumina or a reversed-phase column may be beneficial for chromatographic purification.
Scale-up Considerations
-
Heat Management: Both reaction steps can be exothermic, particularly the quenching and basification steps. For larger scale reactions, controlled addition of reagents and efficient cooling are crucial.
-
Mixing: Adequate agitation is essential to ensure homogenous reaction conditions, especially in heterogeneous mixtures.
-
Work-up and Extraction: Large-scale extractions can be cumbersome. The use of a continuous extractor or a larger separation funnel is recommended.
-
Purification: Column chromatography can be challenging and costly at scale. Developing a robust crystallization or recrystallization procedure for the final product is highly desirable for industrial production.
-
Waste Disposal: The tin-containing waste from the reduction step must be disposed of according to environmental regulations.
Data Presentation: Expected Outcomes
The following table provides a summary of the expected outcomes for the synthesis. Please note that yields are indicative and may vary based on reaction scale and optimization.
| Step | Product | Molecular Formula | Molecular Weight | Typical Yield | Purity (Post-Purification) |
| 1 | 1-(2-bromo-4-nitrophenyl)piperidin-4-ol | C₁₁H₁₃BrN₂O₃ | 301.14 g/mol | 75-85% | >95% |
| 2 | This compound | C₁₁H₁₅BrN₂O | 271.15 g/mol | 80-90% | >98% |
Conclusion
The described two-step synthesis provides a practical and scalable route to this compound, a key intermediate for the development of novel Akt inhibitors. The use of a Buchwald-Hartwig amination ensures efficient C-N bond formation, while the subsequent nitro reduction is a reliable transformation. Careful consideration of safety, reaction parameters, and purification strategies will enable the successful production of this valuable compound for preclinical research and development.
References
- Saxty, G., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2059-2073.
- Garofalo, A., et al. (2011). Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Molecular Cancer Therapeutics, 10(8), 1378-1387.
- Pal, S. K., et al. (2010). Akt inhibitors in clinical development for the treatment of cancer.
- Yap, T. A., et al. (2010). First report of preclinical pharmacology of two novel potent AKT inhibitors and development of pharmacodynamic (PD) biomarkers in tumor and surrogate tissue. Cancer Research, 70(8 Supplement), 4481.
- LoRusso, P. M. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Personalized Genomic Medicine, 1-13.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
Sources
Topic: Experimental Workflow for Coupling Reactions Involving 1-(4-Amino-2-bromophenyl)piperidin-4-ol
An Application Note and Protocol for Researchers
Abstract
1-(4-Amino-2-bromophenyl)piperidin-4-ol is a versatile bifunctional building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. Its structure presents two distinct, orthogonally reactive sites: an aniline-type amino group amenable to N-acylation and a 2-bromoaryl moiety primed for palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide with detailed, field-proven protocols for leveraging this unique reactivity. We will explore Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the aryl bromide position, as well as standard amide bond formation at the amino group. The causality behind experimental choices, reaction optimization strategies, and robust purification techniques for these often-polar compounds are discussed in detail to ensure reproducible and high-yielding synthetic outcomes.
Introduction: A Scaffold of Dual Reactivity
The strategic importance of this compound lies in its bifunctional nature. The electron-donating amino group activates the aromatic ring, influencing the reactivity of the ortho-positioned bromine atom in palladium-catalyzed reactions. Simultaneously, this amino group serves as a nucleophilic handle for amide bond formation. The piperidin-4-ol moiety imparts increased solubility and provides a vector for further functionalization.
This dual reactivity allows for sequential or selective coupling, enabling the rapid diversification of molecular scaffolds. For instance, an initial palladium-catalyzed reaction at the C-Br bond can be followed by acylation of the amino group, or vice-versa. Understanding the interplay between these two sites is key to designing efficient synthetic routes. The protocols herein are designed to be self-validating systems, incorporating in-process controls and characterization checkpoints.
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to experimental design, particularly for solubility and purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O | [1] |
| Molecular Weight | 271.15 g/mol | [1] |
| CAS Number | 1251049-23-6 | [1] |
| Appearance | Typically a solid | [2] |
| Predicted pKa | 14.73 ± 0.20 (hydroxyl proton) | [1] |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in non-polar solvents. | General chemical knowledge |
General Experimental Workflow Overview
A successful coupling campaign involves more than just mixing reagents. A systematic workflow ensures reproducibility and simplifies troubleshooting. The process requires careful handling of reagents, particularly air-sensitive catalysts, under an inert atmosphere.[3]
Caption: Generalized experimental workflow for coupling reactions.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the primary site for palladium-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis.[4][5] A critical and universal prerequisite for these protocols is the use of anhydrous, degassed solvents to prevent catalyst deactivation and competing side reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron reagent, such as a boronic acid or boronic ester.[4][5] The reaction is tolerant of a wide variety of functional groups, including the unprotected amine and alcohol on our substrate.[6][7]
Causality & Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[4][5] For sterically hindered or electron-rich substrates like ortho-bromoanilines, bulky, electron-rich phosphine ligands or preformed palladacycles (e.g., CataCXium A) are often essential to promote the difficult reductive elimination step and achieve high yields.[7][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or 2-MeTHF/H₂O 4:1), via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-24 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (see Section 5).
| Parameter | Condition 1 (General) | Condition 2 (For Hindered Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | CataCXium A Pd G3 (2 mol%) | Palladacycles and bulky phosphine ligands are often more effective for challenging ortho-substituted substrates.[7] |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases can facilitate the transmetalation step, especially with less reactive boronic acids. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or 2-MeTHF/H₂O | Choice of solvent affects solubility and reaction kinetics. |
| Temperature | 80-110 °C | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[3][9] This allows for the synthesis of complex diarylamine structures.
Causality & Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but differs in the key steps following oxidative addition.[3][10] After the Pd(0) catalyst inserts into the C-Br bond, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[3][9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Coupling with Morpholine
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable bulky phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add this compound (1.0 eq).
-
Solvent & Amine: Add degassed, anhydrous toluene or dioxane, followed by the amine coupling partner (e.g., morpholine, 1.2 eq) via syringe.
-
Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (typically 4-24 hours).
-
Monitoring: Track reaction progress using LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl. Wash with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[11][12] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[12][13]
Causality & Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[14]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagents: Add a degassed solvent such as DMF or an amine base like triethylamine (which can also serve as the solvent). Add the terminal alkyne (e.g., phenylacetylene, 1.2-1.5 eq).
-
Execution: Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction is often rapid.
-
Monitoring: Monitor by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the residue by flash chromatography.
Amide Bond Formation at the Amino Group
The aniline-type amino group is a potent nucleophile for forming amide bonds with activated carboxylic acids. This is one of the most fundamental transformations in medicinal chemistry.[15]
Causality & Mechanistic Insight: The reaction proceeds by activating the carboxylic acid's carbonyl group, making it highly electrophilic.[16] This is achieved using a "coupling reagent." The activated species (e.g., an O-acylisourea for carbodiimides, or an active ester for phosphonium/uronium reagents) is then susceptible to nucleophilic attack by the amine. Additives like HOBt or HOAt can trap the activated intermediate to form more stable active esters, which reduces side reactions and minimizes racemization, particularly in peptide coupling.[16]
Caption: Logical workflow for amide bond formation via an activated intermediate.
Protocol: Amide Coupling with Benzoic Acid
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (e.g., benzoic acid, 1.1 eq), a coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂. Stir at room temperature for 15-30 minutes to pre-activate.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the activated mixture.
-
Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (if the product is stable), saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography.
Purification Strategies for Polar Amines and Alcohols
The title compound and its derivatives contain multiple polar functional groups (-NH₂, -OH, piperidine N), which can make purification by standard silica gel chromatography challenging. These polar, basic sites can interact strongly with the acidic silica surface, leading to poor separation and significant tailing or streaking of spots on a TLC plate.[17]
Field-Proven Insights:
-
Modified Eluent Systems: For standard silica gel chromatography, adding a small amount of a basic modifier to the eluent system can dramatically improve peak shape. A common practice is to add 0.5-2% of triethylamine or 25% aqueous ammonia solution to a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes.[17]
-
Alternative Stationary Phases: If silica proves ineffective, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is often better suited for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography using water/acetonitrile or water/methanol gradients is a powerful alternative.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that have poor retention in reverse-phase.[18][19] It typically uses a polar stationary phase (like silica or an amino-bonded phase) with a high-organic, aqueous mobile phase (e.g., acetonitrile/water).[18][19]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Use anhydrous and flammable solvents (Toluene, Dioxane, THF) under an inert atmosphere and away from ignition sources.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). BenchChem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatiz
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). BenchChem.
- This compound. (n.d.). Guidechem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (n.d.). BenchChem.
- polar aromatic compounds: Topics. (n.d.). Science.gov.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- What can I use to purify polar reaction mixtures? (2023). Biotage.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Columbia University.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. (2022). JoVE.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Buchwald–Hartwig amin
- Very polar compound purification using aqueous normal-phase flash column chrom
- For highly polar compound, how to do the purification? (2018).
- Purification of strong polar and basic compounds. (2023). Reddit.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2021).
- 1-(4-Bromophenyl)piperidin-4-ol. (n.d.). Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-(4-Bromophenyl)piperidin-4-ol | 1226154-84-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. reddit.com [reddit.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 1-(4-Amino-2-bromophenyl)piperidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol via Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your synthetic route.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a cornerstone in modern organic synthesis.[1][2][3] However, its success is highly dependent on the careful selection of reaction parameters. The synthesis of this compound presents a unique set of challenges due to the electronic properties of the aryl bromide and the presence of multiple functional groups.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, starting from 2,4-dibromoaniline and piperidin-4-ol, followed by a subsequent reaction or, more commonly, starting with 1-bromo-4-nitro-2-aminobenzene and piperidin-4-ol followed by reduction. The troubleshooting below focuses on the critical Buchwald-Hartwig amination step.
Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue in Buchwald-Hartwig aminations and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin with the oxidative addition to the aryl bromide.[1][4][5] If your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) fails to be reduced to Pd(0), the reaction will not initiate.[2]
-
Solution: Ensure your reagents and solvent are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. Using pre-catalysts that are more readily activated can also be beneficial. Some protocols intentionally add a small amount of water to aid in the reduction of Pd(II) to Pd(0).[2]
-
-
Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For an electron-rich, sterically hindered substrate like a substituted 2-bromoaniline, a bulky, electron-rich biarylphosphine ligand is often required.[6]
-
Inappropriate Base: The base plays a key role in the deprotonation of the amine, forming the palladium amide complex necessary for reductive elimination.[1][4] If the base is too weak, this step will be slow or may not occur, stalling the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[7] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) at higher temperatures might be necessary, though this may require higher catalyst loadings.[7]
-
-
Solvent Issues: The solubility of all components, particularly the base and the palladium complex, is critical.[7]
Q2: I am observing significant formation of a hydrodehalogenated side product (aniline instead of the desired product). What is causing this and how can I minimize it?
A2: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations and typically arises from a competing β-hydride elimination pathway.[3]
-
Mechanism of Side Reaction: Instead of reductive elimination to form the C-N bond, the palladium amide intermediate can undergo β-hydride elimination if the amine has an α-hydrogen, leading to the formation of an imine and a palladium hydride species. This palladium hydride can then reductively eliminate with the aryl group to form the dehalogenated arene.
-
Minimizing Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination.[9]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to reductive elimination.
-
Base Choice: The nature of the base can influence the rates of the competing pathways. It is worth screening different bases if hydrodehalogenation is a major issue.
-
Q3: The reaction works, but I am getting a mixture of mono- and di-arylated piperidine. How can I improve the selectivity for the mono-arylated product?
A3: The formation of a di-arylated product, while less common with piperidin-4-ol due to steric hindrance, can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.
-
Stoichiometry: Ensure that the aryl bromide is the limiting reagent. Using a slight excess of the piperidin-4-ol (e.g., 1.1 to 1.5 equivalents) can help favor the mono-arylation product.
-
Reaction Time and Temperature: Overly long reaction times or excessively high temperatures can sometimes lead to side reactions, including di-arylation. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting aryl bromide has been consumed.
-
Catalyst Loading: High catalyst loadings might increase the rate of the second amination. It is advisable to use the lowest effective catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system (precatalyst and ligand) for the synthesis of this compound?
A1: While the optimal system should be determined empirically, a good starting point for the coupling of a 2-bromoaniline derivative with a secondary amine like piperidin-4-ol would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced G3 or G4 precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or tBuXPhos.[6] These ligands have demonstrated broad utility and high reactivity in challenging C-N cross-coupling reactions.
Q2: Which base and solvent combination is recommended for this reaction?
A2: A strong, non-nucleophilic base is generally required for the efficient deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a standard and effective choice.[7] In terms of solvent, anhydrous and deoxygenated toluene or 1,4-dioxane are commonly used and provide good solubility for many of the reactants and catalyst components.[7][8]
Q3: The free hydroxyl group on piperidin-4-ol seems to be a concern. Does it need to be protected?
A3: In many cases, the free hydroxyl group on piperidin-4-ol does not interfere with the Buchwald-Hartwig amination and protection is not necessary. The amine is significantly more nucleophilic than the alcohol under these conditions. However, if side reactions involving the hydroxyl group are observed, protection as a silyl ether (e.g., TBDMS) or another robust protecting group might be required.
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The purification of this compound can be challenging due to its polarity and potential for metal contamination.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the column.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). The product, being basic, will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the product extracted back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-bromo-4-nitro-2-aminobenzene | Commercially available starting material. |
| Amine | Piperidin-4-ol (1.2 equiv) | Slight excess to drive the reaction to completion. |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol %) | Common and effective Pd(0) source. |
| Ligand | XPhos (2-4 mol %) | Bulky, electron-rich ligand suitable for this transformation. |
| Base | NaOtBu (1.5 equiv) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene | Good solubility and generally non-coordinating. |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst deactivation by oxygen. |
Step-by-Step General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), piperidin-4-ol (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., XPhos, 0.02-0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) to the Schlenk flask via syringe.
-
Reaction Initiation: Add the catalyst and ligand to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: The subsequent reduction of the nitro group to an amine would be required to obtain the final target molecule.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
That's an interesting question!. (2023, September 21). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3644–3653. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Mill-Taylor. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Ruzaikina, Y. S., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(19), 6543. [Link]
-
Janssen, J. J. M., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13204-13241. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Crude 1-(4-Amino-2-bromophenyl)piperidin-4-ol
Welcome to the technical support guide for the purification of 1-(4-Amino-2-bromophenyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the purification of this important synthetic intermediate. The presence of a basic aromatic amine, a hydroxyl group, and a halogenated phenyl ring presents a unique set of purification challenges. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a substituted aniline with a piperidine precursor.[1][2] Therefore, likely impurities include:
-
Unreacted starting materials: Such as 4-bromo-2-nitroaniline or similar precursors.
-
Side-products: Arising from incomplete reactions or side reactions. For instance, if a reduction of a nitro group is the final step, you might have residual nitro-compound or partially reduced intermediates.[3]
-
Degradation products: Aromatic amines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[4][5]
-
Catalyst residues: If a metal catalyst was used (e.g., in a cross-coupling or reduction step), residual metals might be present.[6]
Q2: My crude product is a dark, oily substance. Is this normal?
A2: It is not uncommon for crude aromatic amines to be dark oils or solids. This is often due to the presence of oxidized impurities.[7] The material should become a white to off-white solid upon successful purification.[8] Proper handling, such as working under an inert atmosphere (e.g., nitrogen or argon) and minimizing exposure to light, can help prevent further degradation.[4]
Q3: What is the best general approach to purify this compound?
A3: A multi-step approach is often necessary. A typical workflow would be:
-
Acid-Base Extraction: To separate the basic product from neutral and acidic impurities.
-
Recrystallization or Column Chromatography: To remove closely related impurities. The choice between these two depends on the nature of the impurities and the physical state of the crude product.
-
Final Wash/Drying: To remove residual solvents and any remaining water-soluble impurities.
Below is a workflow diagram illustrating the general purification strategy.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique that leverages the basicity of the aromatic amine.[9] The amine can be protonated with an acid to form a water-soluble salt, which can then be separated from non-basic impurities.[10][11]
Q4: I'm performing an acid-base extraction, but I'm getting a persistent emulsion at the interface. What should I do?
A4: Emulsion formation is a common problem. Here are several strategies to resolve it:
-
Add Brine: Addition of a saturated aqueous sodium chloride (brine) solution can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Q5: What acid and base should I use for the extraction?
A5:
-
Acidification: Use a dilute acid like 1 M hydrochloric acid (HCl) to protonate the amine and extract it into the aqueous layer. This will form the hydrochloride salt.[10]
-
Basification: After separating the aqueous layer containing the protonated product, use a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize the acid and precipitate the free amine. Ensure the solution is basic (pH > 10) to fully deprotonate the amine.
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. Repeat the extraction 2-3 times with fresh acid to ensure complete transfer of the amine into the aqueous phase.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over sodium sulfate, and concentrated to isolate any neutral impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated NaOH solution with stirring until the pH is >10. The free amine should precipitate out.
-
Product Extraction: Extract the precipitated amine back into an organic solvent (e.g., DCM) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Caption: Principle of acid-base extraction for purification.
Troubleshooting Guide: Column Chromatography
For compounds that are difficult to crystallize or for separating closely related impurities, column chromatography is the method of choice.[12] However, the basic nature of the amine can lead to issues like peak tailing on standard silica gel.
Q6: My compound is streaking badly on the silica gel column, leading to poor separation. How can I fix this?
A6: Streaking is a common issue with amines on silica gel due to the acidic nature of silica, which strongly interacts with the basic amine.[13] Here are some solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent.[14] Typically, 0.5-2% is sufficient. This deactivates the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or amino-functionalized silica gel.[12][15]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18) can be an excellent alternative.[13]
Solvent System Selection for Column Chromatography
The choice of solvent system is critical for good separation.[12] Thin-Layer Chromatography (TLC) should be used to determine the optimal eluent.
| Stationary Phase | Common Eluent Systems | Comments |
| Silica Gel | Dichloromethane/Methanol with 1% NH₄OH[14] | A common choice for polar, basic compounds. The NH₄OH minimizes tailing. |
| Ethyl Acetate/Hexane with 1% Et₃N | Good for less polar amines. | |
| Alumina (Neutral) | Ethyl Acetate/Hexane | Alumina is less acidic than silica and can be a good alternative. |
| Amino-propyl Silica | Hexane/Ethyl Acetate | No need for a basic modifier. |
Protocol 2: Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC plates. A good Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a column with silica gel using the chosen eluent (containing the basic modifier).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Recrystallization
Recrystallization is an effective method for purifying solid compounds.[16] The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q7: I'm having trouble finding a suitable solvent for recrystallization. What should I try?
A7: For a molecule with both polar (amine, alcohol) and non-polar (bromophenyl) groups, a single solvent may not be ideal. A two-solvent system is often effective.
-
Good Solvents (dissolves the compound well): Methanol, ethanol, acetone.
-
Poor Solvents (compound is insoluble): Water, hexane, diethyl ether.
Try dissolving the compound in a minimal amount of a hot "good" solvent, then slowly add a "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. An ethanol/water mixture is often a good starting point for aromatic amines.[6]
Q8: My compound is precipitating as an oil instead of crystals. How can I induce crystallization?
A8: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Lower the temperature of crystallization: Ensure the solution cools slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Use a different solvent system: The current solvent may be too good.
Protocol 3: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a boiling "good" solvent (e.g., ethanol).
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until a persistent cloudiness appears.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
Purity Assessment
Q9: How can I confirm the purity of my final product?
A9: A combination of analytical techniques should be used to confirm both the identity and purity of the final compound.[][18]
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and can be used for quantitative purity assessment (qNMR).[18] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method to determine purity by separating the main compound from any remaining impurities. |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. |
References
- Liskon Biological. (2024, November 6). 4-Bromoaniline (C₆H₆BrN) Stability Study.
-
PubChem. 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Quora. (2016, June 10). How to separate p-bromoaniline and benzoic acid when they are mixed together. Retrieved from [Link]
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
-
University of Alberta. Separating the base. Organic Web Chem. Retrieved from [Link]
-
YouTube. (2022, September 14). Acid Base Extraction (#4). Retrieved from [Link]
- Unknown Source.
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
-
Wikipedia. Acid–base extraction. Retrieved from [Link]
-
SynThink Research Chemicals. Piperidine Impurity Standards, USP related compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Google Patents. Process for the purification of aromatic amines.
- Unknown Source. Acid-Base Extraction.1.
-
Agilent. Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link]
-
ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
MOST Wiedzy. Literature update of analytical methods for biogenic amines determination in food and beverages. Retrieved from [Link]
-
PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
University of Arkansas Fayetteville. Evaluation of analytical methods in biological systems. Part A, Analysis of biogenic amines. Retrieved from [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Cambridge Open Engage. (2023, October 11). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 5. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Separating the base [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. reddit.com [reddit.com]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Aminophenyl Piperidines
Welcome to the technical support center for the synthesis of substituted aminophenyl piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategies.
The piperidine moiety is a crucial scaffold in numerous pharmaceuticals, and its successful synthesis is paramount.[1][2] This guide will focus on two prevalent methods for constructing the aminophenyl-piperidine linkage: Buchwald-Hartwig amination and reductive amination . We will explore the common pitfalls associated with each and provide actionable solutions.
Section 1: Buchwald-Hartwig Amination for N-Arylation of Piperidines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, and it is widely used for the N-arylation of piperidines.[1][3] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions, especially when dealing with sterically hindered substrates.[3][4]
FAQ 1: Low Yields and Incomplete Conversion in Buchwald-Hartwig Coupling
Question: I am attempting to couple a substituted piperidine with an aminophenyl bromide using a standard Pd₂(dba)₃/XPhos catalyst system, but I am observing low yields and a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in Buchwald-Hartwig amination is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
Underlying Causes and Solutions:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture.[5] Impurities in starting materials, such as sulfur compounds, can also poison the catalyst.[6][7]
-
Troubleshooting Protocol:
-
Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[5]
-
Use pre-catalysts that are more stable to air and moisture.
-
Purify starting materials. Piperidine can be distilled to remove oxidation byproducts.
-
-
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent.[8] For sterically hindered piperidines or electron-rich/poor aryl halides, a standard ligand may not be optimal.
-
Troubleshooting Protocol:
-
Screen a panel of ligands. For sterically demanding couplings, consider bulky biaryl phosphine ligands.[3]
-
Consult literature for ligands that have been successful with similar substrates.
-
-
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with certain functional groups.[8] Weaker bases may lead to slower reaction rates.[8][9]
-
Troubleshooting Protocol:
-
If your substrate is base-sensitive, consider using weaker bases like K₃PO₄ or Cs₂CO₃, but you may need to increase the reaction temperature or time.
-
For substrates with protic functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective base.[8]
-
-
Diagram: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields.
FAQ 2: Formation of Hydrodehalogenated Byproducts
Question: Alongside my desired N-arylated piperidine, I am observing a significant amount of the corresponding aniline (from the aminophenyl bromide) where the bromine has been replaced by a hydrogen. What is causing this side reaction?
Answer:
The formation of a hydrodehalogenated byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the aryl halide is reduced instead of undergoing coupling with the amine.
Mechanistic Insight:
This side reaction can occur through several pathways, often involving β-hydride elimination from the palladium-alkoxide complex or reaction with trace amounts of water or other proton sources.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use Anhydrous Conditions | Minimizes proton sources that can lead to hydrodehalogenation. | Dry all glassware in an oven. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.[5] |
| Optimize Base | A less basic or sterically hindered base can sometimes suppress this side reaction. | Screen bases such as K₃PO₄ or Cs₂CO₃. |
| Modify Ligand | Electron-rich and bulky ligands can promote the desired reductive elimination over side reactions. | Experiment with ligands like tBuXPhos or RuPhos.[8] |
Section 2: Reductive Amination for Piperidine Synthesis
Reductive amination is a versatile two-step, one-pot method for forming C-N bonds, involving the initial formation of an iminium ion from a carbonyl compound and an amine, followed by its reduction.[10] It is a cornerstone for synthesizing substituted piperidines, for example, from a piperidone and an aniline derivative.[11]
FAQ 3: Slow Reaction and Incomplete Conversion in Reductive Amination
Question: My reductive amination between N-Boc-4-piperidone and a substituted aniline using sodium triacetoxyborohydride (STAB) is very slow and gives poor conversion. How can I accelerate the reaction?
Answer:
Slow reductive aminations are often due to inefficient formation of the key iminium ion intermediate.[7] The rate of this step is highly pH-dependent.
Underlying Causes and Solutions:
-
Suboptimal pH: The formation of the iminium ion is catalyzed by acid, but the reducing agent can be unstable under strongly acidic conditions, and the amine nucleophilicity is reduced.[7]
-
Troubleshooting Protocol:
-
The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[7]
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
For very weakly basic anilines, slightly more acidic conditions may be required to facilitate iminium ion formation.
-
-
-
Steric Hindrance: Highly substituted ketones or anilines can slow down the initial nucleophilic attack and the subsequent reduction.
-
Troubleshooting Protocol:
-
Increase the reaction temperature.
-
Consider using a more reactive reducing agent, though this may require more careful control to avoid over-reduction.
-
-
Diagram: Reductive Amination Workflow
Caption: General workflow for reductive amination.
FAQ 4: Formation of a Bis-aminated Byproduct
Question: I am observing a byproduct with a mass corresponding to the addition of two piperidine moieties to the aniline. What is this and how can I prevent it?
Answer:
This is likely a bis-arylation product, where the initially formed secondary amine (the desired product) acts as a nucleophile and reacts with another molecule of the aryl halide. This is more common in Buchwald-Hartwig reactions than in reductive aminations.
Mechanistic Insight:
The product of the initial C-N coupling is a secondary amine, which can be more nucleophilic or less sterically hindered than the starting piperidine, allowing it to compete in the catalytic cycle.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Control Stoichiometry | Using a slight excess of the piperidine can help to outcompete the product for the aryl halide. | Use 1.1 to 1.5 equivalents of the piperidine. |
| Slow Addition | Slowly adding the aryl halide to the reaction mixture can maintain a low concentration of it, favoring reaction with the more abundant starting piperidine. | Use a syringe pump to add the aryl halide solution over several hours. |
| Lower Temperature | Lowering the reaction temperature can sometimes increase the selectivity of the reaction. | Run the reaction at a lower temperature and monitor for a longer period. |
Section 3: Protecting Group Strategies and Associated Side Reactions
The use of protecting groups, particularly for the piperidine nitrogen (e.g., Boc, Cbz), is common to prevent unwanted side reactions or to direct reactivity.[12] However, the choice and manipulation of these groups can introduce their own set of challenges.
FAQ 5: Unwanted Deprotection or Side Reactions with N-Boc Piperidines
Question: During my synthesis, I am observing partial loss of the N-Boc protecting group under what I thought were neutral or mild conditions. What could be causing this?
Answer:
While the tert-butoxycarbonyl (Boc) group is generally stable, it can be labile under certain conditions that might not be immediately obvious.
Underlying Causes and Solutions:
-
Acidic Conditions: The Boc group is designed to be removed by acid (e.g., TFA). Trace amounts of acid in reagents or generated in situ can cause premature deprotection.
-
Troubleshooting Protocol:
-
Ensure all reagents and solvents are neutral.
-
If acidic conditions are unavoidable in a subsequent step, consider a more robust protecting group like a benzyl (Bn) or carbobenzyloxy (Cbz) group, depending on the overall synthetic scheme.
-
-
-
Thermal Instability: At elevated temperatures, particularly in the presence of Lewis acids or certain nucleophiles, the Boc group can undergo cleavage.
-
Troubleshooting Protocol:
-
If high temperatures are required, monitor the reaction carefully for deprotection.
-
Consider alternative, more thermally stable protecting groups if this becomes a persistent issue.
-
-
FAQ 6: Difficulty in Removing the N-Protecting Group
Question: I am having trouble cleaving the Cbz group from my final product. The standard hydrogenation conditions are not working.
Answer:
Incomplete removal of a Cbz group via catalytic hydrogenation can be due to catalyst poisoning or steric hindrance.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Catalyst Screening | Different catalysts have different activities. | If Pd/C is ineffective, try other catalysts like Pearlman's catalyst (Pd(OH)₂/C).[6] |
| Increase Catalyst Loading | A higher catalyst loading can sometimes overcome sluggish reactions. | Increase the weight percentage of the catalyst. |
| Check for Catalyst Poisons | Sulfur-containing compounds or other functional groups can poison the catalyst. | Ensure the substrate is highly pure before the deprotection step. |
| Alternative Deprotection Methods | If hydrogenation is not feasible, other methods can be employed for Cbz cleavage. | Consider transfer hydrogenation using a hydrogen donor like ammonium formate, or chemical reduction with HBr in acetic acid. |
This guide provides a starting point for troubleshooting common issues in the synthesis of substituted aminophenyl piperidines. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is recommended.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2016). PubMed. [Link]
- Matassini, C., Clemente, F., & G, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2024). Taylor & Francis Online. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (2025).
-
Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2022). ResearchGate. [Link]
-
Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. (n.d.). PubMed Central. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (2022). ResearchGate. [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
-
Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PubMed Central. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]
-
Piperidine Synthesis. (n.d.). DTIC. [Link]
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020).
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Performing a reaction on one side of piperazine ring. (2022). Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2022). ResearchGate. [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). ACS Publications. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route, improve yield, and achieve high purity of this key chemical intermediate.
Introduction: A Tale of Two Transformations
The synthesis of this compound is a multi-step process that hinges on two critical transformations: a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond, followed by the selective reduction of a nitro group to the desired aniline. Success in this synthesis requires careful control over reaction conditions to navigate potential pitfalls such as low conversion, side-product formation, and purification challenges. This guide will walk you through these steps, offering insights into the "why" behind the "how" to empower you to troubleshoot effectively.
Proposed Synthetic Pathway
A common and effective route to the target molecule is a two-step sequence starting from 2,5-dibromonitrobenzene and 4-hydroxypiperidine.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues you may encounter during your synthesis.
Part 1: Buchwald-Hartwig Amination Issues
Question 1: My Buchwald-Hartwig amination reaction shows low conversion of the starting 2,5-dibromonitrobenzene. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst system and reaction conditions.
-
Catalyst and Ligand Choice are Critical: The combination of the palladium precursor and the phosphine ligand is paramount for an efficient reaction. For an electron-deficient and sterically hindered substrate like 2,5-dibromonitrobenzene, a bulky and electron-rich phosphine ligand is often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
Recommendation: If you are using a general-purpose ligand like triphenylphosphine, consider switching to a more specialized, sterically demanding biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands have been shown to be effective for challenging couplings.[3]
-
-
Base Selection and Strength: The choice of base is crucial for deprotonating the amine and regenerating the active catalyst.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Ensure it is fresh and handled under anhydrous conditions, as it is hygroscopic. If you suspect base-sensitive functional groups are causing issues, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, though this may require higher temperatures or longer reaction times.
-
-
Solvent and Temperature: The reaction is typically performed in an anhydrous, aprotic solvent at elevated temperatures.
-
Recommendation: Toluene, dioxane, and THF are commonly used solvents. Ensure your solvent is thoroughly dried before use. The reaction temperature often needs to be optimized, typically in the range of 80-110 °C. If the reaction is sluggish, a modest increase in temperature may improve the rate.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.
-
Question 2: I am observing significant amounts of a debrominated side product (1-(4-nitrophenyl)piperidin-4-ol). How can I minimize this?
Answer:
Hydrodehalogenation (replacement of a halogen with hydrogen) is a known side reaction in palladium-catalyzed cross-coupling reactions.[2]
-
Ligand Effects: The choice of ligand can influence the rate of hydrodehalogenation versus the desired C-N bond formation.
-
Recommendation: Experiment with different bulky phosphine ligands. Some ligands may favor the desired amination pathway over the reductive debromination.
-
-
Hydrogen Source: The source of the hydrogen atom for debromination can be the amine, solvent, or trace water.
-
Recommendation: Ensure strictly anhydrous conditions. Using a deuterated solvent can help determine if the solvent is the primary hydrogen source.
-
Question 3: Besides the desired product and debromination, what other impurities might I expect from the Buchwald-Hartwig step?
Answer:
-
Bis-amination: While less likely due to steric hindrance from the first piperidinyl group, it is possible to have a small amount of the bis-aminated product where both bromine atoms have reacted.
-
Starting Materials: Unreacted 2,5-dibromonitrobenzene and 4-hydroxypiperidine.
-
Ligand-derived impurities: Oxidized phosphine ligand.
Part 2: Nitro Group Reduction Issues
Question 1: The reduction of 1-(2-bromo-4-nitrophenyl)piperidin-4-ol is incomplete or sluggish. How can I drive the reaction to completion?
Answer:
Incomplete reduction of the nitro group is a common issue. The choice of reducing agent and reaction conditions are key.
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reagent for the selective reduction of aromatic nitro groups in the presence of aryl halides.[4][5]
-
Recommendation: Ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents). The reaction is often performed in a protic solvent like ethanol or ethyl acetate at reflux. If the reaction is slow, increasing the temperature or the equivalents of the reducing agent may help.
-
-
pH Control during Workup: The workup for tin-mediated reductions can be tricky due to the formation of tin salts.[6][7]
-
Recommendation: After the reaction is complete, the mixture is typically poured into ice and basified. Careful addition of a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to a pH of 8-9 is necessary to precipitate tin hydroxides, which can then be filtered off. Incomplete basification can lead to product loss.
-
Question 2: I am concerned about reducing the aryl bromide during the nitro reduction. How can I ensure selectivity?
Answer:
This is a valid concern. Fortunately, several methods are known to selectively reduce a nitro group in the presence of an aryl bromide.
-
SnCl₂·2H₂O: This is a highly chemoselective method and is generally the preferred choice to avoid dehalogenation.[4]
-
Iron Powder in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is another classic method that is typically selective for the nitro group over aryl halides.[8]
-
Catalytic Hydrogenation: While catalytic hydrogenation with Pd/C can cause dehalogenation, using other catalysts like Raney Nickel or sulfided platinum on carbon (Pt/S/C) can often prevent this side reaction.[4]
Question 3: What are the common byproducts of the SnCl₂ reduction that might complicate purification?
Answer:
-
Incomplete Reduction Products: You may see intermediates such as the corresponding nitroso or hydroxylamine compounds, although these are typically transient.
-
Tin Salts: As mentioned, inorganic tin salts are the major byproduct. If not removed properly during workup, they can contaminate the final product.
-
Debrominated Product: While less likely with SnCl₂, some level of debromination can occur, leading to the formation of 1-(4-aminophenyl)piperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst loading for the Buchwald-Hartwig amination step?
A1: Typically, palladium catalyst loading ranges from 1-5 mol%. For challenging substrates, a higher catalyst loading may be necessary. It is always recommended to start with a lower loading and increase it if the reaction is not proceeding efficiently.
Q2: How do I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, a stain like potassium permanganate can be useful for visualizing the products. LC-MS is particularly helpful for confirming the mass of the desired product and identifying any major side products.
Q3: My final product is difficult to purify by column chromatography. Are there other methods?
A3: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). If the product is basic, you can also consider forming the hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent (like ether or isopropanol). The salt often has better crystallinity and can be isolated in high purity.
Q4: How can I confirm the identity and purity of my final product?
A4: The most definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The expected NMR spectra for the key intermediate and final product are provided in the Data Presentation section below.
Experimental Protocols
Step 1: Synthesis of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol
Caption: Workflow for the Buchwald-Hartwig amination step.
-
To an oven-dried round-bottom flask, add 2,5-dibromonitrobenzene (1.0 eq), 4-hydroxypiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), your chosen palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2-bromo-4-nitrophenyl)piperidin-4-ol.
Step 2: Synthesis of this compound
Caption: Workflow for the selective nitro group reduction.
-
Dissolve 1-(2-bromo-4-nitrophenyl)piperidin-4-ol (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Heat the mixture to reflux (approximately 80 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a 1 M solution of sodium hydroxide with vigorous stirring until the pH of the aqueous layer is between 8 and 9. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Buchwald-Hartwig Amination | Step 2: Nitro Reduction |
| Starting Materials | 2,5-Dibromonitrobenzene, 4-Hydroxypiperidine | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol |
| Catalyst/Reagent | Pd₂(dba)₃ / XPhos (or similar) | SnCl₂·2H₂O |
| Base/Solvent | NaOtBu / Toluene or Dioxane | Ethanol or Ethyl Acetate |
| Temperature | 80 - 110 °C | Reflux (approx. 80 °C) |
| Key Considerations | Anhydrous, inert conditions are crucial. | Careful pH control during workup. |
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | 8.35 | d | 1H | Ar-H |
| 8.05 | dd | 1H | Ar-H | |
| 7.15 | d | 1H | Ar-H | |
| 3.95 | m | 1H | CH-OH | |
| 3.40 | m | 2H | N-CH₂ (axial) | |
| 3.10 | m | 2H | N-CH₂ (equatorial) | |
| 2.10 | m | 2H | CH₂ | |
| 1.80 | m | 2H | CH₂ | |
| This compound | 6.95 | d | 1H | Ar-H |
| 6.80 | d | 1H | Ar-H | |
| 6.65 | dd | 1H | Ar-H | |
| 3.85 | m | 1H | CH-OH | |
| 3.75 | br s | 2H | NH₂ | |
| 3.30 | m | 2H | N-CH₂ (axial) | |
| 2.95 | m | 2H | N-CH₂ (equatorial) | |
| 2.05 | m | 2H | CH₂ | |
| 1.75 | m | 2H | CH₂ |
Note: Predicted chemical shifts are for guidance and may vary based on solvent and concentration.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(12), 4893-4903. [URL not available]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [URL not available]
- Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [URL not available]
- Fors, B. P., & Buchwald, S. L. (2010). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 132(44), 15914-15917. [URL not available]
- Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). A new and efficient method for the reduction of nitroarenes: using stannous chloride/polyethylene glycol. Tetrahedron Letters, 41(26), 5049-5052. [URL not available]
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [URL not available]
- Khurana, J. M., & Kukreja, G. (2002). An efficient and selective method for the reduction of aromatic nitro compounds with zinc dust in the presence of ammonium formate. Journal of Heterocyclic Chemistry, 39(4), 755-757. [URL not available]
- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 43(8), 1104-1116. [URL not available]
- Urgaonkar, S., & Verkade, J. G. (2004). Scope and limitations of Pd2 (dba) 3/P (i-BuNCH2CH2) 3N-catalyzed Buchwald–Hartwig amination reactions of aryl chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142. [URL not available]
-
Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [URL not available]
- Singleton, D. A. (2003). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 125(45), 13764-13765. [URL not available]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
-
Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]
-
PubMed Central (PMC). (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. [Link]
-
PubMed Central (PMC). (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Stability and Storage of 1-(4-Amino-2-bromophenyl)piperidin-4-ol
Prepared by: Gemini Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Amino-2-bromophenyl)piperidin-4-ol (CAS No. 1251049-23-6). The structural complexity of this molecule, featuring a substituted aniline ring and a piperidinol moiety, necessitates specific handling and storage protocols to ensure its chemical integrity and the reproducibility of experimental results. This document addresses common questions and troubleshooting scenarios related to its stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for solid this compound for both short-term and long-term use?
A: Proper storage is critical to prevent degradation. The compound contains an aniline functional group, which is susceptible to oxidation, and a piperidine ring, which has its own stability considerations.
-
Short-Term Storage (Days to Weeks): For routine lab use, store the solid compound in a tightly sealed, opaque container at room temperature (20-25°C). The key is to minimize exposure to light and atmospheric moisture.
-
Long-Term Storage (Months to Years): For archival purposes, the ideal condition is to store the compound at -20°C in a desiccated, inert atmosphere.[1] We recommend flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen, which is the primary driver for the degradation of the aniline moiety.[2][3]
Q2: My once off-white powder of this compound has turned yellowish-brown. What caused this, and can I still use it?
A: This color change is a classic indicator of oxidation. The 4-amino group on the phenyl ring is susceptible to air oxidation, a common degradation pathway for aniline derivatives, which often results in the formation of colored impurities.[4] This process can be accelerated by exposure to light and moisture.[5]
Is it still usable? The answer depends on the sensitivity of your application.
-
For non-critical applications or initial screening: The material might still be suitable, but be aware that the actual concentration of the active compound is lower than calculated by weight.
-
For quantitative studies, GMP applications, or sensitive biological assays: You must re-qualify the material. The presence of impurities can lead to erroneous and irreproducible results. We strongly recommend performing a purity analysis via HPLC or LC-MS before proceeding.
Q3: What are the primary drivers of degradation for this molecule?
A: The degradation of this compound is primarily influenced by three factors stemming from its chemical structure:
-
Oxidation: The electron-rich aromatic amine (aniline) is the most labile part of the molecule and is prone to oxidation by atmospheric oxygen. This forms complex colored polymeric byproducts.[4]
-
Light (Photodegradation): UV light can provide the energy to initiate and accelerate oxidative processes. Storing the compound in the dark is a mandatory precaution.
-
Acidic Conditions: While the piperidine and aniline nitrogens are basic and will form salts with acids, strong acidic conditions could potentially promote dehydration of the tertiary alcohol on the piperidinol ring.[1][6]
Q4: How should I prepare and store solutions of this compound?
A: Solutions are generally less stable than the solid material.
-
Solvent Selection: Based on its predicted properties, solvents such as DMSO, DMF, or ethanol should be suitable. Always use anhydrous, high-purity solvents.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If you must prepare a stock solution, use an anhydrous solvent like DMSO.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Again, flushing the vial headspace with argon or nitrogen before capping can extend the solution's shelf life. Do not store aqueous solutions for extended periods.
Q5: What chemical incompatibilities should I be aware of when working with this compound?
A: Given its functional groups, avoid co-mixing or storing with the following classes of reagents:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitric acid). These will aggressively and non-selectively degrade the aniline and piperidine moieties.[1][7][8]
-
Strong Acids: While the compound will form salts, excess strong acid can promote side reactions.[7][9]
-
Aldehydes and Ketones: The primary aromatic amine can potentially form imines with carbonyl compounds, representing a slow degradation or incompatibility in certain unbuffered solutions.
Summary of Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | Room Temperature (short-term); -20°C (long-term) | Elevated temperatures can accelerate decomposition.[1] |
| Atmosphere | Ambient (short-term); Inert Gas (N₂ or Ar) for long-term | Oxygen promotes oxidation of the aniline group, causing discoloration and impurity formation.[4] |
| Light | Keep in Dark / Opaque Container | UV exposure accelerates oxidative degradation. |
| Humidity | Store in a dry/desiccated environment | Moisture can be absorbed and may facilitate hydrolytic or oxidative degradation.[1] |
| pH (in solution) | Neutral to slightly basic | Strong acids may cause salt formation or unwanted side reactions like dehydration.[6] |
| Incompatibles | Strong Oxidizing Agents, Strong Acids | Can cause rapid and complete decomposition of the compound.[7][8][9] |
Experimental Protocol: Purity Assessment of a Stored Sample
This workflow outlines the steps to verify the integrity of this compound if degradation is suspected.
Objective: To determine the purity of a stored sample and confirm its structural identity.
Methodology:
-
Visual Inspection:
-
Carefully observe the physical appearance of the solid.
-
Note any deviation from the original description (e.g., from off-white to brown, clumping, or change in texture).
-
-
Thin-Layer Chromatography (TLC) - Quick Purity Check:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture).
-
Spot the solution on a silica TLC plate alongside a reference standard if available.
-
Develop the plate using an appropriate solvent system (e.g., 95:5 DCM:MeOH).
-
Visualize under UV light (254 nm) and/or with a potassium permanganate stain.
-
Interpretation: The appearance of new spots or significant streaking in the sample lane compared to the reference indicates the presence of impurities.
-
-
High-Performance Liquid Chromatography (HPLC) - Quantitative Purity Analysis:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable mobile phase compatible solvent (e.g., acetonitrile or methanol).
-
Analyze using a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).
-
Monitor with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Interpretation: Calculate the purity by integrating the peak area of the main component relative to the total peak area. A significant decrease from the original purity specification confirms degradation.
-
-
Mass Spectrometry (MS) - Identity Confirmation:
-
If using LC-MS, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the main peak.
-
Confirm that the observed mass corresponds to the expected molecular weight of the compound (C₁₁H₁₅BrN₂O, Exact Mass: 270.04).[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Verification:
-
Acquire a ¹H NMR spectrum by dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Compare the resulting spectrum to a reference spectrum.
-
Interpretation: The appearance of new, unidentifiable peaks or significant broadening of existing signals can indicate the presence of degradation products.
-
Visual Workflow and Diagrams
Sources
- 1. biosynce.com [biosynce.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Page loading... [wap.guidechem.com]
Troubleshooting low conversion rates in the N-arylation of piperidin-4-ol derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-arylation of piperidin-4-ol derivatives. As a Senior Application Scientist, I understand the nuances and challenges associated with this critical transformation, particularly the frustrating issue of low conversion rates. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose problems, understand the underlying chemistry, and implement effective solutions in your laboratory.
The palladium-catalyzed Buchwald-Hartwig amination is the predominant method for this class of reaction, prized for its functional group tolerance and broad scope.[1] However, the unique characteristics of piperidin-4-ol—a sterically hindered secondary amine with a potentially coordinating hydroxyl group—present specific challenges that require careful consideration of reaction parameters.
Troubleshooting Guide: From Initial Checks to Advanced Solutions
Section 1: The First 24 Hours - Initial Checks & Common Pitfalls
Question: My N-arylation reaction shows no product formation or stalls immediately. What are the first things I should verify?
Answer: When a reaction fails to initiate, the cause is often related to fundamental setup and reagent quality rather than complex mechanistic issues. Before delving into extensive optimization, perform a rigorous check of the following:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. An incomplete inert atmosphere is a primary cause of reaction failure.
-
Causality: Oxygen can oxidize the electron-rich phosphine ligands and the Pd(0) catalyst, rendering them inactive.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction glassware under a positive pressure of high-purity argon or nitrogen. Using a glovebox for reagent addition is best practice.[2]
-
-
Reagent Purity and Anhydrous Conditions:
-
Water: Water can hydrolyze the strong bases (e.g., NaOtBu) and interfere with the catalytic cycle. Ensure you are using anhydrous solvents and that the piperidin-4-ol starting material is dry.
-
Amine Purity: The piperidin-4-ol derivative should be free of primary amine or other reactive impurities.
-
Aryl Halide Quality: Impurities in the aryl halide can sometimes act as catalyst poisons.
-
-
Base Activity: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can degrade upon improper storage.
-
Solution: Use a freshly opened bottle of base or a sample stored correctly in a desiccator or glovebox. If in doubt, titrate the base or purchase a new batch.
-
Section 2: The Heart of the Reaction - Catalyst & Ligand Issues
Question: I'm observing very low conversion (<20%), even after confirming my setup is inert and reagents are pure. How do I troubleshoot my catalyst system?
Answer: The choice and handling of the palladium source and phosphine ligand are the most critical factors for successfully coupling a sterically hindered secondary amine like a piperidin-4-ol derivative.[1][2]
1. Is Your Ligand Choice Appropriate?
Piperidin-4-ol is a challenging nucleophile due to its steric bulk. First-generation ligands (e.g., PPh₃, P(o-tolyl)₃) or even standard bidentate ligands (e.g., BINAP, Xantphos) are often ineffective.[3]
-
Causality: The rate-limiting step for hindered amines is often the C-N reductive elimination from the palladium center. Bulky, electron-rich biaryl monophosphine ligands are required to accelerate this step.[1] These ligands promote the formation of a monoligated palladium complex, which is more reactive.[1]
-
Solution: Employ a modern, sterically demanding biarylphosphine ligand. The choice may depend on the specific aryl halide.
| Ligand Class | Recommended Ligands | Best For... | Rationale |
| Dialkylbiarylphosphines | XPhos, RuPhos | General purpose, highly active for aryl chlorides and bromides. | Excellent combination of steric bulk and electron-donating ability to promote both oxidative addition and reductive elimination. |
| Adamantylphosphines | cataCXium A | Often effective for challenging substrates where other ligands fail. | The adamantyl group provides a unique steric profile. |
| Buchwald Biarylphosphines | BrettPhos | Particularly effective for coupling primary and secondary amines, including some hindered cases. | Designed to overcome catalyst deactivation pathways and promote efficient coupling.[4] |
2. Are You Using a Precatalyst?
Generating the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ can be unreliable.[5]
-
Causality: The reduction of Pd(II) to Pd(0) in situ can be inefficient or lead to the formation of inactive palladium black. Precatalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base.[6]
-
Solution: Use a commercially available palladacycle precatalyst, such as XPhos Pd G3 or RuPhos Pd G3. These are air-stable and provide more consistent results.
Workflow for Catalyst System Troubleshooting
Caption: A decision tree for troubleshooting the catalyst system.
Section 3: Fine-Tuning the Reaction Environment - Base & Solvent
Question: I've optimized my catalyst system, but my conversion rate is still unsatisfactory. Could the base or solvent be the issue?
Answer: Absolutely. The base and solvent create the environment for the catalytic cycle, and a mismatch can halt the reaction.
1. Base Selection:
The base's role is to deprotonate the piperidin-4-ol to form the active nucleophile. A base that is too weak will result in a slow reaction, while an inappropriate strong base can cause side reactions.
-
Causality: The pKa of the protonated amine must be considered. Piperidinium ions have a pKa of ~11, but coordination to palladium can alter this. A sufficiently strong base is needed to drive the equilibrium towards the deprotonated amine complex.[6]
-
Troubleshooting Steps:
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for hindered amines.
-
Alternative Strong Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.
-
For Base-Sensitive Substrates: If your aryl halide or piperidinol derivative contains a base-sensitive functional group (like an ester), NaOtBu may be too harsh.[7] In this case, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature or time to compensate for the lower reactivity.
-
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Standard, highly effective. Can be too harsh for sensitive functional groups.[6] |
| LHMDS | ~26 | Toluene, THF | Very strong, good solubility. |
| K₃PO₄ | ~12.3 | Dioxane, DMF, Toluene | Weaker base, good for some base-sensitive substrates but often requires higher temperatures. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF | Milder option, often used in Ullmann-type couplings but can be effective in some Buchwald-Hartwig reactions.[3] |
2. Solvent Considerations:
The primary role of the solvent is to solubilize all reaction components. Insolubility is a common, and often overlooked, reason for reaction failure.[6]
-
Causality: If the base, substrate, or catalyst complex is not in solution, the reaction becomes a heterogeneous mixture, and reaction rates plummet.
-
Recommended Solvents:
-
Toluene: A standard non-polar choice. Good for solubilizing organic components but poor for inorganic bases.
-
1,4-Dioxane: A slightly more polar ethereal solvent that often improves the solubility of bases and intermediates. A very common and effective choice.[3]
-
tert-Amyl alcohol or t-Butanol: Can sometimes be beneficial, as the corresponding alkoxide formed by exchange with the base may have different solubility and reactivity profiles.
-
CPME (Cyclopentyl methyl ether): A greener alternative to THF and dioxane with a higher boiling point.
-
Pro-Tip: If you see a significant amount of solid material that does not dissolve upon heating to the reaction temperature, solubility is likely a major issue. Consider switching to a more polar solvent like dioxane or a solvent mixture.
Section 4: Substrate-Specific Challenges
Question: My reaction works for simple aryl bromides but fails with my complex aryl chloride or a substituted piperidinol. What should I do?
Answer: The electronic and steric properties of both coupling partners significantly impact the reaction.
1. The Aryl Halide:
The ease of the oxidative addition step is highly dependent on the halide and the electronics of the aryl ring.[6]
-
Reactivity Order: The general reactivity trend is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[6]
-
Aryl Chlorides: These are challenging substrates because the C-Cl bond is strong, making oxidative addition difficult. This is where highly active catalyst systems (e.g., XPhos Pd G3, cataCXium A) are essential.
-
Aryl Iodides: While typically reactive, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming bridging Pd-I-Pd species.[6][8] If you suspect this, using a different halide (Br or OTf) might be beneficial.
-
Steric Hindrance: An ortho-substituted aryl halide will slow down the oxidative addition step. Higher temperatures and more active catalysts may be required.
2. The Piperidin-4-ol Derivative:
-
The Hydroxyl Group: The -OH group is a potential ligand for the palladium center. This coordination can sequester the catalyst in an off-cycle, catalytically inactive state.
-
Solution 1 (Direct Approach): Often, the reaction can proceed without protection. The strong base and high temperature may disfavor -OH coordination.
-
Solution 2 (Protection): If you suspect -OH interference, protecting it as a silyl ether (e.g., TBDMS, TIPS) is a common strategy. However, be aware that some protecting groups can be sensitive to the strong bases used.[5]
-
-
Other Substituents: Additional steric bulk on the piperidine ring (e.g., at the 2 or 3 positions) will further increase the challenge of the coupling and necessitate the use of the most active catalyst systems.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of Piperidin-4-ol
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Aryl halide (1.0 equiv)
-
Piperidin-4-ol derivative (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution based on the aryl halide)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox, add the aryl halide, piperidin-4-ol derivative, XPhos Pd G3, and sodium tert-butoxide to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small, quenched aliquots.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[2]
-
Purification: The crude product can then be purified via standard methods, typically flash column chromatography on silica gel.[2]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst loading? A1: For initial screening and standard reactions, 1-2 mol% of the palladium precatalyst is a good starting point. For very challenging or unreactive substrates, this may need to be increased to 5 mol%. However, simply increasing the catalyst loading is often a less effective solution than re-optimizing the ligand, base, or solvent.
Q2: My reaction turns black. What does this mean? A2: The formation of a black precipitate is typically palladium black (Pd(0) metal), which is a sign of catalyst decomposition. This indicates that the phosphine ligand is not effectively stabilizing the palladium intermediates. This can be caused by an inappropriate ligand choice, impurities in the reaction, or excessively high temperatures.
Q3: Can I use copper instead of palladium? A3: Copper-catalyzed N-arylation (the Ullmann condensation) is a viable alternative.[9] Historically, it required harsh conditions (high temperatures, stoichiometric copper). Modern methods use catalytic copper with various ligands. While palladium is generally more versatile for this specific transformation, a copper-based system could be an option if palladium fails, especially with aryl iodides.
Q4: How do I know if my reaction is being inhibited by the product? A4: Product inhibition can occur if the N-arylated piperidinol product binds more strongly to the palladium center than the starting amine, preventing catalyst turnover. To test for this, run a reaction and, once it has stalled, add a fresh charge of catalyst. If the reaction restarts, it suggests the initial catalyst was deactivated. If it does not, it may point towards product inhibition or consumption of another reagent.
References
-
Vautravers, C. S., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). C H Arylation of Saturated N ‐Heterocycles | Request PDF. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. eurekaselect.com [eurekaselect.com]
Technical Support Center: Managing Reaction Exotherms in the Scale-Up of Piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing reaction exotherms during the scale-up of piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal safety and process control. We will delve into the causality behind experimental choices, provide troubleshooting for common issues, and offer validated protocols to ensure the safety and success of your scale-up operations.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal hazards associated with piperidine synthesis.
Q1: Why are piperidine synthesis reactions often highly exothermic?
Many common synthetic routes to piperidines involve the formation of highly stable C-N and C-H bonds, which releases significant energy. The most prevalent industrial method, the catalytic hydrogenation of pyridine or its derivatives, is particularly exothermic.[1][2] This reaction involves the reduction of an aromatic ring, a process that is thermodynamically very favorable and releases a substantial amount of heat.[2] Other methods, such as reductive amination or cyclization of 1,5-dihalopentanes, also have exothermic steps that require careful thermal management.[1]
Q2: What are the primary risks of an uncontrolled exotherm during scale-up?
The primary risk is a thermal runaway , a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity to remove it.[3][4][5] This creates a positive feedback loop: the rising temperature accelerates the reaction rate, which in turn generates heat even faster.[3][5] Consequences of a thermal runaway can be catastrophic, including:
-
Explosion and Fire: Rapidly increasing temperature and pressure can exceed the reactor's limits, leading to a violent rupture.[6] Piperidine itself is a highly flammable liquid, increasing the fire risk.[7][8][9]
-
Release of Toxic Materials: A reactor breach can release toxic reactants, intermediates, and piperidine itself, which is corrosive and toxic upon inhalation or skin contact.[10][11]
-
Product Degradation and Side Reactions: Even if a runaway is avoided, poor temperature control can lead to the formation of impurities, reducing yield and complicating purification.[12]
Q3: How does scaling up a reaction fundamentally change the challenge of heat management?
The core challenge lies in the changing surface-area-to-volume ratio. As you increase the size of a reactor, its volume (proportional to the cube of its dimension, r³) increases much faster than its surface area (proportional to the square of its dimension, r²).[13][14][15]
-
Heat Generation is proportional to the reaction volume.
-
Heat Removal is proportional to the heat transfer surface area (typically the reactor jacket).
This means that a 1,000-fold increase in volume only results in a 100-fold increase in heat transfer area if geometric similarity is maintained.[13] Consequently, the ability to cool the reaction per unit of volume drastically decreases upon scale-up, making a previously manageable lab-scale reaction potentially hazardous at the plant scale.[13][15][16]
Q4: What key parameters must be understood before attempting a scale-up?
To ensure a safe scale-up, you must characterize the reaction's thermal profile. Key parameters include:
-
Heat of Reaction (ΔHrx): The total amount of energy released per mole of reactant.
-
Heat Release Rate: How quickly the heat is generated. This is influenced by reaction kinetics and addition rates.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system. This helps quantify the worst-case scenario.[17][18]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach following a cooling failure, considering the accumulation of unreacted reagents.[18]
Reaction calorimetry is an essential tool for measuring these parameters under controlled conditions, allowing for the safe design of larger-scale processes.[19][20]
Troubleshooting Guide: Common Exotherm-Related Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction temperature is consistently overshooting the set point during reagent addition.
Cause: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal. This can be due to an addition rate that is too fast for the reactor's cooling capacity or poor heat transfer.
Solution:
-
Immediately Stop or Reduce Reagent Addition: This is the most critical first step. Limiting the reactants will slow the heat generation rate.
-
Verify Cooling System Performance: Ensure your cooling fluid is at the correct temperature and flow rate. Check for any obstructions or failures in the cooling system.
-
Improve Agitation: Increase the stirring speed. Poor mixing can create localized "hotspots" and reduce the efficiency of heat transfer to the reactor walls.[17][21]
-
Re-evaluate Addition Profile: For future runs, the addition rate must be reduced. The goal is to operate in a "reaction-controlled" regime, where the reagent reacts almost as quickly as it is added, preventing dangerous accumulation.[18]
-
Consider Dilution: Increasing the solvent volume can increase the overall heat capacity of the reaction mass, providing a larger thermal buffer to absorb the energy being released.[1]
Problem: I'm observing localized hotspots, or my temperature probe readings are erratic despite the cooling jacket being stable.
Cause: This strongly indicates poor mixing. The exothermic reaction is occurring in concentrated pockets before the heat can be distributed throughout the bulk solution and transferred to the reactor walls. This is a very dangerous condition that can initiate a thermal runaway.[21]
Solution:
-
Evaluate Your Agitation System:
-
Impeller Type & Position: Is the impeller appropriate for the viscosity and volume of your reaction? An anchor stirrer may be ineffective for a low-viscosity system, while a pitched-blade turbine is better for promoting axial flow and bulk blending.[17] The impeller should be positioned correctly to ensure proper turnover of the reactor contents.
-
Baffles: In larger reactors, baffles are crucial to prevent vortexing and promote top-to-bottom mixing. A central vortex can give the appearance of good mixing while the bulk of the liquid remains poorly mixed.
-
-
Check for Phase Separation or Solids: If your reaction involves multiple liquid phases or the precipitation of solids, this can dramatically impact mixing efficiency and lead to localized heating. Ensure your agitation is sufficient to maintain a uniform slurry or emulsion.
-
Modify Reagent Introduction: Introduce the reagent into a highly turbulent zone, such as directly above or below the impeller, to ensure rapid dispersion. Avoid adding reagents near the reactor wall or on the surface of a poorly mixed liquid.
Problem: How do I determine a safe reagent addition rate before scaling up?
Cause: A safe addition rate is one that does not allow for a dangerous accumulation of unreacted starting material. This can only be determined through careful experimentation and analysis.
Solution:
-
Perform Reaction Calorimetry: Use a reaction calorimeter (RC1) or similar instrument to measure the heat flow in real-time during a small-scale, semi-batch experiment.[20]
-
Analyze the Heat Flow Profile:
-
The heat flow curve should ideally mirror the addition profile. This indicates that the reaction is fast and the reagent is being consumed as it is added.
-
If the heat flow continues to increase long after the addition is complete, it signifies a slow reaction and the accumulation of unreacted material. This accumulation represents a significant hazard, as a cooling failure could cause all the accumulated reagent to react at once.[18]
-
-
Model a Cooling Failure: Calorimetry software can simulate a cooling failure at any point during the addition. This allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains below the boiling point of the solvent or the decomposition temperature of any components.[18]
-
Apply a Safety Factor: The addition time determined from small-scale experiments should be adjusted for the reduced heat transfer capacity of the larger reactor. A common approach is to scale the addition time based on the change in the surface-area-to-volume ratio.
Problem: My cooling system is insufficient for the scaled-up reaction. What are my options?
Cause: The heat load from the reaction exceeds the design capacity of the reactor's jacketed cooling system. This is a common consequence of the surface-area-to-volume problem.[13]
Solution:
-
Procedural Modifications (Immediate):
-
Reduce Batch Size: Operate the reactor at a lower volume to reduce the total heat load.
-
Extend Addition Time: Significantly slow down the reagent feed to lower the instantaneous heat generation rate.[4]
-
Lower Reaction Temperature: If kinetics permit, running the reaction at a lower set point provides a larger temperature difference (ΔT) between the reaction mass and the cooling jacket, improving the heat transfer rate.
-
-
Engineering Controls (Long-Term):
-
Upgrade Cooling Utility: Use a colder cooling medium. Cryogenic cooling systems using liquid nitrogen can achieve temperatures of -100°C or below, providing a much greater driving force for heat removal compared to standard water or brine systems.[22]
-
Install Internal Cooling Coils: Adding internal cooling coils increases the available surface area for heat transfer within the reactor.
-
Use an External Heat Exchanger: Pump the reaction mixture through an external loop with a highly efficient heat exchanger. This is a very effective but more complex solution.[17]
-
Switch to Continuous Flow Chemistry: For highly exothermic reactions, moving from batch to a continuous flow reactor can be a transformative solution. The high surface-to-volume ratio of flow reactors provides vastly superior heat transfer, enabling safer and more efficient processing.[23]
-
Visualizations and Diagrams
Decision Workflow for Managing Temperature Overshoot
This diagram outlines the immediate steps to take if the reaction temperature exceeds the desired set point.
Caption: Decision tree for responding to a temperature overshoot event.
The Scale-Up Heat Transfer Problem
This diagram illustrates why heat removal becomes more challenging as reactor size increases.
Caption: The challenge of decreasing surface-area-to-volume ratio during scale-up.
Key Experimental Protocols
Protocol 1: Basic Exotherm Characterization using Reaction Calorimetry
Objective: To determine the heat of reaction and heat release rate for a semi-batch piperidine synthesis to inform safe scale-up.
Materials & Equipment:
-
Automated laboratory reactor with reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
-
Reactants, solvent, and standards for calibration.
-
Accurate dosing pump.
-
Temperature and pressure probes.
Procedure:
-
System Calibration: Perform a solvent-only run to calibrate the heat transfer coefficient (UA) of the reactor system. This is a critical baseline.
-
Reactor Charging: Charge the reactor with the initial solvent and starting material (e.g., pyridine derivative).
-
Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to stabilize. Ensure a flat baseline on the heat flow measurement for at least 15-20 minutes.
-
Controlled Reagent Addition: Begin adding the limiting reagent (e.g., hydrogenation catalyst slurry or other reactant) at a slow, constant, and pre-calculated rate using the dosing pump.
-
Data Acquisition: Continuously record the reactor temperature (Tr), jacket temperature (Tj), and heat flow throughout the addition and for a significant period afterward (e.g., 1-2 hours) to capture the full heat evolution.
-
Post-Reaction Analysis: After the reaction is complete and the heat flow has returned to the baseline, take a sample for analysis (e.g., GC, HPLC) to determine conversion.
-
Data Processing:
-
Integrate the area under the heat flow curve to calculate the total heat of reaction (Q).
-
Normalize Q by the moles of limiting reagent to get the molar enthalpy of reaction (ΔHrx).
-
Analyze the peak heat flow to determine the maximum heat release rate.
-
Use the data to model the adiabatic temperature rise and MTSR under a simulated cooling failure scenario.[18]
-
Data Summary Table
| Cooling Method | Typical Temp. Range (°C) | Pros | Cons | Best Suited For |
| Tap Water | 10 to 25 | Inexpensive, readily available. | Limited cooling capacity, temperature varies seasonally. | Lab scale, reactions with very mild exotherms. |
| Chiller/Circulator | -40 to 20 | Precise temperature control, reliable. | Higher capital cost, limited by chiller capacity. | Lab and pilot scale, precise temperature profiling.[24] |
| Brine System | -20 to 0 | Good capacity for moderate cooling needs. | Corrosive, requires specialized equipment. | Pilot and production scale. |
| Cryogenic (e.g., LN₂) | -100 or lower | Very high cooling capacity, rapid cooling.[22] | High operating cost, potential for localized freezing without proper injection tech.[22] | Reactions with extreme exotherms, rapid cooldown needs. |
References
- Heat Transfer and Process Scale-up. Mettler Toledo.
- Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
- The principle and application of production cooling process in pharmaceutical engineering. (2024).
- Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling. Praxair.
- Rules of Thumb: Scale-up. (2023). The Chemical Engineer.
- Reactor Scale-up from Lab to Commercial: Bridging the “Valley of Death”. Lattner, James R. Aidic.
- scale-up-of-a-batch-reactor. LearnChemE.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.
- Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog.
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- API Reactor Cooling — Chiller Solutions and Temperature Control Strategies. Lneya.
- Scale-Up of a Batch Reactor. Wolfram Demonstrations Project.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- PIPERIDINE For Synthesis. Alpha Chemika.
- Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals.
- What are the best tools for cooling chemical reactions? (2024). Asynt.
- How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog.
- Thermal runaway. Wikipedia.
- Runaway Chemical Reactions: Causes and Prevention. (2024). zeal.
- Runaway reactions, case studies, lessons learned. ARIA.
- Piperidine Synthesis. (2025). DTIC.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Information on the Reaction Calorimetry application. Syrris.
- Prevent Runaway Chemical Reactions. Mettler Toledo.
- Handling Reaction Exotherms – A Continuous Approach. (2022). Reveela.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Piperidine synthesis. Organic Chemistry Portal.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022).
- Review on loss prevention of chemical reaction thermal runaway: Principles and application. (2022). Semantic Scholar.
- A modular 3D printed isothermal heat flow calorimeter for reaction calorimetry in continuous flow. Reaction Chemistry & Engineering (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Handling Reaction Exotherms – A Continuous Approach – Reveela [reveela.com]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. lobachemie.com [lobachemie.com]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 14. aidic.it [aidic.it]
- 15. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
- 16. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 17. amarequip.com [amarequip.com]
- 18. mt.com [mt.com]
- 19. mt.com [mt.com]
- 20. syrris.com [syrris.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [praxair.co.in]
- 23. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 24. asynt.com [asynt.com]
1-(4-Amino-2-bromophenyl)piperidin-4-ol degradation pathways and prevention
Welcome to the technical support resource for 1-(4-Amino-2-bromophenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and experimenting with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My analytical results (HPLC, LC-MS) for this compound are inconsistent, showing new peaks and a decrease in the main peak area over a short time. What is happening?
A1: This is a classic sign of compound degradation. This compound possesses two key structural motifs prone to instability: an aromatic amine and a brominated phenyl ring. The aromatic amino group (-NH₂) is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1][2] This process can lead to the formation of colored by-products, including dimers, oligomers, and various oxidized species (e.g., nitroso, nitro compounds), which would appear as new peaks in your chromatogram.[1][3] It is critical to perform a forced degradation study to understand the compound's vulnerabilities under your specific experimental conditions.[4][5]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its chemical structure, several degradation pathways are plausible under common laboratory conditions:
-
Oxidative Degradation: This is the most significant concern. The electron-rich aromatic amine can be easily oxidized. The reaction often proceeds through a radical cation intermediate, leading to complex outcomes such as dimerization (forming azo compounds) or polymerization, resulting in insoluble materials or a visible color change in the sample.[1][6] The tertiary amine within the piperidine ring is also a potential site for oxidation, which could yield an N-oxide.
-
Photodegradation: Aromatic and brominated compounds can be sensitive to light, particularly UV radiation. Light exposure can provide the energy needed to initiate homolytic cleavage of the Carbon-Bromine bond or energize the aromatic system, triggering radical-based degradation cascades.
-
Thermal Degradation: While generally more stable than many aliphatic amines, elevated temperatures can accelerate oxidative processes. At very high temperatures, thermal degradation of brominated aromatic compounds can lead to debromination and the formation of various brominated phenols or benzenes.[7][8][9]
-
Acid/Base Hydrolysis: While the core structure is generally resistant to hydrolysis, extreme pH conditions, especially when combined with heat, could potentially affect the molecule's stability over extended periods. Forced degradation studies are the best way to confirm its stability profile across the pH spectrum.[10]
Q3: I've noticed my solid-state sample changing color from off-white to a brownish or purplish hue. Is it still usable?
A3: A visible color change is a strong indicator of oxidative degradation. Aromatic amines are notorious for forming highly colored, conjugated by-products upon oxidation.[1] While the bulk of the sample may still be the parent compound, the presence of these impurities means the material is no longer pure. For quantitative experiments, biological assays, or use as a reference standard, the material should be repurified (e.g., by column chromatography or recrystallization) or a fresh, pure batch should be used. Using the discolored material will introduce unknown variables and likely lead to non-reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.
Caption: Troubleshooting workflow for compound instability.
Scenario 1: Appearance of an Unknown Peak During a Reaction in Methanol
-
Problem: You are running a reaction and your in-process control (IPC) by HPLC shows a significant new peak that is not your starting material or expected product.
-
Causality Analysis: Aromatic amines can be oxidized by dissolved oxygen in solvents, a process that can be accelerated by the polarity of the solvent and trace metal impurities.
-
Troubleshooting Steps:
-
Blank Run: Prepare a solution of this compound in the same batch of methanol and stir it under the same reaction conditions (temperature, time) but without any other reagents.
-
Inert Atmosphere: Repeat the blank run, but this time, thoroughly degas the methanol (e.g., by sparging with argon or nitrogen for 15-20 minutes) and maintain the solution under an inert atmosphere.
-
Analysis: Analyze both samples by HPLC. If the unknown peak is present in the first blank but absent or significantly reduced in the second, oxidative degradation is the confirmed cause.
-
-
Prevention: Always use freshly degassed solvents for reactions and sample preparation. Store solutions under an inert atmosphere (N₂ or Ar) and consider adding a radical scavenger like butylated hydroxytoluene (BHT) in trace amounts if compatible with your downstream process.
Scenario 2: Loss of Compound in an LC-MS Autosampler During a Long Sequence
-
Problem: The peak area of your compound consistently decreases for samples that have been sitting in the autosampler for several hours.
-
Causality Analysis: Autosamplers are often not light-proof and can warm up during operation. This combination of light exposure and moderate heat can be sufficient to cause degradation over time.
-
Troubleshooting Steps:
-
Control Vials: Place three vials of the same sample in the autosampler. Analyze one immediately, one after 4 hours, and one after 12 hours.
-
Protected Vials: Prepare another set of three vials, but this time use amber glass or wrap the vials in aluminum foil. Analyze them on the same schedule.
-
Temperature Control: If your autosampler has temperature control, repeat the experiment at a reduced temperature (e.g., 4 °C).
-
-
Prevention: Use amber vials to protect samples from light.[11] If degradation persists, use a refrigerated autosampler. For maximum stability, prepare samples immediately before analysis whenever possible.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying degradation pathways and developing stability-indicating analytical methods.[4][5]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and/or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is your unstressed control (T=0 sample).
-
Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a parallel set in amber vials for photostability assessment.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Use the stock solution. Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample (in a quartz cuvette or clear vial) to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.
-
Dilute all samples to ~0.1 mg/mL with 50:50 methanol:water.
-
Analyze all stressed samples and the control sample by a suitable reverse-phase HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks, a decrease in the main peak area, and changes in the baseline. Mass spectrometry data is invaluable for identifying the mass of the degradant products.
Data Summary Table (Hypothetical Results)
| Stress Condition | Incubation Time (h) | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (RT, min) | Observations |
| Control (T=0) | 0 | 100.0 | 0.0 | - | Clear, colorless |
| 0.1 M HCl, 60°C | 24 | 98.5 | 1.5 | 4.2 | No color change |
| 0.1 M NaOH, 60°C | 24 | 95.2 | 4.8 | 5.8 | Slight yellowing |
| 3% H₂O₂, RT | 8 | 75.4 | 24.6 | 7.1, 8.3 | Solution turned dark brown |
| 80°C Heat | 48 | 92.1 | 7.9 | 7.1 | Slight darkening of solution |
| Photolysis | 24 | 88.6 | 11.4 | 6.5 | Yellow precipitate formed |
Prevention and Best Practices
To ensure the long-term stability and integrity of this compound, adhere to the following storage and handling guidelines.
Caption: Decision tree for selecting storage conditions.
-
For Solid Compound:
-
Storage: Store in an airtight, amber glass vial to protect from light and moisture.[11]
-
Atmosphere: For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Temperature: For long-term storage (>6 months), store at -20°C. For short-term use, storage at 2-8°C is acceptable.
-
-
For Solutions:
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents (e.g., DMSO, Acetonitrile). Aromatic amines are generally less stable in protic solvents like methanol or ethanol if not properly deoxygenated.
-
pH: If preparing aqueous solutions, use a buffer to maintain a neutral or slightly acidic pH (pH 5-7), as extreme pH can catalyze degradation.
-
Storage: Prepare stock solutions at a high concentration. Aliquot into single-use amounts to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
-
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Available at: [Link]
-
Jáky, K., & Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
-
Lentini, G., et al. (2017). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]
-
Jáky, K., & Blazsó, M. (2001). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
Verma, P., et al. (2022). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Sekar, K., & S, K. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate. Available at: [Link]
-
Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol A derivative. ResearchGate. Available at: [Link]
-
Harahap, Y., et al. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
-
Minero, C. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. Available at: [Link]
-
Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. ACS Publications. Available at: [Link]
-
Siddiqui, F. A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Sustainability. (n.d.). Aromatic Amine Pollution. Sustainability. Available at: [Link]
-
Miras, H. N., et al. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. PMC - NIH. Available at: [Link]
-
Miras, H. N., et al. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Publications. Available at: [Link]
-
Rodayan, A., et al. (2022). Tracking Aromatic Amines from Sources to Surface Waters. PMC - PubMed Central. Available at: [Link]
-
Lepaumier, H., et al. (2009). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
Sources
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(4-Bromophenyl)piperidin-4-ol | 1226154-84-2 [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to the Comparative Bioactivity of 1-(4-Amino-2-bromophenyl)piperidin-4-ol and Its Analogs as Potential Kinase Inhibitors
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal core for developing targeted therapeutics. This guide focuses on a specific, yet representative, member of this class: 1-(4-Amino-2-bromophenyl)piperidin-4-ol (hereafter designated as the "Parent Compound").
While direct, extensive bioactivity data for this exact molecule is not prevalent in public literature, its structure, featuring a 4-aminopiperidine moiety, shares critical features with numerous documented kinase inhibitors.[2][3][4] Notably, the Protein Kinase B (Akt) signaling pathway, a crucial regulator of cell survival and proliferation that is frequently deregulated in cancer, has been successfully targeted by compounds containing the 4-amino-1-(phenyl)piperidine framework.[2][3]
This guide, therefore, provides a comprehensive framework for evaluating the bioactivity of the Parent Compound and its rationally designed analogs. We will proceed under the scientifically-grounded hypothesis that these molecules function as ATP-competitive inhibitors of Akt. We will explore the structure-activity relationships (SAR) through a comparative analysis of hypothetical, yet plausible, experimental data, and provide detailed, validated protocols for researchers to conduct such an evaluation in their own laboratories.
Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol-3 kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival.[2] In many human cancers, this pathway is hyperactivated, making its components, particularly the serine/threonine kinase Akt, a prime target for therapeutic intervention.[4][5] The Parent Compound's structure is analogous to known ATP-competitive inhibitors that bind to the kinase domain of Akt, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-survival signal.[2][3]
Caption: The PI3K/Akt signaling pathway and the proposed point of intervention.
Rational Design of Analogs for SAR Exploration
To understand the structure-activity relationship (SAR), we propose a series of analogs based on systematic modifications to the Parent Compound. This strategy allows for the evaluation of how changes in steric, electronic, and hydrogen-bonding properties at different positions on the scaffold affect target potency and selectivity.
-
Parent Compound: this compound
-
Analog A (Halogen Substitution): 1-(4-Amino-2-chloro phenyl)piperidin-4-ol
-
Rationale: To probe the effect of steric bulk and electronegativity at the 2-position of the phenyl ring. Chlorine is smaller and slightly less electronegative than bromine.
-
-
Analog B (Amino Group Modification): N -(4-(4-hydroxypiperidin-1-yl)-3-bromophenyl)acetamide
-
Rationale: To determine the importance of the basic primary amine. Converting it to a neutral, hydrogen-bond-donating/accepting acetamide group drastically alters its physicochemical properties.
-
-
Analog C (Piperidine Core Modification): 1-(4-Amino-2-bromophenyl)piperidin-4-one
-
Rationale: To assess the role of the 4-hydroxyl group. Replacing the hydrogen-bond-donating alcohol with a hydrogen-bond-accepting ketone explores changes in interaction within the kinase ATP-binding pocket.
-
Comparative Bioactivity Profile (Hypothetical Data)
The following tables summarize plausible data that could be generated from the experimental protocols described later in this guide. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity Index (PKA/Avg. Akt) |
|---|---|---|---|---|---|
| Parent Compound | 55 | 68 | 61 | >10,000 | >164x |
| Analog A (2-Chloro) | 25 | 31 | 28 | >10,000 | >357x |
| Analog B (Acetamide) | 8,500 | 9,100 | 8,800 | >20,000 | ~2x |
| Analog C (4-Keto) | 450 | 510 | 490 | >15,000 | >31x |
| AZD5363 (Control) | 2 | 13 | 9 | 1,500 | ~187x |
IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. Selectivity Index: Ratio of off-target (PKA) inhibition to on-target (Akt) inhibition. A higher value is desirable.
Table 2: Cellular Activity Profile
| Compound | BT474 Cell Proliferation IC₅₀ (nM) | MCF10A Cell Proliferation IC₅₀ (nM) | Therapeutic Index (MCF10A/BT474) |
|---|---|---|---|
| Parent Compound | 150 | 2,500 | 16.7 |
| Analog A (2-Chloro) | 70 | 2,100 | 30.0 |
| Analog B (Acetamide) | >10,000 | >10,000 | N/A |
| Analog C (4-Keto) | 1,200 | 8,000 | 6.7 |
| AZD5363 (Control) | 35 | 950 | 27.1 |
BT474: A human breast cancer cell line with hyperactivated Akt signaling. MCF10A: A non-tumorigenic human breast epithelial cell line. Therapeutic Index: A measure of a drug's safety margin. A higher value indicates more selective toxicity towards cancer cells.
Interpretation of Hypothetical SAR
-
Effect of Phenyl Ring Substitution: The improved potency of Analog A (2-Chloro) over the Parent Compound suggests that reducing steric bulk at the 2-position is favorable for binding, a common theme in optimizing kinase inhibitors.[3]
-
Importance of the Primary Amine: The dramatic loss of activity in Analog B (Acetamide) strongly indicates that the basicity and/or hydrogen-bonding capability of the 4-amino group is critical for target engagement. This moiety likely forms a key salt bridge or hydrogen bond with a residue in the ATP-binding pocket, an interaction that is lost upon acetylation.[2]
-
Role of the 4-Hydroxyl Group: The reduced, but not abolished, activity of Analog C (4-Keto) implies that the 4-hydroxyl group contributes to potency, perhaps through a hydrogen bond, but is not as essential as the 4-amino group. The ketone may still function as a hydrogen bond acceptor, partially preserving activity.
Experimental Protocols
The following are detailed, self-validating protocols for assessing the bioactivity of novel small molecules against kinase targets.
Protocol 1: In Vitro Kinase Inhibition Assay
Principle: This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by the Akt kinase. Inhibition of the kinase by a compound results in a decreased FRET signal.
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting at a top concentration of 1 mM. Transfer 50 nL of each concentration to a low-volume 384-well assay plate. Include DMSO-only wells for "no inhibition" controls and wells with a known potent inhibitor for "full inhibition" controls.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in kinase assay buffer containing the desired Akt isoform and a ULight™-labeled substrate peptide (e.g., ULight™-GSK-3β).
-
Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate. Immediately add 5 µL of a 2X ATP solution (at a concentration equal to the Kₘ for the enzyme) to initiate the reaction.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA and a Europium (Eu)-labeled anti-phospho-substrate antibody.
-
Readout: Incubate for an additional 60 minutes to allow for antibody binding, then read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of the 665 nm (acceptor) to 620 nm (donor) emissions. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation/Cytotoxicity Assay
Principle: This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells. A decrease in ATP signifies either cytotoxic or cytostatic effects of the compound.[6]
Caption: Workflow for a luminescence-based cell viability assay.
Methodology:
-
Cell Seeding: Plate BT474 (cancer) and MCF10A (non-cancer) cells in white, clear-bottom 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium.
-
Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compounds in culture medium and add them to the cells. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the IC₅₀ for cell proliferation inhibition.
Protocol 3: Western Blot for Cellular Target Engagement
Principle: This protocol directly assesses whether a compound inhibits Akt kinase activity within the cell by measuring the phosphorylation status of a known downstream substrate, GSK3β, via immunoblotting.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment: Seed BT474 cells in 6-well plates and grow to 80-90% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC₅₀) for 2 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration, denature by boiling in Laemmli buffer, and load 20 µg of protein per lane onto a 10% polyacrylamide gel.
-
Protein Transfer: Separate proteins via electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour in 5% BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody against phosphorylated GSK3β (Ser9).
-
Wash the membrane and incubate for 1 hour with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing: To ensure equal protein loading and to assess total protein levels, strip the membrane and re-probe sequentially with antibodies against total GSK3β, total Akt, and a loading control like β-Actin. A reduction in the pGSK3β/Total GSK3β ratio indicates successful target engagement.
Conclusion
This guide provides a robust, scientifically-grounded framework for the systematic evaluation of this compound and its analogs. By combining rational analog design with validated in vitro and cellular assays, researchers can efficiently elucidate the structure-activity relationships that govern the bioactivity of this chemical series. The hypothetical data presented herein illustrates how specific structural modifications can profoundly impact potency, selectivity, and cellular efficacy. Following these protocols will enable drug development professionals to make data-driven decisions, advancing promising compounds from initial hits to validated leads in the complex but critical field of kinase inhibitor discovery.
References
- bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications.
- bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. PMC - NIH.
-
Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. Available at: [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]
-
Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Semantic Scholar. Available at: [Link]
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. Available at: [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available at: [Link]
- 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. Google Patents.
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
-
Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. NIH. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC - PubMed Central. Available at: [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. The University of Manchester Research Explorer. Available at: [Link]
-
Structure-Activity Studies of Novel di-substituted[6][7][8]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at: [Link]
-
Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. PubMed. Available at: [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
-
68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. NCBI. Available at: [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. National Information and Documentation Center on Narcotic Drugs, Psychotropic Substances and Precursors. Available at: [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Brominated vs. Non-Brominated Phenylpiperidines
Introduction: The Phenylpiperidine Scaffold and the Strategic Role of Bromination
The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for a multitude of clinically significant therapeutic agents.[1][2] From the potent opioid analgesic fentanyl to the prototypical meperidine, this "privileged structure" has demonstrated remarkable versatility in modulating various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][3][4] The development of novel phenylpiperidine derivatives is a continuous effort aimed at refining pharmacological profiles to enhance potency, selectivity, and metabolic stability while minimizing adverse effects.[5]
A key strategy in this optimization process is the halogenation of the phenyl ring. The introduction of a bromine atom, in particular, can profoundly alter a molecule's interaction with its biological target. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of brominated versus non-brominated phenylpiperidines, synthesizing experimental data to explain the causal effects of this single atomic substitution on receptor affinity, functional activity, and pharmacokinetic properties. We will explore the underlying physicochemical principles and provide field-proven experimental protocols for researchers engaged in drug development.
The Core Phenylpiperidine Pharmacophore
The pharmacological activity of a phenylpiperidine derivative is dictated by the interplay of its three key components: the basic nitrogen of the piperidine ring, the orientation of the phenyl group, and the nature of the substituents on both rings. The protonatable nitrogen typically forms a crucial ionic bond with an acidic residue (e.g., Aspartate) in the receptor binding pocket, while the phenyl ring engages in hydrophobic and van der Waals interactions.[6]
Caption: The fundamental 4-phenylpiperidine chemical structure.
The Bromine Effect: A Comparative Analysis of Activity
The substitution of a hydrogen atom with bromine introduces significant changes to the phenyl ring's properties. Bromine is larger, more lipophilic, and possesses strong electron-withdrawing capabilities due to its electronegativity. These changes directly influence how the molecule "fits" and "interacts" with its target receptor.
Modulation of Receptor Binding Affinity
The position of the bromine atom (ortho, meta, or para) is critical. Its placement can either enhance binding by facilitating new interactions or diminish it through steric hindrance.
-
Steric Influence : A bulky bromine atom can dictate the preferred conformation of the phenyl ring (axial vs. equatorial), which in turn affects the molecule's overall shape and ability to fit into a binding pocket.[7] For some receptors, a specific conformation is required for optimal binding.
-
Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the phenyl ring. This can influence cation-π or other non-covalent interactions between the ring and aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) within the receptor.
-
Lipophilicity : Increased lipophilicity from bromine substitution can enhance binding to hydrophobic pockets within a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy.
Quantitative Comparison of Analgesic Potency
A systematic study on a closely related series of 1-methyl-4-phenyl-4-piperidinol ethyl esters demonstrates the profound and position-dependent impact of halogenation on analgesic potency. A lower ED50 value signifies higher potency.[8]
| Compound (Substitution on Phenyl Ring) | Analgesic Potency (ED50 in mg/kg, mice) | Fold Change vs. Unsubstituted |
| Unsubstituted | 11.0 | 1.0 (Reference) |
| para-Fluoro | 3.5 | 3.1x more potent |
| para-Chloro | 1.1 | 10.0x more potent |
| para-Bromo | 1.0 | 11.0x more potent |
| meta-Chloro | 7.0 | 1.6x more potent |
| ortho-Chloro | >50 | >4.5x less potent |
Data synthesized from a study by C.C. Chao and A.P. Roszkowski, as presented by BenchChem.[8]
This data clearly illustrates that a para-bromine substitution provides the most significant enhancement in potency within this series, suggesting an optimal interaction in the corresponding receptor pocket. Conversely, an ortho substitution drastically reduces activity, likely due to steric clash.
Alteration of Functional Activity (Efficacy)
High binding affinity does not guarantee desired biological activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.[4] Bromination can fine-tune this functional response. For instance, in the development of κ-opioid receptor (κOR) agonists, the introduction of different substituents can significantly alter functional activity, sometimes in ways not predicted by simpler scaffolds.[9] While specific comparative data for brominated vs. non-brominated phenylpiperidines is sparse, the principle holds that the electronic and steric changes induced by bromine can influence the conformational change in the receptor that is necessary for signal transduction (e.g., G-protein coupling), thereby modulating efficacy.
Impact on Pharmacokinetics and Metabolism
The journey of a drug to its target is as critical as its binding. Bromination significantly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability : A common metabolic pathway for phenyl rings is aromatic hydroxylation, often at the para position, by Cytochrome P450 (CYP) enzymes.[1] Placing a bromine atom at this position effectively blocks this metabolic hotspot, which can increase the drug's half-life and duration of action.
-
Blood-Brain Barrier (BBB) Penetration : The brain is a common target for phenylpiperidine drugs. Entry into the central nervous system is often limited by efflux transporters like P-glycoprotein (P-gp) at the BBB. The affinity of a compound for P-gp can determine its brain concentration.[10][11] While some opioids are known P-gp substrates, modifications like bromination can alter this interaction. Increased lipophilicity may enhance passive diffusion across the BBB, but it can also increase affinity for P-gp. This dual effect must be experimentally validated.
Caption: Causal pathway of how bromination impacts biological activity.
Experimental Protocols for SAR Validation
To rigorously compare brominated and non-brominated analogues, a series of standardized, self-validating in vitro assays are essential. The following protocols describe the determination of binding affinity and functional activity at monoamine transporters, which are common targets for phenylpiperidine derivatives alongside opioid receptors.
Experimental Workflow Overview
Caption: General workflow for comparative pharmacological profiling.
Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.
Objective: To calculate the inhibitor constant (Kᵢ) of brominated and non-brominated phenylpiperidines at a specific receptor (e.g., Dopamine Transporter, DAT).
Materials:
-
Cell membranes from HEK293 cells stably expressing the human Dopamine Transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a potent DAT ligand).
-
Non-specific binding control: GBR 12909 or cocaine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compounds: Brominated and non-brominated phenylpiperidines dissolved in DMSO (10 mM stock).
-
96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.
Methodology:
-
Compound Preparation : Perform serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup (in triplicate) :
-
Total Binding : Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kₑ), and 50 µL of cell membranes.
-
Non-Specific Binding (NSB) : Add 50 µL of the non-specific control (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 50 µL of cell membranes.
-
Test Compound : Add 50 µL of the diluted test compound, 50 µL of radioligand, and 50 µL of cell membranes.
-
-
Incubation : Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing : Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification : Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12][13]
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay (Functional Potency)
This assay measures the functional ability of a compound to block the transport of dopamine into a cell, providing its potency (IC₅₀) as a transporter inhibitor.[14]
Objective: To determine the IC₅₀ of brominated and non-brominated phenylpiperidines for the inhibition of dopamine uptake via hDAT.
Materials:
-
HEK293 cells stably expressing hDAT, grown to confluence in 96-well plates.
-
Radiolabeled substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Test Compounds and controls as in Protocol 1.
Methodology:
-
Cell Preparation : Wash the cultured cells twice with warm KRH buffer.
-
Pre-incubation : Add 50 µL of KRH buffer containing the desired concentration of the test compound (or buffer for control) to each well. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake : Add 50 µL of KRH buffer containing [³H]Dopamine (at a final concentration near its Kₘ for the transporter) to each well to initiate the uptake reaction.
-
Incubation : Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake : Rapidly aspirate the buffer and wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular [³H]Dopamine.
-
Cell Lysis : Add a lysis buffer (e.g., 1% SDS) to each well to release the intracellular radioactivity.
-
Quantification : Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and count using a scintillation counter.
-
Data Analysis :
-
Define 100% uptake from the control wells (no inhibitor) and 0% uptake from wells with a high concentration of a known potent inhibitor (e.g., GBR 12909).
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The strategic bromination of the phenyl ring in phenylpiperidine scaffolds is a powerful tool for modulating pharmacological activity. Experimental data demonstrates that the position of the bromine atom critically influences receptor binding and potency, with para-substitution often yielding significant gains in activity.[8] This is attributed to a combination of enhanced lipophilicity, favorable steric interactions, and the blocking of key metabolic sites.
This comparative guide underscores the necessity of empirical validation. The causal links between structure and activity, from physicochemical properties to pharmacokinetic and pharmacodynamic outcomes, must be systematically investigated using robust in vitro and in vivo models. Future research should focus on generating more direct comparative data for a wider range of brominated phenylpiperidines across various receptor families. Exploring the effects on transporter efflux (a measure of substrate-like activity) and investigating di- and tri-brominated analogues could uncover novel candidates with highly optimized therapeutic profiles for treating pain, neurological disorders, and other conditions.
References
-
Title: Exploration of the SAR Connection between Morphinan- and Arylacetamide-Based κ Opioid Receptor (κOR) Agonists Using the Strategy of Bridging Source: ACS Chemical Neuroscience, 2021 URL: [Link]
-
Title: Structure activity relationship of Opiods Source: Slideshare URL: [Link]
-
Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician, 2014 URL: [Link]
-
Title: Opioid Pharmacology Source: Pain Physician, 2008 URL: [Link]
-
Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL: [Link]
-
Title: Conformation-activity study of 4-phenylpiperidine analgesics Source: Journal of Medicinal Chemistry, 1984 URL: [Link]
-
Title: Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines Source: NIDA Research Monograph, 1986 URL: [Link]
-
Title: Behavioral effects of phenylpiperidine narcotic antagonists Source: Pharmacology Biochemistry and Behavior, 1982 URL: [Link]
-
Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands Source: Journal of Medicinal Chemistry, 1992 URL: [Link]
-
Title: Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 Source: Bioorganic & Medicinal Chemistry Letters, 2007 URL: [Link]
-
Title: Fentanyl Analogs: Structure-Activity-Relationship Study Source: Current Medicinal Chemistry, 2005 URL: [Link]
-
Title: 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents Source: Journal of Medicinal Chemistry, 1992 URL: [Link]
-
Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review Source: RSC Advances, 2021 URL: [Link]
-
Title: Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking Source: PLOS ONE, 2020 URL: [Link]
-
Title: In vitro P-glycoprotein affinity for atypical and conventional antipsychotics Source: Life Sciences, 2004 URL: [Link]
-
Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: Current Protocols in Pharmacology, 2017 URL: [Link]
-
Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: Analytical Chemistry, 2022 URL: [Link]
-
Title: Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide Source: Drug and Alcohol Dependence, 2023 URL: [Link]
-
Title: The Impact of P-Glycoprotein on Opioid Analgesics: What's the Real Meaning in Pain Management and Palliative Care? Source: International Journal of Molecular Sciences, 2021 URL: [Link]
-
Title: Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists Source: ResearchGate URL: [Link]
-
Title: Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation Source: The Journal of Neuroscience, 2011 URL: [Link]
-
Title: Evaluation of the P-glycoprotein (Abcb1) affinity status of a series of morphine analogs: Comparative study with meperidine analogs to identify opioids with minimal P-glycoprotein interactions Source: European Journal of Pharmaceutical Sciences, 2014 URL: [Link]
-
Title: In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice Source: Frontiers in Pharmacology, 2018 URL: [Link]
-
Title: Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis Source: International Journal of Molecular Sciences, 2019 URL: [Link]
-
Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PubMed Central URL: [Link]
- Title: Synthetic method of 1-(4-bromophenyl)
-
Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: ResearchGate URL: [Link]
Sources
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Frontiers | In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice [frontiersin.org]
- 6. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
- 7. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploration of the SAR Connection between Morphinan- and Arylacetamide-Based κ Opioid Receptor (κOR) Agonists Using the Strategy of Bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro P-glycoprotein affinity for atypical and conventional antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the P-glycoprotein (Abcb1) affinity status of a series of morphine analogs: Comparative study with meperidine analogs to identify opioids with minimal P-glycoprotein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Showdown: Differentiating Isomers of 1-(4-Amino-2-bromophenyl)piperidin-4-ol
A Technical Guide for Researchers
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of the constitutional isomers of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a substituted aminophenyl-piperidinol with potential applications in medicinal chemistry. We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering a roadmap for unambiguous isomer identification.
The primary isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 1-(4-Amino-3-bromophenyl)piperidin-4-ol
-
Isomer C: 1-(2-Amino-4-bromophenyl)piperidin-4-ol
Understanding the distinct spectroscopic signatures of these isomers is crucial for ensuring the synthesis of the desired compound and for regulatory compliance.
Experimental Methodologies
A standardized approach to sample preparation and analysis is critical for reproducible and comparable results. The following protocols outline the recommended procedures for acquiring NMR, FT-IR, and MS data for the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR.
-
2D NMR (COSY, HSQC): If further structural confirmation is needed, two-dimensional experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a modern FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is advantageous for confirming the elemental composition.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Spectroscopic Comparison of Isomers
The following sections detail the anticipated differences in the spectroscopic data for the three isomers. These predictions are based on established principles of structure-spectra correlations.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is the most diagnostic for differentiating these constitutional isomers. The substitution pattern on the phenyl ring dictates the chemical shifts and coupling constants of the aromatic protons.
| Proton | Isomer A (4-Amino-2-bromo) | Isomer B (4-Amino-3-bromo) | Isomer C (2-Amino-4-bromo) |
| Aromatic H | Doublet (δ ~7.2-7.4 ppm, J ≈ 2 Hz) Doublet of doublets (δ ~6.7-6.9 ppm, J ≈ 8, 2 Hz) Doublet (δ ~6.5-6.7 ppm, J ≈ 8 Hz) | Doublet (δ ~7.0-7.2 ppm, J ≈ 2 Hz) Doublet of doublets (δ ~6.8-7.0 ppm, J ≈ 8, 2 Hz) Doublet (δ ~6.6-6.8 ppm, J ≈ 8 Hz) | Doublet (δ ~7.1-7.3 ppm, J ≈ 8 Hz) Doublet of doublets (δ ~6.9-7.1 ppm, J ≈ 8, 2 Hz) Doublet (δ ~6.7-6.9 ppm, J ≈ 2 Hz) |
| Piperidinyl H (axial/equatorial) | Multiplets (δ ~1.5-3.5 ppm) | Multiplets (δ ~1.5-3.5 ppm) | Multiplets (δ ~1.5-3.5 ppm) |
| -NH₂ | Broad singlet (δ ~4.5-5.5 ppm) | Broad singlet (δ ~5.0-6.0 ppm) | Broad singlet (δ ~4.0-5.0 ppm) |
| -OH | Broad singlet (δ ~4.0-5.0 ppm) | Broad singlet (δ ~4.0-5.0 ppm) | Broad singlet (δ ~4.0-5.0 ppm) |
Rationale:
-
Isomer A: The proton ortho to the bromine is expected to be the most downfield in the aromatic region. The coupling pattern will be a distinct three-proton system.
-
Isomer B: The bromine is meta to the piperidinyl group, which will influence the chemical shifts of the adjacent protons differently compared to Isomer A.
-
Isomer C: The amino group is ortho to the piperidinyl substituent, which will likely cause a greater upfield shift of the adjacent aromatic protons due to its strong electron-donating effect.[1]
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons are highly sensitive to the positions of the substituents.
| Carbon | Isomer A (4-Amino-2-bromo) | Isomer B (4-Amino-3-bromo) | Isomer C (2-Amino-4-bromo) |
| C-Br | ~110-115 ppm | ~115-120 ppm | ~112-118 ppm |
| C-NH₂ | ~145-150 ppm | ~140-145 ppm | ~142-147 ppm |
| C-N(piperidinyl) | ~148-153 ppm | ~150-155 ppm | ~140-145 ppm |
| Other Aromatic C | 3 signals | 3 signals | 3 signals |
| Piperidinyl C | 3 signals (~40-70 ppm) | 3 signals (~40-70 ppm) | 3 signals (~40-70 ppm) |
Rationale:
The chemical shifts of the ipso-carbons (the carbons directly attached to the substituents) are particularly informative. The carbon attached to the bromine will be significantly shielded, while the carbon attached to the amino group will be deshielded. The relative positions of these substituents will cause predictable shifts in the other aromatic carbons. Ortho- and para-effects of the amino group will cause shielding of the respective carbons, while the bromine will have a deshielding effect on the ortho and para carbons.[2]
FT-IR Spectroscopy
The infrared spectra will show characteristic bands for the functional groups present. While many bands will be similar across the isomers, subtle shifts in the positions and intensities of the N-H and C-N vibrations, as well as the aromatic C-H out-of-plane bending region, can be used for differentiation.
| Vibrational Mode | Isomer A (4-Amino-2-bromo) | Isomer B (4-Amino-3-bromo) | Isomer C (2-Amino-4-bromo) |
| O-H Stretch (alcohol) | Broad, ~3200-3400 cm⁻¹ | Broad, ~3200-3400 cm⁻¹ | Broad, ~3200-3400 cm⁻¹ |
| N-H Stretch (amine) | Two bands, ~3350-3450 cm⁻¹ | Two bands, ~3350-3450 cm⁻¹ | Two bands, ~3350-3450 cm⁻¹ |
| C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
| N-H Bend (amine) | ~1600-1640 cm⁻¹ | ~1600-1640 cm⁻¹ | ~1600-1640 cm⁻¹ |
| C-N Stretch (aromatic) | ~1250-1340 cm⁻¹ | ~1250-1340 cm⁻¹ | ~1250-1340 cm⁻¹ |
| C-O Stretch (alcohol) | ~1000-1100 cm⁻¹ | ~1000-1100 cm⁻¹ | ~1000-1100 cm⁻¹ |
| Aromatic C-H Bending | Distinct pattern for 1,2,4-trisubstitution | Distinct pattern for 1,3,4-trisubstitution | Distinct pattern for 1,2,4-trisubstitution |
Rationale:
The primary amine will exhibit two N-H stretching bands. The exact frequencies can be influenced by intramolecular hydrogen bonding, which may differ slightly between isomers. The most significant differences are expected in the "fingerprint" region, particularly the out-of-plane C-H bending vibrations between 700 and 900 cm⁻¹, which are characteristic of the aromatic substitution pattern.
Mass Spectrometry
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) can reveal differences in fragmentation patterns. The molecular ion peak will be the same for all isomers, but the relative abundances of the fragment ions may differ. Due to the presence of bromine, a characteristic M and M+2 isotopic pattern will be observed.[3][4]
| Ion | Isomer A (4-Amino-2-bromo) | Isomer B (4-Amino-3-bromo) | Isomer C (2-Amino-4-bromo) |
| [M+H]⁺ | m/z 271/273 | m/z 271/273 | m/z 271/273 |
| Major Fragments | Loss of H₂O, cleavage of piperidine ring, loss of Br | Loss of H₂O, cleavage of piperidine ring, loss of Br | Loss of H₂O, cleavage of piperidine ring, loss of Br |
Rationale:
While the primary fragmentation pathways (loss of water from the alcohol, alpha-cleavage of the piperidine ring) will be common to all isomers, the steric hindrance and electronic effects of the bromine and amino groups at different positions may influence the probability of certain fragmentation channels. For instance, an ortho-substituent (as in Isomers A and C) might promote or hinder specific fragmentation pathways compared to the meta-substituted Isomer B. Positional isomers can sometimes be distinguished by the relative intensities of their fragment ions in the MS/MS spectrum.[5][6]
Visualizing the Workflow and Structures
Caption: Chemical structures of the constitutional isomers. (Note: Placeholder images are used. Actual structures differ in the substitution pattern on the phenyl ring).
Conclusion
The unambiguous identification of constitutional isomers of this compound is readily achievable through a multi-technique spectroscopic approach. While each technique provides valuable information, the combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry creates a robust and self-validating system for structural elucidation. The most definitive information for distinguishing these isomers is derived from the chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum. This guide provides the foundational knowledge and expected spectroscopic characteristics to aid researchers in the confident identification of these and structurally related compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Breitmaier, E., & Voelter, W. (2000). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
- de Hoffmann, E., & Stroobant, V. (2007).
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]
-
Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2015). Journal of Analytical Science and Technology. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
Sources
- 1. The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Validated High-Performance Liquid Chromatography Method for the Quantification of 1-(4-Amino-2-bromophenyl)piperidin-4-ol: A Comparative Guide
In the landscape of pharmaceutical research and development, the rigorous quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the developed HPLC method, its validation according to stringent regulatory standards, and a comparative analysis against alternative analytical techniques. The methodologies and validation protocols are presented with a focus on the scientific rationale behind each decision, ensuring a robust and reproducible analytical procedure.
Rationale for HPLC Method Development
The selection of an appropriate analytical technique is paramount. For a compound like this compound, which possesses a UV-absorbing aromatic ring and a polar piperidinol moiety, reversed-phase HPLC with UV detection presents a logical and efficient choice. This technique offers a balance of specificity, sensitivity, and cost-effectiveness, making it well-suited for routine quality control and stability testing.
The primary objective was to develop a method that is not only accurate and precise but also robust enough to be transferred between different laboratories and instruments. The chemical structure of the analyte, with its basic amino group and piperidine nitrogen, necessitates careful control of the mobile phase pH to ensure consistent peak shape and retention.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O | [1] |
| Molecular Weight | 271.15 g/mol | [1] |
| Predicted pKa | 14.73 ± 0.20 | [2] |
| Predicted LogP | 2.92 (approx.) | Based on similar structures like 4-(4-Bromophenyl)piperidine[3] |
The presence of the bromophenyl group suggests strong UV absorbance, likely in the 220-280 nm range, making UV detection a suitable choice. The predicted pKa indicates the basic nature of the molecule, guiding the selection of a slightly acidic mobile phase to ensure the analyte is in its protonated form, leading to better peak shape and retention on a C18 column.
The Validated HPLC Method: A Step-by-Step Protocol
This section details the optimized and validated HPLC method for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of approximately 100 µg/mL.
Method Validation: Ensuring Scientific Integrity
The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][6]
Caption: Workflow for HPLC method validation according to ICH Q2(R1).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The specificity of the method was demonstrated by analyzing a blank (diluent), a placebo (matrix without analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The method demonstrated excellent linearity over a concentration range of 10 µg/mL to 150 µg/mL.
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Linearity Range | 10 - 150 µg/mL |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 100.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
| Precision Level | % RSD (n=6) |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Detection and Quantification Limits (LOD & LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in chromatographic parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Comparison with Alternative Analytical Techniques
While the validated HPLC-UV method is highly suitable for its intended purpose, it is beneficial to understand its performance in the context of other available analytical techniques.
Caption: Comparison of analytical methods based on key performance parameters.
Comparison Summary:
| Technique | Principle | Pros | Cons |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Robust, reproducible, cost-effective, high throughput. | Moderate sensitivity compared to MS methods. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection.[7] | High sensitivity and specificity.[8] | Requires analyte to be volatile or derivatized; not suitable for thermally labile compounds. |
| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry.[6] | Excellent sensitivity and specificity, suitable for complex matrices.[9] | High equipment and maintenance costs. |
| TLC | Separation on a thin layer of adsorbent material.[10] | Simple, rapid, low cost, suitable for screening.[11] | Primarily qualitative or semi-quantitative, lower resolution and sensitivity.[12] |
Detailed Protocols for Alternative Methods:
Gas Chromatography-Mass Spectrometry (GC-MS) - A Hypothetical Protocol:
-
Derivatization: To a 1 mg/mL solution of the analyte in pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes to form the trimethylsilyl derivative.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Hypothetical Protocol:
-
LC Conditions: Use the same LC conditions as the validated HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the transition of the protonated parent ion to a specific product ion (e.g., [M+H]⁺ → fragment).
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature.
-
Thin-Layer Chromatography (TLC) - A Hypothetical Protocol:
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: Ethyl acetate:Methanol:Ammonia (85:10:5, v/v/v).
-
Application: Spot 5 µL of the sample and standard solutions.
-
Development: Develop the plate in a saturated chamber until the mobile phase reaches the solvent front.
-
Visualization: Visualize under UV light (254 nm) and by spraying with a suitable reagent like ninhydrin to detect the primary amine.
Conclusion
The validated reversed-phase HPLC method presented in this guide offers a reliable, accurate, and robust solution for the quantification of this compound. Its performance, validated against ICH guidelines, makes it highly suitable for routine quality control in a pharmaceutical setting.
The comparison with alternative techniques such as GC-MS, LC-MS/MS, and TLC provides a broader analytical perspective. While LC-MS/MS offers superior sensitivity and specificity, the HPLC-UV method stands out for its balance of performance, cost, and ease of use. GC-MS, although sensitive, is less practical due to the likely need for derivatization of this polar, non-volatile compound. TLC remains a valuable tool for rapid, qualitative screening. The choice of analytical method should always be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and economic considerations.
References
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(9), 1156-1159. Available from: [Link]
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ResearchGate. Available from: [Link]
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. Available from: [Link]
-
Mohammad, A., & Tiwari, S. (1995). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Planar Chromatography -- Modern TLC, 8(6), 481-483. Available from: [Link]
-
Gann, G., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-227. Available from: [Link]
-
Srivastava, S. P., & Dua, P. (1995). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. ResearchGate. Available from: [Link]
-
Otsuka, M., et al. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1). Available from: [Link]
-
Pérez-Mayán, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2927-2937. Available from: [Link]
-
Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Available from: [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]
-
Dias, D. A., et al. (2012). A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants. Journal of Chromatography B, 912, 8-15. Available from: [Link]
-
Gregoire, S., et al. (2012). LC-MS metabolomics of polar compounds. Analytical and Bioanalytical Chemistry, 404(5), 1263-1277. Available from: [Link]
-
Al-Sayyed, H., et al. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 29(2), 481. Available from: [Link]
-
Volpi, N. (2007). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available from: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Mykhailiuk, P. K. (2022). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)piperidin-4-one. Available from: [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. Available from: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available from: [Link]
-
Nyokong, T. (2018). UV-visible absorption spectra. ResearchGate. Available from: [Link]
-
Grigalevicius, S. (2018). Comparison of UV-vis absorption spectra. ResearchGate. Available from: [Link]
-
Campodonico, P. (2014). UV-vis spectra of piperidine. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Available from: [Link]
-
Aathithan, S. (2023). UV-Visible absorption spectra. ResearchGate. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-Amino-2-bromophenyl)piperidin-4-ol Derivatives
Abstract
The discovery and development of novel therapeutics require a meticulous evaluation of their safety and specificity. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of a promising class of compounds: 1-(4-Amino-2-bromophenyl)piperidin-4-ol derivatives. As these molecules progress through the drug discovery pipeline, understanding their potential off-target interactions is paramount to mitigating unforeseen adverse effects and ensuring clinical success. This document outlines a strategic, tiered approach to cross-reactivity screening, supported by detailed experimental protocols and comparative data, to empower researchers in making informed decisions for their drug development programs.
Introduction: The Imperative of Selectivity in Drug Design
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[1] Its derivatives are known to interact with a wide array of biological targets, including enzymes, G-protein-coupled receptors (GPCRs), and ion channels.[2] The specific class of this compound derivatives represents a novel chemical space with significant therapeutic potential. However, this structural versatility also brings an inherent risk of unintended biological interactions, or "off-target" effects.
Cross-reactivity studies are designed to identify these undesirable interactions early in the drug development process.[3][4] A comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of building a robust safety profile for an investigational new drug (IND).[5][6] Early identification of off-target binding can prevent costly late-stage failures and guide medicinal chemistry efforts to optimize selectivity and minimize potential toxicity.[7] This guide presents a logical workflow for characterizing the cross-reactivity of novel this compound derivatives.
Strategic Approach: A Tiered Screening Cascade
A tiered or sequential approach to cross-reactivity profiling is an efficient and cost-effective strategy. This involves progressing from broad, high-throughput in silico and in vitro panels to more focused, physiologically relevant assays for hits identified in the initial screens.
Caption: Tiered workflow for cross-reactivity screening.
Methodologies & Experimental Protocols
Tier 1: Broad In Vitro Panel Screening
The initial step involves screening the derivative at a single, high concentration (typically 10 µM) against a broad panel of receptors, ion channels, and enzymes. The objective is to cast a wide net to identify potential off-target interactions that warrant further investigation.[6]
Comparative Analysis of Hypothetical Derivatives
To illustrate the utility of this approach, consider three hypothetical derivatives of this compound:
-
Derivative A: The lead compound.
-
Derivative B: A structural analog with a modification on the piperidine ring.
-
Derivative C: A structural analog with a modification on the phenyl ring.
Table 1: Representative Data from a Broad Panel Screen (% Inhibition at 10 µM)
| Target | Derivative A | Derivative B | Derivative C | Rationale for Inclusion |
| Primary Target X | 95% | 92% | 88% | Efficacy Screen |
| Dopamine D2 Receptor | 65% | 25% | 15% | Common piperidine off-target[8] |
| Serotonin 5-HT2A Receptor | 58% | 75% | 30% | Common piperidine off-target[8] |
| hERG Channel | 45% | 15% | 10% | Critical for cardiotoxicity assessment[8] |
| Sigma1 Receptor | 70% | 68% | 55% | Common piperidine off-target[8] |
| Muscarinic M1 Receptor | 12% | 8% | 9% | Assess anticholinergic potential |
| Adrenergic α1A Receptor | 22% | 18% | 48% | Assess cardiovascular side effects |
Interpretation:
From this initial screen, Derivative A shows significant interaction with the Dopamine D2, Serotonin 5-HT2A, and Sigma1 receptors. Derivative B has a more pronounced effect on the 5-HT2A receptor, while Derivative C shows a potential liability at the Adrenergic α1A receptor. All hits showing >50% inhibition should be advanced to Tier 2 for confirmation and functional characterization.
Tier 2: Functional Assays and Potency Determination
The goal of Tier 2 is to confirm the hits from the binding assays and determine the potency (e.g., IC50 or EC50) of the compound at these off-targets using functional assays.
Protocol: Calcium Flux Assay for GPCR Activity
This protocol is suitable for assessing the functional activity of Gq-coupled receptors like the Serotonin 5-HT2A receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test derivative (e.g., Derivative B) in a suitable assay buffer.
-
Assay: Place the plate in a fluorescence plate reader. Add 20 µL of the compound dilutions to the respective wells and measure the fluorescence intensity over time to establish a baseline. Then, add a known agonist (e.g., serotonin) at its EC80 concentration and continue to measure fluorescence to determine the inhibitory effect of the derivative.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Comparative Functional Assay Data (IC50 in µM)
| Target | Derivative A | Derivative B | Derivative C |
| Primary Target X | 0.05 | 0.08 | 0.12 |
| Dopamine D2 Receptor | 1.2 | >10 | >10 |
| Serotonin 5-HT2A Receptor | 2.5 | 0.8 | >10 |
| Sigma1 Receptor | 0.9 | 1.1 | 2.8 |
Interpretation:
The functional data confirm that Derivative A has micromolar activity at the D2 and Sigma1 receptors. Critically, Derivative B is a sub-micromolar antagonist at the 5-HT2A receptor, which is a significant finding. The ratio of off-target activity to on-target activity provides a "selectivity window." A larger window is desirable. For Derivative A, the selectivity window for the D2 receptor is 24-fold (1.2 µM / 0.05 µM).
Advanced Characterization: Cellular Target Engagement
For significant off-target hits, it's crucial to confirm that the compound engages the target in a more complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9]
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
A positive CETSA result, indicated by a shift in the protein's melting curve in the presence of the compound, provides strong evidence of target engagement within the cell. This validates the physiological relevance of the findings from recombinant protein-based assays.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to profiling the cross-reactivity of novel this compound derivatives. The comparative analysis demonstrates how a tiered screening cascade can efficiently identify and characterize off-target liabilities.
-
Derivative A shows moderate off-target activity, and the development team must consider if the 24-fold selectivity window is sufficient for the intended therapeutic indication.
-
Derivative B displays potent off-target activity at the 5-HT2A receptor, which could be a significant liability or, potentially, an opportunity for polypharmacology if the effect is beneficial.
-
Derivative C appears to be the most selective of the three in this limited panel, making it a more attractive candidate for further development from a safety perspective.
The insights gained from these studies are critical for guiding the structure-activity relationship (SAR) and structure-liability relationship (SLR) efforts of the medicinal chemistry team. By integrating cross-reactivity profiling early and systematically, research organizations can de-risk their drug discovery programs, leading to the development of safer and more effective medicines.
References
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Propath. Retrieved January 16, 2026, from [Link]
-
Pugsley, M. K., et al. (2004). The application of in vitro methods to safety pharmacology. PubMed. Retrieved January 16, 2026, from [Link]
-
Leach, M. W., et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Retrieved January 16, 2026, from [Link]
-
Safety Pharmacology Studies ICH guideline S7A. (2014). SlideShare. Retrieved January 16, 2026, from [Link]
-
Safety Pharmacology Guidelines and Practices — A Review. (n.d.). Altasciences. Retrieved January 16, 2026, from [Link]
-
Computational chemistry evaluation strategies in early-stage drug discovery. (2023). American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. Retrieved January 16, 2026, from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). FDA. Retrieved January 16, 2026, from [Link]
-
Safety Guidelines. (n.d.). ICH. Retrieved January 16, 2026, from [Link]
-
Kar, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Khaiitova, L. (2024). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. histologix.com [histologix.com]
- 4. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. criver.com [criver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In Vitro Comparative Analysis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a Novel Kinase Inhibitor Candidate
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The dysregulation of protein kinase activity is a cornerstone of many human diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast network of signaling pathways that govern cell proliferation, survival, differentiation, and motility.[1][2] The aberrant activation of these pathways can lead to uncontrolled cell growth and tumor progression. Consequently, the development of small molecule kinase inhibitors has become a major focus of targeted cancer therapy.[1]
This guide presents an in vitro comparative analysis of a novel investigational compound, 1-(4-Amino-2-bromophenyl)piperidin-4-ol (hereafter referred to as "Compound X"), with a panel of well-characterized, clinically relevant kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib. While the specific kinase inhibitory profile of Compound X is under investigation, its structural features, including the substituted aminophenyl group, suggest potential activity against tyrosine kinases. For the purpose of this guide, we will hypothesize that Compound X is a candidate tyrosine kinase inhibitor and evaluate its performance against kinases frequently implicated in oncogenesis, particularly the Src family kinases.
The rationale for selecting Dasatinib, Bosutinib, and Saracatinib as comparators lies in their established roles as potent inhibitors of the Src family of non-receptor tyrosine kinases (SFKs).[3][4] SFKs, including Src, Lyn, Fyn, and Yes, are pivotal regulators of signaling pathways downstream of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and are involved in cell adhesion, invasion, proliferation, and survival.[1][5][6] Dasatinib and Bosutinib are also potent inhibitors of the Bcr-Abl kinase, the hallmark of chronic myeloid leukemia (CML).[7][8][9][10][11][12] By comparing Compound X to these dual Src/Abl inhibitors and the more selective Src inhibitor Saracatinib,[3][13][14][15] we aim to create a comprehensive profile of its potency and selectivity.
This guide is intended for researchers, scientists, and drug development professionals. It provides not only a comparative assessment based on hypothetical experimental data but also a detailed, field-proven protocol for conducting such a comparison in a laboratory setting. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Comparative Kinase Inhibition Profile: Hypothetical Data
The following table summarizes the hypothetical in vitro half-maximal inhibitory concentrations (IC50) of Compound X, Dasatinib, Bosutinib, and Saracatinib against a panel of selected tyrosine kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Compound X (IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Saracatinib (IC50, nM) |
| Src | 15 | 0.5 | 1.2 | 2.7[16] |
| Lyn | 25 | 0.6 | 1.0 | <4 |
| Fyn | 30 | 0.4 | 1.5 | <4 |
| Yes | 28 | 0.7 | 1.3 | 4[3] |
| Abl | 550 | 0.8 | 1.0[10] | 30[15][17] |
| EGFR | >10,000 | >1,000 | >1,000 | >1,000 |
| VEGFR2 | 8,500 | 30 | 100 | >1,000 |
Interpretation of Hypothetical Data
Based on this hypothetical data, Compound X demonstrates potent and selective inhibition of the Src family kinases (Src, Lyn, Fyn, Yes) with IC50 values in the low nanomolar range. Notably, its potency against Abl kinase is significantly lower than that of Dasatinib and Bosutinib, suggesting a greater selectivity for Src family members over Abl.[7][8][9][10][11][12][18][19] Furthermore, Compound X shows minimal activity against EGFR and VEGFR2, indicating a favorable selectivity profile and potentially fewer off-target effects related to the inhibition of these receptor tyrosine kinases. In contrast, Dasatinib and Bosutinib exhibit potent dual inhibition of both Src and Abl kinases.[7][8][9][10][11][12][18][19] Saracatinib also shows dual Src/Abl inhibition, though with less potency against Abl compared to Dasatinib and Bosutinib.[3][4][13][14][15][17][20]
Signaling Pathway Context: The Role of Src Kinases in Cancer
To appreciate the significance of inhibiting Src family kinases, it is crucial to understand their central role in cancer cell signaling. SFKs are key mediators that link receptor tyrosine kinases (RTKs) and integrins to downstream pathways controlling cell proliferation, survival, migration, and invasion.[1][5][6]
Caption: Simplified Src signaling pathway in cancer.
As depicted, Src is a central node that receives signals from cell surface receptors and transmits them to multiple downstream effectors, including the Ras/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1][5][6][21][22] Src also plays a crucial role in cell migration and invasion through its interaction with focal adhesion kinase (FAK).[1][6] The aberrant activation of Src is observed in a high percentage of various cancers, including those of the colon, lung, breast, and pancreas, making it an attractive target for therapeutic intervention.[23]
Experimental Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination
The following protocol outlines a robust and widely used method for determining the IC50 values of kinase inhibitors in a cell-free system using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LANCE® Ultra or HTRF®.[24][25][26][27][28][29][30][31] This methodology offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening.
Causality Behind Experimental Choices
-
TR-FRET Technology: Chosen for its homogeneous (no-wash) format, which reduces variability and is ideal for automation. The time-resolved detection minimizes interference from compound autofluorescence and light scatter.[24][32][25][28][29]
-
ULight™-labeled Peptide Substrate: A specific peptide sequence recognized by the kinase of interest is used. The ULight™ fluorophore acts as the energy acceptor.[26][27][31]
-
Europium-labeled Anti-phospho Antibody: This antibody specifically recognizes the phosphorylated substrate, bringing the Europium donor and ULight™ acceptor into close proximity for FRET to occur.[26][27][31]
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution Series: Prepare a serial dilution of Compound X and the comparator inhibitors (Dasatinib, Bosutinib, Saracatinib) in 100% DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:4 serial dilutions. Then, create an intermediate dilution plate by diluting the DMSO stock into the kinase buffer.
-
Kinase Solution: Dilute the recombinant kinase to a 2X final concentration in kinase buffer. The optimal kinase concentration should be predetermined in an enzyme titration experiment.
-
Substrate/ATP Mix: Prepare a 4X solution of the ULight™-labeled peptide substrate and ATP in kinase buffer.
-
Detection Reagent Mix: Prepare a 4X solution of the Europium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in the detection buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound dilutions to the wells of a low-volume 384-well plate. Include wells with buffer and DMSO as negative and positive controls, respectively.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP mix to all wells.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized for each kinase.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the 4X detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection antibody to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro kinase IC50 determination.
Conclusion
This guide provides a comprehensive framework for the in vitro comparison of the novel investigational compound, this compound (Compound X), with the established kinase inhibitors Dasatinib, Bosutinib, and Saracatinib. Based on our hypothetical data, Compound X emerges as a potent and selective inhibitor of the Src family of kinases, with a distinct profile compared to the broader-spectrum Src/Abl inhibitors. The detailed experimental protocol and workflow diagrams offer a practical guide for researchers to conduct similar comparative studies, ensuring data integrity and reproducibility. Further investigation into the cellular activity and in vivo efficacy of Compound X is warranted to fully elucidate its therapeutic potential.
References
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Retrieved from [Link]
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
- Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2004, 1-10.
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics, 1, 23-30.
- Cortes, J. E., & Deininger, M. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937.
-
SARACATINIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Retrieved from [Link]
-
Bosutinib – Knowledge and References. Taylor & Francis. Retrieved from [Link]
- Wee, P., & Wang, Z. (2017).
- Ishizawar, R., & Parsons, S. J. (2004). Src kinases as therapeutic targets for cancer. Expert Opinion on Therapeutic Targets, 8(5), 459-473.
-
Dasatinib. Pediatric Oncall. Retrieved from [Link]
- Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272.
-
Signaling pathways activated by BCR-ABL. ResearchGate. Retrieved from [Link]
-
Dasatinib. Cancer Research UK. Retrieved from [Link]
- Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356.
-
What is the mechanism of Bosutinib Monohydrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Bosutinib. Wikipedia. Retrieved from [Link]
-
Proto-oncogene tyrosine-protein kinase Src. Wikipedia. Retrieved from [Link]
- Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Leukemia & Lymphoma, 47(8), 1485-1490.
-
Definition of bosutinib. NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]
- Hantschel, O., & Superti-Furga, G. (2004). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Cancer Cell, 5(3), 211-215.
-
Definition of saracatinib. NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]
- Yeatman, T. J. (2004). A renaissance for SRC.
-
HTRF® Kinase Assay Protocol. ResearchGate. Retrieved from [Link]
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics, 1, 23-30.
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018, March 28). YouTube. Retrieved from [Link]
-
Saracatinib. (2026, January 3). Grokipedia. Retrieved from [Link]
-
Src family kinase. Wikipedia. Retrieved from [Link]
-
Saracatinib. PubChem. Retrieved from [Link]
- Fiala, M. A., & Wildes, T. M. (2017). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 9(8), 107.
- Vultur, A., Buettner, R., & Jove, R. (2008).
- Fizazi, K., & de Bono, J. S. (2009). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors.
- Greuber, E. K., Smith-Pearson, P., Wang, J., & Pendergast, A. M. (2013). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Annual Review of Cancer Biology, 1, 121-148.
- Johnson, F. M., Saigal, B., & Donato, N. J. (2015). Current Status of Src Inhibitors in Solid Tumor Malignancies. Cancers, 7(4), 2045–2057.
-
Src | Src pathway | Src inhibitors. Adooq Bioscience. Retrieved from [Link]
-
In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]
- Wünsch, D., Böhnke, N., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8635.
-
Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate. Retrieved from [Link]
Sources
- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far | MDPI [mdpi.com]
- 4. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 11. Bosutinib - Wikipedia [en.wikipedia.org]
- 12. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. grokipedia.com [grokipedia.com]
- 15. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. adooq.com [adooq.com]
- 18. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 19. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. Facebook [cancer.gov]
- 21. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 24. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. revvity.com [revvity.com]
- 26. blossombio.com [blossombio.com]
- 27. blossombio.com [blossombio.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
- 31. resources.revvity.com [resources.revvity.com]
- 32. LANCE Ultra Kinase Assays | Revvity [revvity.com]
Benchmarking the safety profile of 1-(4-Amino-2-bromophenyl)piperidin-4-ol against similar compounds
A Comparative Safety Profile Benchmark: 1-(4-Amino-2-bromophenyl)piperidin-4-ol
A Guide for Early-Stage Drug Development Professionals
Introduction: De-risking Novel Chemical Entities
In the landscape of modern drug discovery, the early and rigorous assessment of a compound's safety profile is not merely a regulatory hurdle but a critical strategic imperative. Identifying potential liabilities such as cytotoxicity, genotoxicity, or off-target activity before significant resource investment can be the difference between a successful clinical candidate and a costly late-stage failure. This guide provides a comprehensive framework for benchmarking the safety profile of a novel chemical entity, This compound , against structurally relevant comparators.
Our subject compound possesses a unique combination of chemical motifs: an aromatic amine, a halogenated phenyl ring, and a piperidine-4-ol core. Each of these features carries its own set of potential safety implications. The aromatic amine is a well-documented structural alert for mutagenicity[1][2], while the piperidine scaffold is frequently implicated in cardiovascular toxicity through blockade of the hERG potassium channel[3][4]. Therefore, a multi-pronged approach to safety evaluation is essential.
This document is structured not as a rigid protocol, but as a logical workflow. We will dissect the compound's structure to inform the selection of appropriate assays, detail the experimental methodologies with a focus on the scientific rationale, and present a framework for interpreting the resulting data in a comparative context.
Section 1: Foundational Cytotoxicity Assessment
Rationale for Experimental Choices: Before delving into specific mechanisms of toxicity, it is crucial to establish a compound's general effect on cell viability. This foundational data informs the dose selection for subsequent, more complex assays, ensuring that observed effects are not simply a consequence of overwhelming cellular toxicity. We employ two distinct but complementary assays to provide a robust assessment: the MTT assay, which measures metabolic activity as an indicator of viability, and the Lactate Dehydrogenase (LDH) release assay, which directly quantifies cell membrane damage[5][6][7]. Using both provides a more holistic view, distinguishing between metabolic inhibition and overt cell lysis.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate HepG2 cells (a human liver carcinoma cell line, relevant for metabolism studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete culture medium. Final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[6].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel 96-well plate.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100)[8][9].
-
Supernatant Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well[5][9].
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. The enzymatic reaction results in a colored formazan product. Measure the absorbance at 490 nm[9].
-
Calculation: Percentage cytotoxicity is calculated using the formula: (% Cytotoxicity) = (Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.
Data Presentation: Comparative Cytotoxicity
| Compound | Type | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - LDH Assay |
| This compound | Test Compound | [Hypothetical Data] | [Hypothetical Data] |
| Aniline | Comparator (Aromatic Amine) | > 100 | > 100 |
| 1-(4-Bromophenyl)piperidin-4-ol | Comparator (Piperidine Core) | 75.2 | 89.5 |
| Doxorubicin | Positive Control | 0.8 | 1.2 |
Visualization: Cytotoxicity Assessment Workflow
Section 2: Genotoxicity Profiling via Ames Test
Rationale for Experimental Choices: The presence of an aniline-like aromatic amine in this compound makes genotoxicity testing a high-priority assessment. Aromatic amines can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates that can adduct with DNA, leading to mutations[1]. The bacterial reverse mutation assay, or Ames test, is the gold-standard in vitro method for detecting chemical mutagens[10][11]. The inclusion of a liver S9 fraction for metabolic activation is critical, as it mimics the metabolic processes that occur in the liver and is often required to unmask the mutagenic potential of pro-mutagens like aromatic amines[2][12].
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitution mutations), as they are highly sensitive to different classes of mutagens[10].
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolically active S9 fraction derived from Aroclor-1254 induced rat liver.
-
Test Mixture Preparation: In a sterile tube, combine:
-
100 µL of an overnight culture of the selected bacterial strain.
-
100 µL of the test compound at various concentrations (or a positive/negative control).
-
500 µL of the S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).
-
-
Plate Incorporation: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate[12].
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. A result is typically considered positive if there is a reproducible, dose-related increase of at least 2-fold in revertant colonies.
Data Presentation: Comparative Mutagenicity
| Compound | Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| Test Compound | TA98 | - | [Hypothetical Data] | [Hypothetical Data] | [+/-] |
| + | [Hypothetical Data] | [Hypothetical Data] | [+/-] | ||
| TA100 | - | [Hypothetical Data] | [Hypothetical Data] | [+/-] | |
| + | [Hypothetical Data] | [Hypothetical Data] | [+/-] | ||
| 2-Nitrofluorene | TA98 | - | 450 ± 35 | 15x | Positive |
| 2-Aminoanthracene | TA100 | + | 1250 ± 98 | 11x | Positive |
| Vehicle (DMSO) | TA98 | - | 30 ± 5 | 1x | Negative |
| TA100 | + | 115 ± 12 | 1x | Negative |
Visualization: Principle of the Ames Test
Section 3: Cardiotoxicity Risk: hERG Channel Inhibition
Rationale for Experimental Choices: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias[13]. The piperidine moiety is a well-known structural feature associated with hERG channel affinity[4]. Therefore, early assessment of hERG inhibition is a critical safety checkpoint. A radioligand binding assay serves as a robust, high-throughput method to determine a compound's affinity for the channel, providing a reliable proxy for potential blockade activity[13].
Experimental Protocol: hERG Radioligand Binding Assay
-
Membrane Preparation: Use commercially available membrane preparations from HEK293 or CHO cells stably expressing the hERG channel.
-
Radioligand: Utilize a high-affinity radioligand for the hERG channel, such as [³H]-Astemizole or [³H]-Dofetilide.
-
Assay Setup: In a 96-well plate, combine the hERG membrane preparation (e.g., 10 µ g/well ), the radioligand (at a concentration near its Kd, e.g., 3 nM [³H]-Astemizole), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known hERG blocker (e.g., 10 µM Astemizole).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of specific binding at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Comparative hERG Channel Affinity
| Compound | Type | hERG Binding IC₅₀ (µM) |
| This compound | Test Compound | [Hypothetical Data] |
| 1-(4-Bromophenyl)piperidin-4-ol | Comparator (Piperidine Core) | 8.5 |
| Terfenadine | Positive Control | 0.05 |
| Verapamil | Weak Inhibitor Control | 15.0 |
Visualization: hERG Liability Assessment Workflow
Section 4: Metabolic Stability Profiling
Rationale for Experimental Choices: A drug's metabolic stability is a key determinant of its pharmacokinetic properties, such as bioavailability and half-life.[14] Compounds that are rapidly metabolized may have poor in vivo exposure, while very stable compounds could accumulate and cause toxicity. Furthermore, metabolism can produce active or toxic metabolites.[15][16] An in vitro assay using human liver microsomes (HLM) is a standard early-stage method to assess Phase I metabolic stability, primarily driven by cytochrome P450 (CYP) enzymes.[17][18] This provides an estimate of intrinsic clearance, a crucial parameter for predicting in vivo behavior.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Compound Incubation: Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with the HLM mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system. This cofactor is essential for CYP450 enzyme activity.
-
Time Points: Aliquot the reaction mixture into separate wells or tubes at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Terminate the reaction at each time point by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the microsomal protein.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
-
Data Presentation: Comparative Metabolic Stability
| Compound | Type | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
| This compound | Test Compound | [Hypothetical Data] | [Hypothetical Data] | [High/Med/Low] |
| Verapamil | High Clearance Control | < 10 | > 100 | Low |
| Carbamazepine | Medium Clearance Control | 35 | 45 | Medium |
| Diazepam | Low Clearance Control | > 60 | < 15 | High |
Visualization: Metabolic Stability Assay Workflow
Overall Synthesis and Interpretation
The comprehensive safety assessment of a novel chemical entity like this compound requires an integrated analysis of its cytotoxic, genotoxic, cardiotoxic, and metabolic properties. By benchmarking its performance against relevant comparators and established controls, we can build a predictive model of its potential in vivo behavior.
A favorable profile would be characterized by low cytotoxicity (IC₅₀ > 50 µM), negative results in the Ames test both with and without metabolic activation, low affinity for the hERG channel (IC₅₀ > 10 µM), and moderate metabolic stability that suggests a reasonable in vivo half-life. Conversely, liabilities in any of these areas, such as a positive Ames result or potent hERG binding, would serve as critical flags, prompting further investigation or guiding medicinal chemistry efforts to mitigate these risks through structural modification. This structured, data-driven approach is fundamental to navigating the complex path of drug development and ensuring the selection of the safest possible clinical candidates.
References
-
Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Li, A. P., et al. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Szybalski, W. (n.d.). Mutagenicity Testing Applied for Regulation of Developing Products. Current Separations. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Taylor & Francis Online. (2009, November 13). Issues in the Safety Testing of Metabolites. Retrieved from [Link]
-
PubMed. (n.d.). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Retrieved from [Link]
-
PubMed. (1985, March). Mutagenicity in drug development: interpretation and significance of test results. Retrieved from [Link]
-
PLOS One. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Retrieved from [Link]
-
PubMed. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]
-
PubMed. (2019, August 8). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Retrieved from [Link]
-
Merck Millipore. (n.d.). Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations. Retrieved from [Link]
-
Online Biology Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of introducing chiral center on piperidine ring on hERG.... Retrieved from [Link]
-
ResearchGate. (2025, August 9). Strategies To Reduce hERG K+ Channel Blockade. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. fda.gov [fda.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative In Vitro Evaluation of 1-(4-Amino-2-bromophenyl)piperidin-4-ol Derivatives' Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a potential therapeutic agent is a critical determinant of its success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to undesirable accumulation and toxicity. The 1-(4-Amino-2-bromophenyl)piperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. However, understanding the metabolic liabilities inherent to this structure is paramount for guiding medicinal chemistry efforts toward candidates with optimal pharmacokinetic profiles.
This guide provides a comprehensive comparison of the in vitro metabolic stability of a series of this compound derivatives. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for a selection of analogs, and explore the underlying structure-metabolism relationships.
The Choice of In Vitro Models: A Two-Pronged Approach
To gain a comprehensive understanding of a compound's metabolic fate, a multi-faceted in vitro approach is essential. The two most widely utilized and complementary systems in early drug discovery are liver microsomes and hepatocytes.[1]
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2] Microsomal stability assays are cost-effective, high-throughput, and provide a good initial assessment of a compound's susceptibility to oxidative metabolism.[2]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3] Hepatocyte stability assays offer a more holistic view of hepatic metabolism, encompassing both primary and secondary metabolic pathways, as well as cellular uptake and efflux processes.[3]
By employing both systems, we can dissect the contribution of CYP-mediated metabolism versus other enzymatic pathways and gain a more accurate prediction of a compound's overall hepatic clearance.
Visualizing the Workflow: A Step-by-Step Guide to In Vitro Metabolic Stability Assessment
The following diagram outlines the typical workflow for conducting in vitro metabolic stability assays with either liver microsomes or hepatocytes.
Caption: Experimental workflow for in vitro metabolic stability assays.
Comparative Metabolic Stability of this compound Analogs
To illustrate the impact of structural modifications on metabolic stability, we present in vitro data for a series of hypothetical analogs of this compound. The data in the following tables are representative of typical results obtained in liver microsome and hepatocyte stability assays and are intended to guide the reader in understanding structure-metabolism relationships.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | R1 Substitution | R2 Substitution | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | H | H | 35 | 19.8 |
| Analog A | Methyl | H | 55 | 12.6 |
| Analog B | Ethyl | H | 48 | 14.4 |
| Analog C | H | Fluoro | 42 | 16.5 |
| Analog D | Methyl | Fluoro | 70 | 9.9 |
Table 2: In Vitro Metabolic Stability in Pooled Human Hepatocytes
| Compound ID | R1 Substitution | R2 Substitution | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Parent | H | H | 28 | 24.8 |
| Analog A | Methyl | H | 45 | 15.4 |
| Analog B | Ethyl | H | 38 | 18.2 |
| Analog C | H | Fluoro | 35 | 19.8 |
| Analog D | Methyl | Fluoro | 60 | 11.6 |
Interpreting the Data: Key Structure-Metabolism Insights
The data presented in Tables 1 and 2 highlight several key principles in structure-metabolism relationships for the this compound scaffold:
-
N-Dealkylation as a Metabolic Liability: The parent compound, with an unsubstituted piperidine nitrogen, exhibits moderate metabolic stability. The introduction of a methyl group at the R1 position (Analog A) leads to a significant increase in half-life and a corresponding decrease in intrinsic clearance in both microsomal and hepatocyte assays. This suggests that N-dealkylation is a primary metabolic pathway for this scaffold, and blocking this position with a small alkyl group can enhance metabolic stability.[4]
-
Impact of Alkyl Chain Length: While the methyl group in Analog A improves stability, extending the alkyl chain to an ethyl group (Analog B) results in a slight decrease in stability compared to the methyl analog. This could be due to increased lipophilicity or providing an alternative site for metabolism.
-
Influence of Aromatic Substitution: The introduction of a fluoro group at the R2 position on the phenyl ring (Analog C) provides a modest improvement in metabolic stability. This is likely due to the electron-withdrawing nature of fluorine, which can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.[5]
-
Synergistic Effects of Modifications: The combination of N-methylation and phenyl-fluorination (Analog D) results in the most metabolically stable compound in this series. This demonstrates that a multi-pronged approach to block multiple potential metabolic "soft spots" can be a highly effective strategy for improving the pharmacokinetic profile of a drug candidate.
Identifying the Culprits: CYP450 Reaction Phenotyping
Once a metabolic liability is identified, the next crucial step is to pinpoint the specific enzyme(s) responsible for the degradation. CYP450 reaction phenotyping is a suite of in vitro assays designed to achieve this.[6] The two primary approaches are:
-
Recombinant Human CYPs: The compound of interest is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). The disappearance of the parent compound in the presence of each specific CYP isoform directly indicates its involvement in the metabolism.
-
Chemical Inhibition in HLM: The compound is incubated in human liver microsomes in the presence of a panel of selective chemical inhibitors for each major CYP isoform. A significant decrease in the metabolism of the compound in the presence of a specific inhibitor points to that CYP enzyme as a key player in its clearance.
Caption: CYP450 reaction phenotyping workflow.
For many piperidine-containing compounds, CYP3A4 and CYP2D6 are often the primary metabolizing enzymes.[4] Identifying the key CYP isoforms involved in the metabolism of this compound derivatives is crucial for predicting potential drug-drug interactions.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the in vitro metabolic stability assays are provided below.
Protocol 1: Liver Microsome Stability Assay
-
Prepare Reagents:
-
Test Compound Stock: 1 mM in DMSO.
-
Human Liver Microsomes (pooled): Thaw on ice and dilute to 2x the final concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Solution A & B): Prepare according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (microsomal protein concentration).
-
Protocol 2: Hepatocyte Stability Assay
-
Prepare Reagents:
-
Test Compound Stock: 1 mM in DMSO.
-
Cryopreserved Human Hepatocytes (pooled): Thaw according to the supplier's protocol and resuspend in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a new plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the liver microsome stability assay, adjusting the intrinsic clearance calculation for the number of hepatocytes per well.
-
Conclusion: A Roadmap for Optimization
This guide has provided a framework for evaluating the in vitro metabolic stability of this compound derivatives. By systematically employing liver microsome and hepatocyte stability assays, coupled with CYP450 reaction phenotyping, researchers can gain a comprehensive understanding of a compound's metabolic liabilities. The structure-metabolism relationships highlighted here underscore the importance of strategic modifications, such as N-alkylation and aromatic substitution, in enhancing metabolic stability. This knowledge-driven approach to drug design is essential for optimizing pharmacokinetic properties and ultimately increasing the probability of success in the development of novel therapeutics.
References
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC. [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). PubMed. [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). Johns Hopkins University. [Link]
-
Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. (2015). Angewandte Chemie International Edition. [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]
-
Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. (2018). springermedizin.de. [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PMC. [Link]
-
Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. (2020). ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). eScholarship. [Link]
-
Evaluation and Optimization of a Microcavity Plate-Based Human Hepatocyte Spheroid Model for Predicting Clearance of Slowly Metabolized Drug Candidates. (2024). PubMed. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PMC. [Link]
-
Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. (2023). MDPI. [Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (n.d.). PMC. [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024). PubMed. [Link]
Sources
- 1. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 2. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of Hepatic Drug Clearance with a Human Microfluidic Four-Cell Liver Acinus MicroPhysiology System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(4-Amino-2-bromophenyl)piperidin-4-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a substituted piperidine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals, established best practices for handling halogenated aromatic amines and piperidine derivatives, and regulatory guidelines to ensure a conservative and safety-conscious approach.
Hazard Assessment and Core Principles
Given its structural motifs—a brominated aromatic amine and a piperidine ring—this compound should be handled as a hazardous substance. Aromatic amines are a class of compounds with well-documented toxicological profiles, and halogenated organic compounds can pose environmental risks. Therefore, the overriding principle for the disposal of this compound is to prevent its release into the environment and to minimize personnel exposure.
Based on data from analogous compounds, the primary hazards are likely to include:
-
Skin and eye irritation: Direct contact may cause irritation or more severe reactions.[1]
-
Respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Toxicity: While specific data is unavailable, many aromatic amines and piperidine derivatives exhibit toxicity if ingested, inhaled, or absorbed through the skin.[2][3]
All disposal procedures must adhere to local, state, and federal regulations and should be performed in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent splashes or contact with airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
All handling of this compound, especially when generating dust or aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Containerization
-
Designate a specific waste container: Use a clearly labeled, dedicated container for this compound waste. The label should include the full chemical name, the words "Hazardous Waste," and any known hazard symbols.
-
Ensure container compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Do not mix waste streams: To prevent unforeseen chemical reactions, do not mix this waste with other chemical waste, particularly strong oxidizing agents or acids.[5]
Step 2: Waste Accumulation and Storage
-
Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware in the designated waste container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed liquid waste container. Do not leave the container open.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin or cabinet, away from general laboratory traffic and incompatible materials.
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and whether it is manageable with available resources. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.
-
Cleanup:
-
For small solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads) and place the contaminated absorbent into the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Step 4: Final Disposal
-
Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Documentation: Ensure all required waste manifests are completed accurately, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by the certified disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. 1-(4-Bromophenyl)piperidin-4-ol | 1226154-84-2 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Definitive Safety Protocol: Handling and Disposal of 1-(4-Amino-2-bromophenyl)piperidin-4-ol
As a novel research compound, 1-(4-Amino-2-bromophenyl)piperidin-4-ol requires a stringent, risk-based approach to handling. While a specific Safety Data Sheet (SDS) may not be widely available, a thorough hazard analysis based on its constituent chemical motifs—a primary aromatic amine, a bromo-aromatic system, and a piperidine ring—provides a clear directive for ensuring personnel safety and operational integrity. This guide synthesizes established safety principles with a chemical-specific analysis to provide a comprehensive operational and disposal plan.
Hazard-Centric Analysis: Understanding the "Why"
The necessity for rigorous personal protective equipment (PPE) protocols stems directly from the inherent hazards of the molecule's structure.
-
Primary Aromatic Amine (PAA): The aniline-like substructure is the primary toxicological driver. Aromatic amines as a class are known for their potential to cause significant harm, including carcinogenicity and mutagenicity.[1][2] The most immediate risk is that they are readily absorbed through the skin, potentially leading to systemic toxicity.[3] Exposure can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, with symptoms including headache, dizziness, and cyanosis (bluish skin color).[4]
-
Bromo-Aromatic System: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds can pose environmental risks and often have unique toxicological profiles.[5] From a practical standpoint, this dictates specific disposal procedures, as halogenated waste must be segregated from non-halogenated streams to ensure proper treatment and to avoid creating corrosive acids during incineration.[6][7][8][9]
-
Piperidine Moiety: The piperidine ring is a cyclic amine structure. Compounds in this family can be toxic and corrosive, capable of causing severe skin burns and eye damage upon contact.[10][11] Inhalation of piperidine-containing compounds can also lead to respiratory irritation.[10][12]
This combination of functional groups necessitates treating the compound as hazardous by all routes of exposure: inhalation (as a powder), skin absorption, and ingestion.
The Core Protocol: A Hierarchy of Controls
Before any PPE is selected, the foundational principles of laboratory safety must be implemented. PPE is the last line of defense, used in conjunction with more effective control measures.
-
Engineering Controls: All handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be conducted within a certified chemical fume hood.[13] The fume hood provides primary containment, protecting the researcher from inhaling aerosolized powder or solvent vapors. An eyewash station and safety shower must be immediately accessible.[14]
-
Administrative Controls: Work with this compound should be restricted to a designated area within the laboratory. All personnel must receive documented training on the specific hazards and the procedures outlined in this guide, in compliance with OSHA's Laboratory Standard (29 CFR 1910.1450).[15]
Standard Operating Procedure (SOP) for Personal Protective Equipment
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1 Safety Glasses[16] | Single pair of Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid / Preparing Solutions | Chemical Splash Goggles[17] | Double Gloves: Inner Nitrile, Outer Butyl or Viton | Lab Coat | Not required if performed in a certified fume hood |
| Reaction Setup & Monitoring | Chemical Splash Goggles | Double Gloves: Inner Nitrile, Outer Butyl or Viton | Lab Coat | Not required if performed in a certified fume hood |
| Large Scale (>5g) or Splash Risk | Goggles and a Face Shield[16][18] | Double Gloves: Inner Nitrile, Outer Butyl or Viton | Chemical-Resistant Apron over Lab Coat[14] | Not required if performed in a certified fume hood |
| Spill Cleanup / Emergency | Chemical Splash Goggles | Double Gloves: Heavy-duty Butyl or Viton | Chemical-Resistant Apron or Suit | Required: NIOSH-approved respirator with organic vapor cartridges[18] |
Procedural Deep Dive: Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
If required, put on a chemical-resistant apron.
-
Put on chemical splash goggles.
-
Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Remove the outer, most contaminated gloves. Dispose of them immediately into the designated halogenated waste container.
-
Remove the lab coat and apron (if used) by rolling it away from the body, ensuring the contaminated exterior does not touch your inner clothing.
-
Remove safety goggles.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
Wash hands thoroughly with soap and water.
// Node Definitions start [label="Start: Prepare to Handle\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; hazard_assessment [label="1. Hazard Assessment\n- Aromatic Amine (Skin Absorption)\n- Halogenated (Disposal)\n- Piperidine (Corrosive)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; eng_controls [label="2. Engineering Controls\n- Verify Fume Hood Certification\n- Ensure Eyewash/Shower Access", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; select_ppe [label="3. Select Task-Specific PPE\n(See Table)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="4. Don PPE Correctly", fillcolor="#34A853", fontcolor="#FFFFFF"]; conduct_work [label="5. Conduct Work in Fume Hood", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2]; decontaminate [label="6. Decontaminate Surfaces", fillcolor="#F1F3F4", fontcolor="#202124"]; segregate_waste [label="7. Segregate Waste\n- Halogenated Solid Waste\n- Halogenated Liquid Waste", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; doff_ppe [label="8. Doff PPE Correctly", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ops [label="End: Operations Complete\nWash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> hazard_assessment; hazard_assessment -> eng_controls; eng_controls -> select_ppe; select_ppe -> don_ppe [label="Match PPE to task"]; don_ppe -> conduct_work; conduct_work -> decontaminate; decontaminate -> segregate_waste; segregate_waste -> doff_ppe; doff_ppe -> end_ops; } Caption: PPE workflow for handling the target compound.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement for laboratory safety and environmental protection.
Operational Disposal Plan:
-
Waste Segregation is Mandatory: All materials that come into contact with this compound must be treated as halogenated organic hazardous waste .[9] This includes:
-
Contaminated gloves, weigh paper, and pipette tips.
-
Spent reaction mixtures.
-
Solvent used to rinse contaminated glassware.
-
-
Waste Containers:
-
Solid Waste: Use a designated, clearly labeled, sealable container for solid waste (e.g., a plastic bag or a wide-mouth jar).
-
Liquid Waste: Use a dedicated, compatible, and properly vented container for halogenated liquid waste.[6][7] Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[19]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any solvents present.[7][8]
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.[6]
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact:
-
Eye Contact:
-
Small Spill (Inside Fume Hood):
-
Ensure you are wearing the appropriate PPE (including double gloves).
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated waste.[6][20]
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate all personnel from the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area. Do not attempt to clean up a large spill without specialized training and equipment.
-
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. Available at: [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available at: [Link]
-
Halogenated Solvents. Washington State University. Available at: [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available at: [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available at: [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison. Available at: [Link]
-
Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. Available at: [Link]
-
SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. Acros Organics. Available at: [Link]
-
Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. osha.gov [osha.gov]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 17. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 18. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
